molecular formula C12H14ClN B1582031 5-Chloro-1,3,3-trimethyl-2-methyleneindoline CAS No. 6872-17-9

5-Chloro-1,3,3-trimethyl-2-methyleneindoline

Cat. No.: B1582031
CAS No.: 6872-17-9
M. Wt: 207.7 g/mol
InChI Key: VDMXGJJMPKAYQP-UHFFFAOYSA-N
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Description

5-Chloro-2-methylene-1,3,3-trimethylindoline undergoes regiospecific 1,3-dipolar cycloaddition reaction with arylnitriloxydes and N-phenylarylnitrilimines.>

Properties

IUPAC Name

5-chloro-1,3,3-trimethyl-2-methylideneindole
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InChI

InChI=1S/C12H14ClN/c1-8-12(2,3)10-7-9(13)5-6-11(10)14(8)4/h5-7H,1H2,2-4H3
Source PubChem
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InChI Key

VDMXGJJMPKAYQP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1(C(=C)N(C2=C1C=C(C=C2)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN
Source PubChem
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DSSTOX Substance ID

DTXSID40218844
Record name 5-Chloro-1,3,3-trimethyl-2-methyleneindoline
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Molecular Weight

207.70 g/mol
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CAS No.

6872-17-9
Record name 5-Chloro-2-methylene-1,3,3-trimethylindoline
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Record name 5-Chloro-1,3,3-trimethyl-2-methyleneindoline
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Chloro-1,3,3-trimethyl-2-methyleneindoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathway for 5-Chloro-1,3,3-trimethyl-2-methyleneindoline, a valuable heterocyclic compound utilized in various research and development applications, including the synthesis of dyes and other specialized chemical products. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering in-depth technical details, field-proven insights, and self-validating protocols.

Introduction and Significance

This compound, often referred to as a substituted Fischer's base, is a key intermediate in the synthesis of a variety of functional molecules.[1] Its structure, featuring a chlorinated indole core, imparts unique electronic properties that are leveraged in the design of novel compounds.[2] A thorough understanding of its synthesis is crucial for ensuring high purity and yield, which are critical parameters for its subsequent applications.

This guide will detail a robust and reproducible two-step synthesis pathway, beginning with the formation of a key intermediate, 5-chloro-2,3,3-trimethyl-3H-indole, via the classic Fischer indole synthesis. This is followed by the N-methylation of the indolenine intermediate to yield the final product.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound and its intermediate is provided in the table below for easy reference.

Property5-Chloro-2,3,3-trimethyl-3H-indoleThis compound
Molecular Formula C₁₁H₁₂ClN[3]C₁₂H₁₄ClN[4]
Molecular Weight 193.67 g/mol [3]207.70 g/mol [4]
CAS Number 25981-83-3[3]6872-17-9[4]
Appearance -Orange to Brown to Dark purple clear liquid[5]
Boiling Point -139 °C / 11mmHg
Density -1.083 g/mL at 25 °C[6]
Refractive Index -n20/D 1.594[6]

Synthesis Pathway Overview

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the acid-catalyzed condensation of p-chlorophenylhydrazine hydrochloride with 3-methyl-2-butanone, a classic example of the Fischer indole synthesis, to yield the intermediate, 5-chloro-2,3,3-trimethyl-3H-indole. The subsequent step is the N-methylation of this intermediate to form the final product.

Synthesis_Pathway p-chlorophenylhydrazine hydrochloride p-chlorophenylhydrazine hydrochloride Intermediate 5-chloro-2,3,3-trimethyl-3H-indole p-chlorophenylhydrazine hydrochloride->Intermediate Fischer Indole Synthesis (H₂SO₄) 3-methyl-2-butanone 3-methyl-2-butanone 3-methyl-2-butanone->Intermediate Final_Product This compound Intermediate->Final_Product N-methylation Methylating_Agent Dimethyl Carbonate Methylating_Agent->Final_Product

Caption: Overall synthesis pathway for this compound.

Part 1: Synthesis of 5-chloro-2,3,3-trimethyl-3H-indole

The cornerstone of this synthesis is the Fischer indole reaction, a powerful method for constructing the indole ring system.[7] The reaction proceeds by the acid-catalyzed rearrangement of a phenylhydrazone, which is formed in situ from the reaction of an aryl hydrazine with a ketone or aldehyde.[8]

Mechanistic Insights

The mechanism of the Fischer indole synthesis is a well-studied and intricate process.[9] It commences with the formation of the phenylhydrazone from p-chlorophenylhydrazine and 3-methyl-2-butanone. Under acidic conditions, the hydrazone tautomerizes to its enamine form. This is followed by a crucial[4][4]-sigmatropic rearrangement, which leads to the formation of a new carbon-carbon bond and the cleavage of the N-N bond. Subsequent cyclization and elimination of ammonia yield the aromatic indolenine ring system.[10] The choice of a strong acid catalyst, such as sulfuric acid or polyphosphoric acid, is critical for promoting the necessary protonation and rearrangement steps.[8]

Experimental Protocol: Microwave-Assisted Synthesis

This protocol utilizes microwave irradiation to accelerate the reaction, significantly reducing the reaction time compared to conventional heating methods.

Materials:

  • p-Chlorophenylhydrazine hydrochloride

  • 3-Methyl-2-butanone (Isopropyl methyl ketone)

  • Sulfuric acid (concentrated)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure: [6]

  • To a 10 mL microwave reaction tube equipped with a magnetic stirrer, add p-chlorophenylhydrazine hydrochloride (1.0 g).

  • Add 3-methyl-2-butanone (1.2 equivalents).

  • Add deionized water (3 mL) followed by the cautious addition of sulfuric acid (0.1 equivalents).

  • Seal the reaction tube and place it in a microwave reactor.

  • Irradiate the mixture at 100 °C for 10 minutes, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • After the reaction is complete, cool the tube and carefully remove the aqueous layer.

  • To the remaining residue, add saturated sodium bicarbonate solution (3 mL) to neutralize the excess acid.

  • Sonicate the mixture for 10 minutes to ensure complete quenching of the acid.

  • Separate the organic layer. The resulting oily product is 5-chloro-2,3,3-trimethyl-3H-indole.

  • For further purification, dissolve the oil in a minimal amount of dichloromethane and dry over anhydrous sodium sulfate for 30 minutes.

  • Filter the solution by gravity filtration and concentrate the filtrate to obtain the purified product.

Experimental Protocol: Conventional Heating Method

For laboratories not equipped with a microwave reactor, the following conventional heating protocol can be employed.

Materials:

  • p-Chlorophenylhydrazine hydrochloride

  • 3-Methyl-2-butanone (Isopropyl methyl ketone)

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-chlorophenylhydrazine hydrochloride and 3-methyl-2-butanone in glacial acetic acid.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a beaker of ice water.

  • Neutralize the solution with a suitable base, such as sodium hydroxide, until the product precipitates.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum.

  • The crude product can be further purified by recrystallization or column chromatography.[11]

Part 2: Synthesis of this compound

The second and final step in the synthesis is the N-methylation of the 5-chloro-2,3,3-trimethyl-3H-indole intermediate. This transformation introduces the N-methyl group and results in the formation of the exocyclic methylene group, characteristic of Fischer's bases.

Mechanistic Considerations

The N-methylation of indolenine derivatives can be achieved using various methylating agents. Dimethyl carbonate is an environmentally benign and effective reagent for this purpose.[12] The reaction is typically carried out under pressure and at elevated temperatures. The mechanism involves the nucleophilic attack of the indolenine nitrogen on the methyl group of dimethyl carbonate.

Experimental Protocol

This protocol is adapted from general procedures for the N-methylation of indoles using dimethyl carbonate.[12]

Materials:

  • 5-chloro-2,3,3-trimethyl-3H-indole

  • Dimethyl carbonate

  • Optional: Phase-transfer catalyst (e.g., tetrabutylammonium iodide)

  • Optional: Base (e.g., potassium carbonate)[13]

Procedure: [12]

  • In a pressure-rated reaction vessel, combine 5-chloro-2,3,3-trimethyl-3H-indole (1 mole equivalent) and dimethyl carbonate (3 mole equivalents).

  • Optionally, a phase-transfer catalyst can be added to facilitate the reaction.

  • Seal the vessel and heat the mixture to a temperature between 180 °C and 220 °C for 6-8 hours. The reaction will generate pressure.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

  • The crude reaction mixture can be purified by vacuum distillation. The product, this compound, is collected at the appropriate boiling point and pressure.

Characterization and Quality Control

To ensure the identity and purity of the synthesized compounds, a combination of analytical techniques should be employed.

5-chloro-2,3,3-trimethyl-3H-indole (Intermediate)
  • Thin-Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of the product. A suitable eluent system would be a mixture of hexanes and ethyl acetate.[14]

  • Spectroscopic Analysis:

    • ¹H NMR: The spectrum should show characteristic peaks for the aromatic protons, the C2-methyl group, and the gem-dimethyl groups at C3.

    • ¹³C NMR: The spectrum will confirm the carbon framework of the indolenine ring system.

    • Mass Spectrometry (MS): The mass spectrum should display the molecular ion peak corresponding to the calculated molecular weight of C₁₁H₁₂ClN.[3]

This compound (Final Product)
  • Gas Chromatography (GC): Can be used to determine the purity of the final product.

  • Spectroscopic Analysis:

    • ¹H NMR: The spectrum will show the appearance of a new singlet corresponding to the N-methyl group and signals for the exocyclic methylene protons, in addition to the aromatic and other methyl group protons.

    • ¹³C NMR: The spectrum will show a new peak for the N-methyl carbon and the characteristic signal for the exocyclic methylene carbon.

    • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of C₁₂H₁₄ClN.[4]

    • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=C stretching of the methylene group and the aromatic C-H and C-Cl bonds.

Troubleshooting and Optimization

The success of this synthesis relies on careful control of reaction conditions and purity of reagents.

Troubleshooting cluster_0 Fischer Indole Synthesis cluster_1 N-Methylation Low_Yield_FIS Low Yield Optimize_Acid Optimize_Acid Low_Yield_FIS->Optimize_Acid Possible Cause: Suboptimal acid concentration Optimize_Temp Optimize_Temp Low_Yield_FIS->Optimize_Temp Possible Cause: Incorrect temperature Impure_Product_FIS Impure Product Purification_FIS Purification_FIS Impure_Product_FIS->Purification_FIS Solution: Recrystallization or Chromatography Incomplete_Reaction_FIS Incomplete Reaction Increase_Time_FIS Increase_Time_FIS Incomplete_Reaction_FIS->Increase_Time_FIS Solution: Increase reaction time/temperature Low_Yield_N Low Yield Optimize_Temp_N Optimize_Temp_N Low_Yield_N->Optimize_Temp_N Possible Cause: Insufficient temperature/pressure Incomplete_Reaction_N Incomplete Reaction Increase_Time_N Increase_Time_N Incomplete_Reaction_N->Increase_Time_N Solution: Increase reaction time or add catalyst

Caption: Troubleshooting guide for the synthesis of this compound.

Fischer Indole Synthesis:

  • Low Yield: The Fischer indole synthesis can be sensitive to the acid catalyst concentration and temperature.[15] Optimization of these parameters may be necessary. Ensure the p-chlorophenylhydrazine hydrochloride is of high purity, as impurities can lead to side reactions.

  • Side Reactions: Aldol condensation of the ketone can be a competing reaction.[15] Using a slight excess of the hydrazine or carefully controlling the temperature can minimize this.

  • Purification: The intermediate can be purified by column chromatography on silica gel using a hexane/ethyl acetate eluent system or by recrystallization.[11][14]

N-Methylation:

  • Low Yield: This reaction is typically performed under pressure. Ensure the reaction vessel is properly sealed to maintain the necessary pressure. The temperature is also a critical parameter and should be carefully controlled.

  • Incomplete Reaction: If the reaction does not go to completion, increasing the reaction time or temperature may be beneficial. The addition of a phase-transfer catalyst can also improve the reaction rate.[12]

Safety Precautions

  • p-Chlorophenylhydrazine hydrochloride: This compound is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Sulfuric acid: Concentrated sulfuric acid is highly corrosive. Handle with extreme care and appropriate PPE.

  • Microwave Reactor: Follow the manufacturer's safety guidelines for operating the microwave reactor. Ensure the reaction vessel is properly sealed to prevent pressure buildup.

  • High-Pressure Reactions: The N-methylation step is performed under pressure. Use a reaction vessel rated for the expected temperature and pressure.

Conclusion

The synthesis of this compound presented in this guide is a reliable and scalable pathway. By carefully following the detailed protocols and paying attention to the key experimental parameters, researchers can consistently obtain this valuable compound in high purity and yield. The provided mechanistic insights and troubleshooting guide will further aid in the successful execution and optimization of this synthesis.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-1,3,3-trimethyl-2-methyleneindoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-1,3,3-trimethyl-2-methyleneindoline, a halogenated derivative of Fischer's base, is a heterocyclic organic compound of significant interest in synthetic and materials chemistry. Its core indoline structure, featuring an exocyclic methylene group, makes it a potent nucleophile and a versatile precursor for a variety of complex molecules. This guide provides a comprehensive overview of its physicochemical properties, detailed methodologies for its characterization, a representative synthesis protocol, and insights into its chemical reactivity and handling. This document is intended for researchers, chemists, and professionals in drug development and materials science who require a deep technical understanding of this valuable chemical intermediate.

The presence of a chlorine atom on the aromatic ring, combined with the gem-dimethyl and N-methyl groups, imparts specific steric and electronic characteristics that influence its reactivity and the properties of its derivatives. It is a crucial building block in the synthesis of cyanine dyes, photochromic materials like spiropyrans, and other functional molecules where precise tuning of electronic and optical properties is required.[1]

Core Physicochemical Properties

The fundamental physicochemical data for this compound are summarized below. These properties are critical for its application in synthesis, dictating choices of solvents, reaction conditions, and purification methods.

PropertyValueSource(s)
IUPAC Name 5-chloro-1,3,3-trimethyl-2-methylideneindole[2]
CAS Number 6872-17-9[2][3]
Molecular Formula C₁₂H₁₄ClN[2][4][5]
Molecular Weight 207.70 g/mol [2][3]
Appearance Orange to brown to dark purple clear liquid
Boiling Point 139 °C at 11 mmHg[6]
Density 1.083 g/mL at 25 °C[7]
Refractive Index (n²⁰/D) 1.594[7]
Purity Typically ≥95% (GC)[4]

Synthesis and Mechanism: The Fischer Indole Synthesis

The primary route for synthesizing this compound is a variation of the classic Fischer indole synthesis, discovered by Emil Fischer in 1883.[8] This acid-catalyzed reaction involves the cyclization of a substituted phenylhydrazone.

Causality and Mechanistic Insight

The choice of the Fischer indole synthesis is dictated by its reliability and versatility in creating indole and indoline scaffolds from readily available precursors. The mechanism proceeds through several key steps:

  • Hydrazone Formation: The reaction begins with the acid-catalyzed condensation of a substituted phenylhydrazine (in this case, 4-chlorophenylhydrazine) with a ketone. To achieve the desired 1,3,3-trimethyl-2-methyleneindoline structure, the ketone must be 3-methyl-2-butanone. This initially forms a phenylhydrazone.

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine isomer, which is a crucial step for the subsequent rearrangement.

  • [9][9]-Sigmatropic Rearrangement: The protonated enamine undergoes a concerted, pericyclic[9][9]-sigmatropic rearrangement (akin to a Claisen rearrangement), which breaks the aromaticity of the benzene ring and forms a new C-C bond. This is the key bond-forming step that establishes the indole framework.

  • Rearomatization and Cyclization: The intermediate rearomatizes, followed by a nucleophilic attack of the amino group onto the imine carbon, forming a five-membered ring aminal.

  • Elimination: Finally, under acidic conditions, a molecule of ammonia (or a primary amine if the starting hydrazine is N-substituted, which is not the case here for the initial indole formation before N-methylation) is eliminated, and a final tautomerization yields the stable indole product. To arrive at the target molecule, a subsequent N-methylation and reaction to form the exocyclic methylene are required, though often the direct synthesis from an N-methylated hydrazine is employed.

Fischer_Indole_Synthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Tautomerization cluster_2 Step 3: [3,3]-Sigmatropic Rearrangement cluster_3 Step 4 & 5: Cyclization & Elimination P 4-Chlorophenylhydrazine + 3-Methyl-2-butanone H Phenylhydrazone Intermediate P->H H⁺, -H₂O E Enamine (Ene-hydrazine) H->E Tautomerization D Di-imine Intermediate E->D H⁺, Rearrangement A Cyclized Aminal D->A Rearomatization & Cyclization I Indole Product Core A->I -NH₃ F Final Product: 5-Chloro-1,3,3-trimethyl -2-methyleneindoline I->F N-Methylation & Further Reaction

Caption: Generalized workflow of the Fischer Indole Synthesis.

Representative Experimental Protocol (Fischer Indole Synthesis)

This protocol is a representative procedure based on established methods for the Fischer indole synthesis.[6][9] Note: This is an illustrative protocol and should be optimized with appropriate safety assessments before execution.

  • Hydrazone Formation (In Situ):

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chlorophenylhydrazine hydrochloride (1.0 eq).

    • Add a suitable solvent such as glacial acetic acid or ethanol.

    • Add 3-methyl-2-butanone (1.1 eq) to the mixture.

    • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenylhydrazone.

  • Cyclization:

    • Add the acid catalyst. Polyphosphoric acid (PPA) or zinc chloride (ZnCl₂) are effective choices.[8] The catalyst should be added cautiously.

    • Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take several hours.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice or into cold water.

    • Neutralize the acidic solution by slow addition of a base, such as a saturated sodium bicarbonate solution or aqueous sodium hydroxide, until the pH is ~8-9. This will precipitate the crude product.

    • Extract the product with an organic solvent like ethyl acetate or dichloromethane (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product, an orange-to-brown oil, should be purified by vacuum distillation to obtain the final product with high purity. The boiling point is approximately 139 °C at 11 mmHg.[6]

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Proton NMR):

    • Aromatic Protons (δ 7.0-7.5 ppm): Three protons on the chlorinated benzene ring will appear in this region. The proton ortho to the chlorine will likely be a doublet, the proton between the chlorine and the fused ring a singlet or narrow doublet, and the proton ortho to the nitrogen a doublet. Coupling constants (J) will be characteristic of ortho and meta relationships.

    • Methylene Protons (=CH₂, δ ~3.5-4.0 ppm): The two protons of the exocyclic double bond are diastereotopic and should appear as two distinct singlets or very closely spaced doublets.

    • N-Methyl Protons (-N-CH₃, δ ~2.8-3.2 ppm): A sharp singlet corresponding to the three protons of the methyl group attached to the nitrogen atom.

    • Gem-Dimethyl Protons (-C(CH₃)₂, δ ~1.2-1.5 ppm): A strong singlet integrating to six protons from the two equivalent methyl groups at the C3 position.

  • ¹³C NMR (Carbon NMR):

    • Aromatic & Vinylic Carbons (δ ~100-150 ppm): Signals for the carbons of the benzene ring and the exocyclic double bond will be found in this region. The carbon bearing the chlorine atom will be shifted, and its signal intensity may be reduced due to the quadrupolar effect of chlorine.

    • Quaternary Carbons: The C3 carbon (bearing the gem-dimethyl groups) and the quaternary carbons of the aromatic ring will be present.

    • Aliphatic Carbons: The N-methyl carbon (δ ~30-35 ppm) and the gem-dimethyl carbons (δ ~25-30 ppm) will appear in the upfield region.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups within the molecule.

FTIR_Analysis cluster_assignments Key Vibrational Modes FTIR FTIR Spectrum 3100-3000 cm⁻¹ Aromatic & Vinylic C-H Stretch 3000-2850 cm⁻¹ Aliphatic C-H Stretch 1640-1600 cm⁻¹ C=C Stretch (Methylene & Aromatic) 1400-1100 cm⁻¹ C-N Stretch 850-800 cm⁻¹ C-H Out-of-Plane Bend (Aromatic) ~750 cm⁻¹ C-Cl Stretch A Aromatic/Vinylic C-H FTIR:f0->A B Alkyl C-H FTIR:f1->B C C=C Double Bonds FTIR:f2->C D C-N Amine FTIR:f3->D E Aromatic Substitution FTIR:f4->E F C-Cl Bond FTIR:f5->F

Caption: Key expected absorption regions in the FTIR spectrum.

  • ~3100-3000 cm⁻¹: C-H stretching vibrations from the aromatic ring and the vinylic methylene group.

  • ~3000-2850 cm⁻¹: C-H stretching vibrations from the methyl groups.

  • ~1640 cm⁻¹: C=C stretching of the exocyclic methylene group. This is a characteristic peak for Fischer's bases.

  • ~1600 and ~1470 cm⁻¹: C=C stretching vibrations within the aromatic ring.

  • ~1380 cm⁻¹: C-H bending characteristic of the gem-dimethyl group.

  • ~850-800 cm⁻¹: C-H out-of-plane bending, indicative of the substitution pattern on the aromatic ring.

  • ~750 cm⁻¹: C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic distribution. The molecular ion peak (M⁺) would be expected at m/z 207. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic (M+2)⁺ peak will be observed at m/z 209 with about one-third the intensity of the M⁺ peak. Common fragmentation patterns would involve the loss of a methyl group (M-15)⁺.[2]

Experimental Procedures for Physicochemical Characterization

Protocol for Boiling Point Determination under Reduced Pressure
  • Rationale: The compound has a relatively high boiling point at atmospheric pressure, where it may be susceptible to decomposition or polymerization. Vacuum distillation lowers the boiling point, allowing for purification at a lower, safer temperature.

  • Procedure:

    • Assemble a vacuum distillation apparatus using a Kugelrohr or a short-path distillation head. Ensure all glassware is free of cracks and joints are properly greased.

    • Place the crude this compound into the distilling flask with a few boiling chips or a magnetic stir bar.

    • Connect the apparatus to a vacuum pump with a cold trap and a manometer to monitor the pressure.

    • Slowly evacuate the system to the desired pressure (e.g., 11 mmHg).

    • Begin heating the distillation flask gently using a heating mantle.

    • Collect the fraction that distills at a constant temperature (the boiling point). For this compound, the expected boiling point is 139 °C at 11 mmHg.[6]

    • Once the distillation is complete, cool the system before slowly releasing the vacuum.

Protocol for Refractive Index Measurement
  • Rationale: The refractive index is a unique physical property that serves as an excellent indicator of purity for liquid samples.

  • Procedure:

    • Ensure the prism of the Abbe refractometer is clean by wiping it with a soft tissue moistened with ethanol or acetone.

    • Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).

    • Place a few drops of the purified this compound onto the lower prism.

    • Close the prisms and allow the sample to equilibrate to the instrument's temperature (typically 20 °C).

    • Adjust the light source and use the coarse and fine adjustment knobs to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.

    • Read the refractive index from the scale. The expected value is approximately 1.594.[7]

Safety, Handling, and Storage

Hazard Identification

This compound is classified as a hazardous substance.

  • GHS Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[2]

Safe Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle this compound in a well-ventilated chemical fume hood to minimize inhalation of vapors.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Ensure gloves are inspected before use.

    • Respiratory Protection: If working outside a fume hood or if aerosolization is possible, use an appropriate respirator.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from strong oxidizing agents, acids, and sources of ignition.

  • The compound is an organic base; do not store it with incompatible materials like strong acids, as this could lead to a violent exothermic reaction.

Conclusion

This compound is a foundational building block for advanced functional materials. A thorough understanding of its physicochemical properties, underpinned by robust analytical characterization and safe handling practices, is paramount for its effective use in research and development. The methodologies and data presented in this guide offer a comprehensive technical resource for scientists, enabling them to leverage the unique properties of this compound for the synthesis of novel dyes, pharmaceuticals, and photo-responsive systems.

References

A Comprehensive Technical Guide to 5-Chloro-1,3,3-trimethyl-2-methyleneindoline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 5-Chloro-1,3,3-trimethyl-2-methyleneindoline, a key heterocyclic intermediate. The document delineates its chemical identity, including its IUPAC name and structure, and offers a detailed exploration of its synthesis, physicochemical properties, and reactivity. A significant focus is placed on its role as a versatile building block in the synthesis of functional molecules, particularly cyanine dyes, which have broad applications in biomedical research and diagnostics. This guide serves as a critical resource for scientists engaged in organic synthesis, medicinal chemistry, and the development of novel molecular probes.

Introduction: Unveiling a Key Heterocyclic Intermediate

This compound, a substituted indoline derivative, is a compound of significant interest in synthetic organic chemistry. Its structure, featuring a reactive exocyclic methylene group and a chlorinated benzene ring, makes it a valuable precursor for the construction of more complex molecular architectures. This guide will systematically explore the fundamental aspects of this compound, providing a foundation for its effective utilization in research and development.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is paramount for scientific rigor. This section details the nomenclature and structural features of the topic compound.

IUPAC Name and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5-chloro-1,3,3-trimethyl-2-methylidene-2,3-dihydro-1H-indole [1].

Commonly used synonyms include:

  • This compound[1]

  • 5-Chloro-2-methylene-1,3,3-trimethylindoline[1]

  • 1H-Indole, 5-chloro-2,3-dihydro-1,3,3-trimethyl-2-methylene-[1]

Chemical Structure and Formula

The chemical structure of this compound is characterized by an indoline core, which is a bicyclic system composed of a benzene ring fused to a five-membered nitrogen-containing ring.

Molecular Formula: C₁₂H₁₄ClN[1]

Structure:

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic properties is essential for its handling, characterization, and application.

Physicochemical Data
PropertyValueSource
Molecular Weight 207.70 g/mol [1]
Appearance Orange to Brown to Dark purple clear liquidTCI Chemicals
Boiling Point 139 °C at 11 mmHgChemicalBook
Density 1.083 g/mL at 25 °CALFA CHEMICAL
Refractive Index (n20/D) 1.594ChemicalBook
CAS Number 6872-17-9[1][2]
Spectroscopic Data

Spectroscopic analysis provides the definitive structural confirmation of the synthesized molecule.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the exocyclic methylene protons, the N-methyl protons, and the gem-dimethyl protons at the C3 position. The integration and splitting patterns of these signals are crucial for structural verification.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit resonances for all twelve carbon atoms in the molecule. The chemical shifts will differentiate between the aromatic carbons, the olefinic carbons of the methylene group, the aliphatic carbons of the methyl groups, and the quaternary carbon at the C3 position[1].

  • Mass Spectrometry: Mass spectral analysis will show the molecular ion peak corresponding to the compound's molecular weight. The fragmentation pattern can provide further structural information.

Synthesis and Mechanism

The synthesis of this compound is typically achieved through a two-step process, beginning with the well-established Fischer indole synthesis to create the indolenine core, followed by N-methylation.

Step 1: Fischer Indole Synthesis of 5-Chloro-2,3,3-trimethyl-3H-indole

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system[3][4]. The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from a phenylhydrazine and a ketone[5].

Reaction Scheme:

(4-Chlorophenyl)hydrazine + 3-Methyl-2-butanone → 5-Chloro-2,3,3-trimethyl-3H-indole

G reactant1 4-Chlorophenylhydrazine catalyst Acid Catalyst (e.g., H₂SO₄, ZnCl₂) reactant1->catalyst reactant2 3-Methyl-2-butanone reactant2->catalyst product 5-Chloro-2,3,3-trimethyl-3H-indole catalyst->product

Caption: Fischer indole synthesis of the indolenine precursor.

Causality of Experimental Choices:

  • (4-Chlorophenyl)hydrazine: This starting material provides the chloro-substituted benzene ring and the nitrogen atom that will become part of the indole ring.

  • 3-Methyl-2-butanone: This ketone provides the remaining carbon atoms for the five-membered ring and the three methyl groups at the C2 and C3 positions.

  • Acid Catalyst: The acid catalyst is crucial for protonating the hydrazone intermediate, which initiates the key[2][2]-sigmatropic rearrangement that leads to the formation of the C-C bond and subsequent cyclization[3][5]. Common catalysts include sulfuric acid, zinc chloride, or polyphosphoric acid[3][6]. The choice of catalyst can influence the reaction rate and yield.

Step 2: N-Methylation to Yield this compound

The second step involves the N-methylation of the 5-chloro-2,3,3-trimethyl-3H-indole intermediate. This reaction introduces the methyl group on the nitrogen atom and results in the formation of the exocyclic methylene group.

Reaction Scheme:

5-Chloro-2,3,3-trimethyl-3H-indole + Methylating Agent → this compound

G reactant 5-Chloro-2,3,3-trimethyl-3H-indole reagent Methylating Agent (e.g., Dimethyl sulfate) reactant->reagent product This compound reagent->product

Caption: N-methylation to form the final product.

Causality of Experimental Choices:

  • Methylating Agent: A strong methylating agent, such as dimethyl sulfate or methyl iodide, is required to alkylate the nitrogen atom of the indolenine.

  • Base: A base is often used to deprotonate the nitrogen atom, increasing its nucleophilicity and facilitating the reaction with the methylating agent.

Experimental Protocol (Illustrative)

The following is a general protocol for the synthesis of the precursor, 5-chloro-2,3,3-trimethyl-3H-indole, based on typical Fischer indole synthesis conditions. Optimization may be required.

Materials:

  • (4-Chlorophenyl)hydrazine hydrochloride

  • 3-Methyl-2-butanone

  • Sulfuric acid (concentrated)

  • Deionized water

  • Sodium bicarbonate (saturated solution)

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a microwave reaction vial equipped with a magnetic stirrer, add (4-chlorophenyl)hydrazine hydrochloride (1.0 eq).

  • Reagent Addition: Sequentially add deionized water, 3-methyl-2-butanone (1.2 eq), and concentrated sulfuric acid (0.1 eq).

  • Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor at 100 °C for 10 minutes, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Work-up: After cooling, transfer the reaction mixture to a separatory funnel. Add a saturated solution of sodium bicarbonate to neutralize the acid.

  • Extraction: Extract the aqueous layer with dichloromethane (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-chloro-2,3,3-trimethyl-3H-indole.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

The subsequent N-methylation would involve reacting the purified intermediate with a methylating agent in the presence of a suitable base and solvent.

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dominated by the nucleophilicity of the exocyclic methylene group. This moiety readily reacts with various electrophiles, making it a valuable building block in organic synthesis.

Key Reactivity

The C=C double bond of the methylene group is electron-rich and participates in addition and condensation reactions. This reactivity is central to its primary application as an intermediate.

Application as a Precursor for Cyanine Dyes

A major application of this compound is in the synthesis of cyanine dyes. These dyes are characterized by a polymethine bridge connecting two nitrogen-containing heterocyclic systems. The indoline derivative serves as one of these heterocyclic units.

The synthesis involves the condensation of the methyleneindoline with a suitable electrophilic partner that will form the polymethine chain. The chloro-substituent on the indoline ring can modulate the electronic and photophysical properties of the resulting cyanine dye.

Relevance to Drug Development:

Cyanine dyes have found extensive use in biomedical research and diagnostics due to their intense absorption and fluorescence in the visible and near-infrared (NIR) regions. Their applications include:

  • Fluorescent Labeling: Covalently attaching cyanine dyes to biomolecules such as proteins, antibodies, and nucleic acids allows for their detection and visualization in various biological assays.

  • Bioimaging: NIR-emitting cyanine dyes are particularly valuable for in vivo imaging due to the reduced autofluorescence and deeper tissue penetration of NIR light.

  • Photodynamic Therapy (PDT): Certain cyanine dyes can act as photosensitizers, generating reactive oxygen species upon light irradiation, which can be used to selectively destroy cancer cells.

The ability to synthesize custom cyanine dyes with tailored properties, starting from intermediates like this compound, is therefore of great importance to drug development professionals.

Safety and Handling

This compound is classified as a hazardous substance.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[1]

  • Precautionary Measures:

    • Handle in a well-ventilated area, preferably in a fume hood.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

This compound is a versatile and valuable heterocyclic compound. Its synthesis, based on the robust Fischer indole reaction and subsequent N-alkylation, provides access to a key building block for the construction of functional molecules. Its primary role as a precursor to cyanine dyes underscores its importance in the fields of medicinal chemistry and drug development, where such dyes are indispensable tools for research, diagnostics, and therapy. This guide has provided a comprehensive overview of its synthesis, properties, and applications, offering a solid foundation for researchers and scientists working with this important chemical intermediate.

References

An In-depth Technical Guide to the Spectroscopic Data of 5-Chloro-1,3,3-trimethyl-2-methyleneindoline (CAS 6872-17-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1,3,3-trimethyl-2-methyleneindoline, also known as Fischer's base analog, is a heterocyclic compound with the CAS registry number 6872-17-9.[1][2] Its molecular formula is C₁₂H₁₄ClN, and it has a molecular weight of approximately 207.70 g/mol .[1] This indoline derivative serves as a crucial building block in the synthesis of various dyes, particularly spiropyrans, which are known for their photochromic properties. Understanding the precise molecular structure and purity of this compound is paramount for its effective application in research and development. This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the unambiguous identification and characterization of this compound.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound, including a substituted benzene ring, a five-membered nitrogen-containing ring, gem-dimethyl groups, an N-methyl group, and an exocyclic methylene group, give rise to a distinct spectroscopic fingerprint. Each analytical technique provides complementary information, allowing for a thorough structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity and chemical environment of each atom.

Expertise & Experience: Causality Behind Experimental Choices

The choice of deuterated chloroform (CDCl₃) as the solvent is standard for small organic molecules of this type due to its excellent solubilizing properties and the presence of a single residual solvent peak that is easily identifiable. Tetramethylsilane (TMS) is used as an internal standard to provide a reference point (0 ppm) for chemical shifts, ensuring accuracy and reproducibility of the data. A standard 5 mm NMR tube is used for sample preparation, with the concentration optimized to obtain a good signal-to-noise ratio in a reasonable acquisition time.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: A few milligrams of this compound are dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: The solution is transferred to a 5 mm NMR tube.

  • Data Acquisition: The NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument for ¹H NMR and a corresponding frequency for ¹³C NMR.

  • ¹H NMR Parameters: A typical experiment involves a sufficient number of scans to achieve a good signal-to-noise ratio, with a relaxation delay that allows for full relaxation of the protons.

  • ¹³C NMR Parameters: A proton-decoupled experiment is run to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

dot graphdiv { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="NMR Spectroscopy Workflow", fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [color="#5F6368", arrowhead=normal];

} Caption: Workflow for NMR data acquisition and analysis.

¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.1-7.3m2HAr-H
~6.8d1HAr-H
~3.8s2H=CH
~3.0s3HN-CH
~1.3s6HC(CH ₃)₂

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum:

  • The aromatic protons appear in the downfield region (~6.8-7.3 ppm) as expected. The splitting patterns (multiplet and doublet) are consistent with a trisubstituted benzene ring.

  • A singlet at approximately 3.8 ppm, integrating to two protons, is characteristic of the exocyclic methylene protons (=CH₂).

  • The sharp singlet around 3.0 ppm corresponds to the three protons of the N-methyl group.

  • A prominent singlet at about 1.3 ppm, integrating to six protons, is indicative of the two equivalent methyl groups at the C3 position (the gem-dimethyl group).

¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~150-160C =CH₂
~140-145Ar-C (quaternary)
~125-130Ar-C H
~120-125Ar-C -Cl
~105-110Ar-C H
~80-85=C H₂
~50-55C (CH₃)₂
~30-35N-C H₃
~25-30C(C H₃)₂

Note: These are approximate chemical shift ranges based on typical values for similar structures. The spectrum was sourced from Wiley-VCH GmbH.[1]

Interpretation of the ¹³C NMR Spectrum:

  • The spectrum will show a total of 12 carbon signals, corresponding to the 12 carbon atoms in the molecule.

  • The quaternary carbon of the enamine system (C=CH₂) is expected to be significantly downfield.

  • The aromatic carbons will appear in the typical range of ~105-145 ppm, with the carbon attached to the chlorine atom being influenced by its electronegativity.

  • The exocyclic methylene carbon (=CH₂) will resonate at a higher field compared to the quaternary carbon it is attached to.

  • The quaternary carbon of the gem-dimethyl group (C(CH₃)₂) will be observed around 50-55 ppm.

  • The N-methyl and the gem-dimethyl carbons will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expertise & Experience: Causality Behind Experimental Choices

The Attenuated Total Reflectance (ATR) technique is a common choice for acquiring IR spectra of liquid or solid samples due to its simplicity and minimal sample preparation. A background spectrum of the clean ATR crystal is recorded first to subtract any atmospheric (CO₂, H₂O) or instrumental interferences from the sample spectrum, ensuring that the resulting spectrum is solely from the compound of interest.

Experimental Protocol: FT-IR
  • Instrument Preparation: The FT-IR spectrometer is turned on and allowed to stabilize.

  • Background Collection: A background spectrum is collected with the ATR crystal clean and unobstructed.

  • Sample Application: A small drop of the liquid this compound is placed on the ATR crystal.

  • Data Acquisition: The sample spectrum is recorded over a standard range (e.g., 4000-400 cm⁻¹).

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

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} Caption: Workflow for FT-IR data acquisition and analysis.

IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2970, 2930StrongAliphatic C-H stretch (methyl groups)
~1640StrongC=C stretch (exocyclic methylene)
~1600, 1480Medium-StrongAromatic C=C ring stretch
~1360MediumC-H bend (methyl groups)
~1100MediumC-N stretch
~810StrongC-H out-of-plane bend (aromatic)
~750MediumC-Cl stretch

Note: These are characteristic absorption bands. The spectrum was sourced from Aldrich Chemical Company, Inc.[1]

Interpretation of the IR Spectrum:

  • The peaks just above 3000 cm⁻¹ are indicative of C-H stretching in the aromatic ring.

  • The strong absorptions just below 3000 cm⁻¹ are due to the C-H stretching of the methyl groups.

  • A strong peak around 1640 cm⁻¹ is a key indicator of the C=C stretching vibration of the exocyclic methylene group.

  • The characteristic aromatic ring stretching vibrations are observed around 1600 and 1480 cm⁻¹.

  • The presence of a C-Cl bond is suggested by an absorption in the lower frequency region, typically around 750 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Expertise & Experience: Causality Behind Experimental Choices

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation. This is advantageous for structural elucidation as the fragmentation pattern provides a "fingerprint" of the molecule. Gas Chromatography (GC) is coupled with MS to separate the analyte from any impurities before it enters the mass spectrometer, ensuring that the resulting mass spectrum is of the pure compound.

Experimental Protocol: GC-MS
  • Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: A small volume (typically 1 µL) of the solution is injected into the GC.

  • Separation: The compound travels through a capillary column in the GC, where it is separated from the solvent and any impurities based on its boiling point and interaction with the column's stationary phase.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

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} Caption: Workflow for GC-MS data acquisition and analysis.

Mass Spectrometric Data
m/zRelative IntensityAssignment
207High[M]⁺ (Molecular Ion)
192High[M - CH₃]⁺
194MediumIsotope peak of [M - CH₃]⁺

Data sourced from the NIST Mass Spectrometry Data Center.[3]

Interpretation of the Mass Spectrum:

  • The molecular ion peak [M]⁺ is observed at an m/z of 207, which corresponds to the molecular weight of this compound (C₁₂H₁₄³⁵ClN). The presence of a smaller peak at m/z 209 (the M+2 peak) would be expected due to the natural abundance of the ³⁷Cl isotope.

  • The base peak (most intense peak) is often observed at m/z 192, corresponding to the loss of a methyl radical ([M - CH₃]⁺). This is a very common fragmentation pathway for molecules containing a gem-dimethyl group, as it leads to a stable tertiary carbocation.

  • A significant peak at m/z 194 is the isotope peak corresponding to the [M - CH₃]⁺ fragment containing a ³⁷Cl atom. The relative intensity of the m/z 194 peak to the m/z 192 peak (approximately 1:3) is characteristic of the presence of one chlorine atom.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive toolkit for the structural verification of this compound (CAS 6872-17-9). ¹H and ¹³C NMR spectroscopy confirms the carbon-hydrogen framework and the specific arrangement of the alkyl and aromatic groups. FT-IR spectroscopy identifies the key functional groups, including the exocyclic double bond and the substituted aromatic ring. Finally, mass spectrometry confirms the molecular weight and provides characteristic fragmentation patterns consistent with the proposed structure. This detailed spectroscopic guide serves as an essential reference for researchers and scientists, ensuring the quality and identity of this important chemical intermediate in their synthetic and developmental endeavors.

References

An In-depth Technical Guide to the Solubility of 5-Chloro-1,3,3-trimethyl-2-methyleneindoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the solubility characteristics of 5-Chloro-1,3,3-trimethyl-2-methyleneindoline, a versatile heterocyclic compound frequently utilized as an intermediate in the synthesis of dyes and other specialty chemicals.[1] Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical principles governing its solubility, offers a predictive solubility profile in a range of common organic solvents, and provides detailed, field-proven protocols for experimental solubility determination.

Introduction: Understanding the Significance of Solubility

This compound, systematically named 5-chloro-1,3,3-trimethyl-2-methylideneindole, is an indoline derivative with the chemical formula C₁₂H₁₄ClN.[2][3] Its molecular structure, featuring a substituted aromatic ring and a nitrogen-containing heterocycle, imparts specific physicochemical properties that dictate its behavior in various solvent systems.[4]

The solubility of this compound is a critical parameter in a multitude of applications. In synthetic organic chemistry, understanding its solubility is paramount for reaction setup, controlling reaction kinetics, and for the purification of the final product through crystallization. For its application in dye and pigment manufacturing, solubility characteristics determine the choice of solvent for formulation, application, and achieving desired colorfastness and stability.[1] In the pharmaceutical and agrochemical sectors, where this compound may serve as a building block, its solubility directly influences bioavailability, formulation strategies, and the overall efficacy of the end product.[1]

This guide aims to provide a robust framework for understanding and predicting the solubility of this compound, thereby empowering researchers to optimize their experimental designs and achieve more reliable and reproducible outcomes.

Theoretical Principles of Solubility: A "Like Dissolves Like" Approach

The fundamental principle governing the solubility of a compound in a particular solvent is "like dissolves like." This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be soluble in one another. The key factors influencing the solubility of this compound are its molecular polarity and the polarity of the solvent.

2.1. Molecular Structure and Polarity of this compound

The structure of this compound is characterized by a largely non-polar indoline core, which consists of a benzene ring fused to a five-membered nitrogen-containing ring. The presence of methyl groups further contributes to its non-polar character. However, the molecule is not entirely non-polar. The nitrogen atom and the chlorine atom introduce some degree of polarity due to their electronegativity. This makes the molecule moderately polar.

A key indicator of a solvent's polarity is its dielectric constant (ε), which measures its ability to separate charges.[5] Solvents with high dielectric constants are considered polar, while those with low dielectric constants are non-polar.[6] Another useful measure is the polarity index, which provides a relative ranking of solvent polarity.[7]

2.2. Solvent-Solute Interactions

The dissolution of this compound in an organic solvent involves the disruption of intermolecular forces within the solute and the solvent, and the formation of new solute-solvent interactions. Given the moderately polar nature of the solute, it is expected to exhibit higher solubility in solvents of similar polarity.

  • In Non-Polar Solvents (e.g., Hexane, Toluene): The primary intermolecular forces in non-polar solvents are London dispersion forces. The non-polar indoline backbone of this compound can interact favorably with these solvents, leading to good solubility.

  • In Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents possess dipole moments and can engage in dipole-dipole interactions with the polar regions of the solute molecule (around the nitrogen and chlorine atoms). This is expected to result in significant solubility.

  • In Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as hydrogen bond donors. While this compound is not a strong hydrogen bond acceptor, some interaction with the lone pair of electrons on the nitrogen atom is possible. However, the dominant non-polar character of the molecule may limit its solubility in highly polar protic solvents compared to moderately polar aprotic solvents.

The following diagram illustrates the key structural features of this compound that influence its solubility.

Caption: Key structural features influencing the solubility of this compound.

Predicted Solubility Profile

Based on the "like dissolves like" principle and the physicochemical properties of the solute and various organic solvents, a predicted solubility profile for this compound is presented below. It is important to note that these are qualitative predictions and experimental verification is recommended for precise quantitative data.

Solvent ClassificationSolventPolarity IndexDielectric Constant (ε)Predicted SolubilityRationale
Non-Polar Hexane0.11.88HighThe non-polar nature of hexane aligns well with the large non-polar region of the solute molecule.
Toluene2.42.38Very HighThe aromatic ring of toluene can engage in π-π stacking with the benzene ring of the indoline core, enhancing solubility.
Polar Aprotic Diethyl Ether2.84.34HighThe moderate polarity of diethyl ether is suitable for dissolving the moderately polar solute.
Ethyl Acetate4.46.02Very HighThe polarity of ethyl acetate is well-matched with the solute, allowing for effective dipole-dipole interactions.
Acetone5.120.7HighAcetone's polarity is favorable for dissolving the solute.
Dichloromethane3.18.93Very HighIts ability to dissolve a wide range of organic compounds suggests high solubility for the target molecule.
Tetrahydrofuran (THF)4.07.58Very HighTHF is a versatile solvent for moderately polar compounds.
Polar Protic Ethanol4.324.55ModerateThe polarity is relatively high, and while some hydrogen bonding is possible, the non-polar bulk of the solute may limit solubility compared to aprotic solvents of similar polarity.
Methanol5.132.70Moderate to LowSimilar to ethanol, but its higher polarity may further reduce the solubility of the predominantly non-polar solute.
Water10.280.1Very LowThe high polarity and strong hydrogen bonding network of water make it a poor solvent for the largely non-polar solute.

Experimental Determination of Solubility: A Practical Guide

For applications requiring precise knowledge of solubility, experimental determination is essential. The shake-flask method is a widely recognized and reliable technique for measuring the thermodynamic solubility of a compound.[8] The concentration of the dissolved solute can then be determined using analytical techniques such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[9]

4.1. The Shake-Flask Method: The Gold Standard

This method involves equilibrating an excess of the solid compound with the solvent of interest until a saturated solution is formed.

Experimental Workflow:

G Shake-Flask Method for Solubility Determination start Start step1 Add excess this compound to a known volume of solvent in a sealed vial. start->step1 step2 Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. step1->step2 step3 Allow the solution to stand to let undissolved solid settle. step2->step3 step4 Carefully withdraw an aliquot of the supernatant. step3->step4 step5 Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles. step4->step5 step6 Dilute the filtrate with a suitable solvent to a concentration within the analytical range of the chosen detection method. step5->step6 step7 Analyze the diluted filtrate using UV-Vis Spectroscopy or HPLC. step6->step7 end End step7->end

Caption: A step-by-step workflow for the shake-flask solubility determination method.

Causality Behind Experimental Choices:

  • Excess Solute: Adding an excess of the solid ensures that the resulting solution is saturated, representing the thermodynamic solubility limit at that temperature.

  • Sealed Vial: Prevents solvent evaporation, which would alter the concentration.

  • Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for reproducible results.

  • Equilibration Time: A sufficient agitation period is necessary to ensure that the dissolution process has reached equilibrium.

  • Filtration: This step is critical to remove any undissolved microparticles that could interfere with the analytical measurement and lead to an overestimation of solubility.

4.2. Quantitative Analysis by UV-Vis Spectroscopy

UV-Vis spectroscopy is a rapid and sensitive method for determining the concentration of a UV-absorbing compound in solution.[10]

Protocol:

  • Determine the Wavelength of Maximum Absorbance (λmax):

    • Prepare a dilute solution of this compound in the solvent of interest.

    • Scan the solution using a UV-Vis spectrophotometer to find the wavelength at which the absorbance is highest. This is the λmax and should be used for all subsequent measurements to ensure maximum sensitivity.

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations.

    • Measure the absorbance of each standard solution at the λmax.

    • Plot a graph of absorbance versus concentration. This should yield a linear relationship as described by the Beer-Lambert law.

  • Analyze the Sample:

    • Measure the absorbance of the diluted filtrate from the shake-flask experiment at the λmax.

    • Use the calibration curve to determine the concentration of the compound in the diluted sample.

  • Calculate Solubility:

    • Multiply the concentration of the diluted sample by the dilution factor to obtain the solubility of this compound in the test solvent.

4.3. Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC offers high specificity and sensitivity and is particularly useful for analyzing complex mixtures or when the compound has low UV absorbance.[11]

Protocol:

  • Develop an HPLC Method:

    • Select a suitable HPLC column (e.g., a C18 reversed-phase column).

    • Determine an appropriate mobile phase (a mixture of solvents, e.g., acetonitrile and water) that provides good separation and peak shape for the compound.

    • Set the flow rate and detector wavelength (if using a UV detector).

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of the compound at known concentrations.

    • Inject a fixed volume of each standard solution into the HPLC system.

    • Plot a graph of the peak area versus concentration to generate a calibration curve.

  • Analyze the Sample:

    • Inject the same fixed volume of the diluted filtrate from the shake-flask experiment into the HPLC system.

    • Record the peak area for the compound.

  • Calculate Solubility:

    • Use the calibration curve to determine the concentration of the compound in the diluted sample.

    • Multiply this concentration by the dilution factor to calculate the solubility.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility of this compound in organic solvents. By combining theoretical principles with practical, detailed experimental protocols, researchers and scientists are better equipped to make informed decisions regarding solvent selection for synthesis, formulation, and purification. The provided predicted solubility table serves as a valuable starting point, while the step-by-step methodologies for the shake-flask method coupled with UV-Vis and HPLC analysis offer a robust system for obtaining precise and reliable quantitative solubility data.

References

The Rising Star in Medicinal Chemistry: A Technical Guide to 5-Chloro-1,3,3-trimethyl-2-methyleneindoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-1,3,3-trimethyl-2-methyleneindoline, a halogenated derivative of the well-known Fischer's base, is rapidly emerging from a versatile synthetic intermediate to a cornerstone scaffold in modern medicinal chemistry. Its unique structural and electronic properties, conferred by the strategic placement of a chloro substituent, have unlocked a wealth of potential applications in drug discovery and development. This technical guide provides a comprehensive overview of the synthesis, reactivity, and burgeoning medicinal chemistry applications of this compound. We will delve into its pivotal role in the creation of potent anticancer agents, novel antimicrobial compounds, and advanced bioimaging probes. This guide will further provide detailed experimental protocols, quantitative biological data, and mechanistic insights to empower researchers in harnessing the full potential of this remarkable molecule.

Core Compound Profile: Understanding the Asset

This compound, with the chemical formula C₁₂H₁₄ClN, is a stable, yet reactive, heterocyclic building block.[1][2][3][4] The presence of the exocyclic methylene group provides a nucleophilic center, making it an excellent precursor for a variety of condensation reactions.[1] The key to its enhanced utility in medicinal chemistry lies in the 5-chloro substituent on the indole ring.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Weight 207.70 g/mol [2]
Appearance Orange to Brown to Dark purple clear liquid[4]
Boiling Point 139 °C / 11 mmHg[1]
Density 1.083 g/mL at 25 °C[1]
Refractive Index n20/D 1.594[1]
XlogP (predicted) 4.0[3]

The chloro group, being an electron-withdrawing yet ortho-para directing substituent, significantly influences the electronic distribution within the indole ring system. This modification can enhance the compound's metabolic stability, membrane permeability, and binding affinity to biological targets, often leading to improved pharmacokinetic and pharmacodynamic profiles of its derivatives.[5] Quantitative structure-activity relationship (QSAR) studies on similar chloro-substituted heterocyclic compounds have demonstrated that such halogenation can positively correlate with increased biological activity.[5]

Synthetic Utility: A Gateway to Molecular Diversity

The primary utility of this compound lies in its role as a precursor for more complex molecular architectures. Its reactivity is dominated by the exocyclic double bond, which readily participates in condensation reactions.

Synthesis of Cyanine Dyes for Bioimaging

One of the most prominent applications of this compound is in the synthesis of cyanine dyes. These dyes are renowned for their sharp absorption bands and high molar extinction coefficients, making them ideal for fluorescent labeling and imaging.[6] The 5-chloro substituent can influence the photophysical properties of the resulting cyanine dye, potentially leading to enhanced quantum yields and photostability.[7][8]

Experimental Protocol: Synthesis of a Symmetrical Pentamethine Cyanine Dye

This protocol is a representative example of the synthesis of a symmetrical cyanine dye using a substituted Fischer's base.

  • Quaternization of the Heterocycle:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile.

    • Add an alkylating agent, such as 1-iodobutane (1.2 eq).

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture to room temperature and add diethyl ether to precipitate the quaternized salt.

    • Filter the solid, wash with diethyl ether, and dry under vacuum.

  • Condensation Reaction:

    • To a solution of the quaternized salt (2.0 eq) in ethanol, add a polymethine source such as malonaldehyde bis(phenylimine) monohydrochloride (1.0 eq) and sodium acetate (3.0 eq).[9]

    • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into a cold aqueous solution of sodium chloride to precipitate the cyanine dye.

    • Filter the crude dye, wash with water, and purify by column chromatography on silica gel.[9]

G FischersBase 5-Chloro-1,3,3-trimethyl- 2-methyleneindoline QuatSalt Quaternized Indolinium Salt FischersBase->QuatSalt Quaternization AlkylHalide Alkyl Halide (e.g., R-I) AlkylHalide->QuatSalt CyanineDye Symmetrical Cyanine Dye QuatSalt->CyanineDye Condensation Polymethine Polymethine Source (e.g., Malonaldehyde derivative) Polymethine->CyanineDye

Caption: General workflow for the synthesis of symmetrical cyanine dyes.

Precursor to Spirocyclic Compounds

This compound is also a key starting material for the synthesis of spirocyclic compounds, such as spiro[indoline-naphthoxazines].[10][11] These molecules are of interest for their photochromic properties and potential applications in materials science and as molecular switches.

Applications in Anticancer Drug Discovery

The 5-chloroindole scaffold has proven to be a highly valuable pharmacophore in the design of novel anticancer agents.[12] Derivatives of this compound have been investigated as potent inhibitors of key oncogenic signaling pathways.

EGFR Inhibitors for Targeted Cancer Therapy

A significant body of research has focused on the development of 5-chloro-indole derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR).[13][14][15][16][17] Overexpression and mutations of EGFR are common drivers in various cancers, making it a prime target for therapeutic intervention.[16]

Table 2: In Vitro Antiproliferative and EGFR Inhibitory Activity of 5-Chloro-indole Derivatives

CompoundTarget Cancer Cell LineGI₅₀ (nM)EGFR WT IC₅₀ (nM)EGFR T790M IC₅₀ (nM)Reference(s)
5f A-549, MCF-7, Panc-1, HT-2929689.5[16]
5g A-549, MCF-7, Panc-1, HT-29317411.9[16]
Erlotinib (Reference) -3380-[16]
Osimertinib (Reference) ---8[16]

The data clearly indicates that derivatives such as 5f and 5g exhibit potent antiproliferative activity against a panel of cancer cell lines and show significant inhibitory activity against both wild-type and mutant forms of EGFR.[16] The presence of the 5-chloro substituent is often crucial for achieving high potency, likely by forming favorable interactions within the ATP-binding pocket of the EGFR kinase domain.[13][14]

Mechanism of Action: Induction of Apoptosis

The anticancer effects of these 5-chloro-indole derivatives are primarily mediated through the induction of apoptosis.[13][16][18] Treatment of cancer cells with these compounds leads to:

  • Cell Cycle Arrest: Compounds can induce cell cycle arrest at different phases, such as G2/M or pre-G1, preventing cancer cell proliferation.[12][14]

  • Caspase Activation: They trigger the activation of key executioner caspases, such as caspase-3, -8, and -9, which are central to the apoptotic cascade.[13][16]

  • Modulation of Apoptotic Proteins: A shift in the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is observed, favoring cell death.[13][16]

G IndoleDeriv 5-Chloro-indole Derivative EGFR EGFR Tyrosine Kinase IndoleDeriv->EGFR Inhibition Apoptosis Apoptosis Induction IndoleDeriv->Apoptosis Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) EGFR->Signaling Blocked Proliferation Cell Proliferation & Survival Signaling->Proliferation Inhibited Caspase Caspase Activation Apoptosis->Caspase Bax ↑ Bax (Pro-apoptotic) Apoptosis->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) Apoptosis->Bcl2

Caption: Proposed mechanism of action for 5-chloro-indole based EGFR inhibitors.

Antimicrobial Applications

Derivatives of this compound have also shown promise as novel antimicrobial agents. The indole scaffold is a common feature in many natural and synthetic compounds with antibacterial and antifungal properties.[19] The introduction of a chloro group can enhance the lipophilicity of the molecule, potentially facilitating its passage through microbial cell membranes and increasing its efficacy.

While specific data for derivatives of this compound is still emerging, related chloro-substituted heterocyclic compounds have demonstrated significant antimicrobial activity.[20]

Experimental Protocol: Evaluation of Antimicrobial Activity (Broth Microdilution Method)

This is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound.[21][22]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing the broth.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[21]

Advanced Bioimaging and Photodynamic Therapy (PDT)

The unique photophysical properties of cyanine dyes derived from this compound make them highly suitable for advanced biomedical applications such as near-infrared (NIR) fluorescence imaging and photodynamic therapy (PDT).[23][24][25]

Near-Infrared (NIR) Fluorescent Probes

NIR fluorescence imaging offers significant advantages for in vivo applications due to the reduced autofluorescence and deeper tissue penetration of NIR light.[25][26] Cyanine dyes synthesized from the title compound can be engineered to absorb and emit in the NIR window (700-900 nm). These dyes can be further functionalized to target specific cells or tissues, enabling high-contrast imaging of biological processes in living organisms.[24][27]

Photosensitizers for Photodynamic Therapy (PDT)

PDT is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that can selectively destroy cancer cells or pathogenic microbes.[28][29][30] Cyanine dyes and other porphyrin-like structures can act as effective photosensitizers.[29] Upon excitation with light of a specific wavelength, the photosensitizer transitions to an excited triplet state, which can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen.[28]

G PS_ground Photosensitizer (PS) (Ground State) PS_singlet PS (Excited Singlet State) PS_ground->PS_singlet Absorption PS_triplet PS (Excited Triplet State) PS_singlet->PS_triplet Intersystem Crossing Oxygen_ground ³O₂ (Ground State Oxygen) PS_triplet->Oxygen_ground Energy Transfer Light Light (hν) Light->PS_ground Oxygen_singlet ¹O₂ (Singlet Oxygen) Oxygen_ground->Oxygen_singlet CellDeath Cell Death Oxygen_singlet->CellDeath Oxidative Damage

Caption: The principle of photodynamic therapy (PDT).

Experimental Protocol: In Vitro Evaluation of PDT Efficacy

This protocol provides a framework for assessing the photocytotoxicity of a novel photosensitizer.[31][32]

  • Cell Culture: Plate cancer cells in a multi-well plate and allow them to adhere overnight.

  • Photosensitizer Incubation: Treat the cells with varying concentrations of the photosensitizer and incubate for a specific duration in the dark.

  • Irradiation: Irradiate the cells with a light source of the appropriate wavelength and dose.

  • Viability Assay: After a further incubation period (24-48 hours), assess cell viability using a standard assay such as MTT or PrestoBlue.

  • Data Analysis: Calculate the concentration of the photosensitizer required to kill 50% of the cells (IC₅₀) under specific light conditions.

Conclusion and Future Perspectives

This compound has transitioned from a mere chemical intermediate to a molecule of significant interest in medicinal chemistry. Its derivatives have demonstrated remarkable potential as anticancer agents, particularly as EGFR inhibitors, and hold promise in the development of novel antimicrobials and advanced phototheranostics. The strategic incorporation of the 5-chloro substituent consistently proves to be a valuable tactic for enhancing biological activity and fine-tuning physicochemical properties.

Future research should continue to explore the vast chemical space accessible from this versatile scaffold. The development of new synthetic methodologies to create diverse libraries of derivatives, coupled with high-throughput screening and detailed mechanistic studies, will undoubtedly uncover new therapeutic leads. Furthermore, the application of QSAR and computational modeling will be instrumental in rationally designing next-generation compounds with improved potency, selectivity, and drug-like properties. The journey of this compound in medicinal chemistry is just beginning, and its future contributions to the field of drug discovery are anticipated to be profound.

References

An In-depth Technical Guide to the Derivatives of 5-Chloro-1,3,3-trimethyl-2-methyleneindoline

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

5-Chloro-1,3,3-trimethyl-2-methyleneindoline, a halogenated derivative of Fischer's base, serves as a pivotal and versatile precursor in the synthesis of a diverse array of heterocyclic compounds. Its unique structural features, particularly the reactive exocyclic methylene group, make it an invaluable building block for creating complex molecules with significant applications in materials science and medicinal chemistry. This guide provides a comprehensive overview of the core molecule, delves into the synthesis of its key derivatives—primarily styryl and cyanine dyes—and explores their burgeoning uses in biomedical research and drug development, including bioimaging, nucleic acid detection, and potential therapeutic agents. Detailed experimental protocols and mechanistic insights are provided to equip researchers and drug development professionals with the foundational knowledge to harness the potential of this important chemical scaffold.

The Core Moiety: Understanding this compound

This compound (CAS No: 6872-17-9) is an indoline derivative characterized by a chlorine atom at the 5-position of the indole ring, a fully substituted quaternary carbon at the 3-position (the "gem-dimethyl" group), and a reactive exocyclic double bond at the 2-position.[1][2] This structure, often referred to as a chloro-substituted Fischer's base, is fundamental to its reactivity.[3][4]

The electron-donating character of the indoline nitrogen, combined with the gem-dimethyl groups that sterically hinder aromatization, stabilizes the molecule and enhances the nucleophilicity of the exocyclic methylene carbon. This inherent reactivity is the cornerstone of its utility as a synthetic intermediate.[5] The chlorine substituent further modulates the electronic properties of the aromatic system, which can influence the photophysical characteristics (absorption and emission spectra) of the resulting derivatives.[6]

Caption: Structure of this compound.

Synthesis and Reactivity: The Gateway to Derivatives

The core value of this compound lies in its reactivity, which is dominated by the exocyclic methylene group. This group acts as a potent nucleophile, readily undergoing condensation reactions with various electrophiles, most notably aldehydes and other unsaturated systems.[3][7] This reactivity is the primary route to synthesizing a vast library of derivatives.

Knoevenagel and Aldol-type Condensations

The most common reaction is a Knoevenagel or Aldol-type condensation with an aldehyde. This reaction forms a vinylene bridge (–CH=CH–), linking the indoline core to another aromatic or heterocyclic system. This creates an extended π-conjugated system, which is the structural basis for the intense color and fluorescence of the resulting styryl and cyanine dyes.[8]

The choice of aldehyde is critical as it dictates the final structure and properties of the derivative. Aromatic aldehydes, heterocyclic aldehydes (e.g., from quinoline or benzothiazole), or unsaturated bisaldehydes can be used to generate a wide range of compounds.[3][8]

General_Synthesis_Scheme Indoline 5-Chloro-1,3,3-trimethyl- 2-methyleneindoline reaction Condensation (e.g., in Ethanol, Reflux) [Piperidine or Acid Catalyst] Indoline->reaction Aldehyde Electrophile (e.g., R-CHO) Aldehyde->reaction Product Styryl or Cyanine Derivative plus + reaction->Product Forms extended π-conjugated system

Caption: General reaction scheme for synthesizing derivatives.

Key Derivatives and Their Applications

The derivatives of this compound are predominantly used where their photophysical properties—strong absorption and emission of light—can be exploited.[5][9]

Cationic Styryl Dyes: Probes for Nucleic Acids and Cells

Condensation with heterocyclic aldehydes, such as those derived from quinoline or benzothiazole, yields cationic styryl dyes.[8] These molecules typically possess a positive charge, which is crucial for their biological applications.

Mechanism of Action & Application: The positive charge facilitates electrostatic interactions with the negatively charged phosphate backbone of DNA and RNA.[8] Upon binding, the dye's structure becomes more planar and rigid, leading to a significant increase in fluorescence quantum yield—a phenomenon known as light-switching. This property makes them excellent fluorescent probes for nucleic acid detection.[8][10]

Furthermore, studies have shown that these dyes can exhibit selectivity for cancer cells over healthy cells and can even distinguish between different types of bacteria (e.g., Gram-negative).[8] This selectivity is attributed to differences in cell membrane potential and composition, opening avenues for their use in:

  • Fluorescent Bio-imaging: Visualizing nucleic acids within living cells and tracking cellular processes.[8][11][12]

  • Diagnostics: Developing sensitive assays for DNA/RNA quantification.[8]

  • Antimicrobial Research: Acting as selective antibacterial agents.[8]

Property Styryl-QL Derivative Styryl-BT Derivative Reference
Absorption Max (λabs) in DMSO ~500-550 nm~450-500 nm[8]
Emission Max (λem) in DMSO ~550-600 nm~520-570 nm[8]
Fluorescence Quantum Yield (Φf) Low in solution, increases upon DNA bindingLow in solution, increases upon DNA binding[8][13]
Key Application DNA/RNA probe, cancer cell imagingDNA/RNA probe, antimicrobial studies[8]
Cyanine Dyes: Near-Infrared (NIR) Probes

Cyanine dyes are a broader class of molecules that include styryl dyes but are defined by two nitrogen heterocycles connected by a polymethine chain.[10] By reacting the chloro-Fischer's base with appropriate intermediates (like unsaturated bisaldehydes), cyanine dyes that absorb and emit in the near-infrared (NIR) spectrum (700-1000 nm) can be synthesized.[3][14]

Significance in Drug Development: The NIR window is highly advantageous for in vivo imaging because biological tissues have minimal absorbance and autofluorescence in this range.[14] This allows for deeper tissue penetration and higher signal-to-noise ratios. NIR cyanine dyes derived from the 5-chloro-indoline core are being developed for:

  • Image-Guided Surgery: Fluorescently labeling tumors to guide precise surgical excision.[14]

  • Photodynamic Therapy (PDT): Wherein the dye absorbs light and generates reactive oxygen species to kill cancer cells locally.[9]

  • Targeted Drug Delivery: Conjugating the dye to a therapeutic agent to track its biodistribution and confirm it has reached the target site.

Spirooxazines and Spiropyrans: Photochromic Materials

Condensation with nitroso-aromatic compounds (like 1-nitroso-2-naphthol) or substituted salicylaldehydes leads to the formation of spirooxazines and spiropyrans.[6][7] These are not dyes in the traditional sense but are highly valued photochromic compounds. They can reversibly switch between two different isomeric forms—a colorless "spiro" form and a colored merocyanine form—upon exposure to UV and visible light, respectively. The 5-chloro substituent helps modulate the electronic properties and stability of these states.[6] While their primary use is in materials like photochromic lenses and optical data storage, their switching ability is also being explored for drug release systems.[6]

Experimental Protocols

The following protocols are generalized representations based on established literature and should be adapted and optimized for specific target molecules.

Protocol 4.1: Synthesis of a Cationic Styryl Dye

Objective: To synthesize a styryl dye via condensation of this compound with a heterocyclic aldehyde.

Materials:

  • This compound (1.0 eq)

  • Quaternary heterocyclic aldehyde (e.g., N-methyl-4-formylquinolinium iodide) (1.0 eq)

  • Absolute Ethanol or Acetic Anhydride (solvent)

  • Piperidine (catalyst, if needed)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Dissolve this compound (1.0 eq) and the heterocyclic aldehyde (1.0 eq) in the chosen solvent (e.g., ethanol) in a round-bottom flask.

  • Add a catalytic amount of piperidine (a few drops).

  • Fit the flask with a condenser and heat the mixture to reflux (typically 70-80 °C) with continuous stirring.[3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product often precipitates out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with cold ethanol or diethyl ether to remove unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography.

  • Characterize the final product using NMR, Mass Spectrometry, and UV-Vis Spectroscopy to confirm its structure and purity.

Protocol 4.2: Workflow for Evaluating a New Styryl Dye as a DNA Probe

DNA_Probe_Workflow start Synthesize & Purify New Styryl Dye photophys Characterize Photophysical Properties (Absorbance, Emission, Quantum Yield in various solvents) start->photophys titration Perform Fluorescence Titration (Add increasing concentrations of DNA to dye solution) photophys->titration data_analysis Analyze Data (Plot Fluorescence vs. [DNA], Calculate Binding Constant) titration->data_analysis imaging Cellular Imaging (Incubate dye with live cells, visualize with fluorescence microscope) data_analysis->imaging toxicity Assess Cytotoxicity (MTT assay or similar) data_analysis->toxicity conclusion Evaluate Potential as DNA Probe & Bioimaging Agent imaging->conclusion toxicity->conclusion

Caption: Workflow for evaluating a novel styryl dye as a DNA probe.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a gateway to a class of "smart" molecules whose functions are driven by their interaction with light and their biological environment. The derivatives, particularly styryl and cyanine dyes, have demonstrated significant promise as tools for fundamental biological research and as potential agents in diagnostics and therapy.[8][9] Future research will likely focus on fine-tuning the molecular structure to enhance properties like cell permeability, target specificity (e.g., binding to specific DNA sequences or organelles), and photostability.[8] The development of activatable probes, which only become fluorescent in the presence of a specific enzyme or biomarker, represents another exciting frontier. As synthetic methodologies become more advanced, the library of derivatives from this versatile core will undoubtedly expand, paving the way for next-generation tools in drug development and personalized medicine.

References

A Researcher's Comprehensive Guide to the Safe Handling of 5-Chloro-1,3,3-trimethyl-2-methyleneindoline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the potential hazards and essential safety precautions for 5-Chloro-1,3,3-trimethyl-2-methyleneindoline (CAS No. 6872-17-9). The protocols and recommendations outlined herein are designed to foster a self-validating system of safety, ensuring that laboratory operations are conducted with the highest degree of scientific integrity and personal protection.

Compound Profile and Risk Overview

This compound is a heterocyclic building block used in chemical synthesis.[1] Its molecular structure, containing a chlorinated indole core, suggests a potential for biological activity and chemical reactivity that necessitates careful handling. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory tract.[2][3] This guide is predicated on the principle of minimizing exposure through a multi-layered safety approach, combining engineering controls, administrative protocols, and personal protective equipment.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards.[2][3] Understanding these classifications is the first step in developing a robust safety protocol.

Hazard ClassHazard CategorySignal WordHazard StatementGHS CodeSource(s)
Skin Corrosion/IrritationCategory 2WarningCauses skin irritationH315[2][3]
Serious Eye Damage/Eye IrritationCategory 2WarningCauses serious eye irritationH319[2][3]
Specific Target Organ Toxicity - Single ExposureCategory 3WarningMay cause respiratory irritationH335[2][3]

The irritant nature of this compound is likely due to its ability to react with moisture and biological macromolecules on the surface of the skin, eyes, and respiratory lining. The chloro- and methylene- functionalities contribute to its reactivity profile. Therefore, preventing direct contact and inhalation is the primary objective of all safety measures.

The Hierarchy of Safety Controls

A systematic approach to safety prioritizes the most effective control measures. This "Hierarchy of Controls" is a foundational concept in laboratory safety, moving from hazard elimination to reliance on personal protective equipment as the last line of defense.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

For this compound, elimination or substitution is often impractical in a research context. Therefore, robust engineering and administrative controls are paramount.

  • Engineering Controls : The single most critical engineering control is the mandatory use of a certified chemical fume hood for all manipulations of this compound. This contains vapors and prevents inhalation.[4] An eyewash station and safety shower must be readily accessible and verified for functionality.[4][5]

  • Administrative Controls : All personnel must be trained on the specific hazards of this chemical. Areas where it is stored or used must be clearly demarcated with appropriate hazard signage. Do not eat, drink, or smoke in the laboratory.[4]

  • Personal Protective Equipment (PPE) : PPE is not a substitute for proper engineering controls but is essential to protect from accidental contact. The table below outlines the minimum required PPE.

Body PartPPE SpecificationStandardRationale
Eyes/Face Chemical safety goggles or a full-face shield.EN 166 or ANSI Z87.1Protects against splashes of the liquid, which can cause serious eye irritation.[5][6]
Hands Chemical-resistant gloves (e.g., Nitrile).EN 374Prevents skin contact, which causes irritation.[6] Gloves must be inspected before use and removed properly to avoid contamination.[7]
Body Full-sleeved laboratory coat.N/AProtects skin and personal clothing from accidental spills.[4]

Experimental Protocols and Methodologies

Adherence to standardized protocols is crucial for ensuring safety and experimental reproducibility.

Safe Handling and Storage Protocol
  • Pre-Handling Verification : Before handling, confirm the chemical fume hood has a current certification and that the sash is at the designated working height. Ensure all required PPE is available and in good condition.

  • Aliquotting and Weighing : All transfers, weighing, and dilutions of this compound must be performed inside a chemical fume hood. Use appropriate tools like spatulas to handle the compound.[4]

  • Post-Handling : After handling, decontaminate the work surface. Wash hands thoroughly with soap and water, even if gloves were worn.[4][5]

  • Storage : Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[5] It should be stored away from incompatible materials such as strong oxidizing agents and acids.[5] The storage location should be a designated and locked cabinet or refrigerator rated for chemical storage.[1][5]

Emergency Response: Spill Management

In the event of a spill, a calm and methodical response is critical. The following workflow should be followed.

Spill_Response_Workflow cluster_1 Spill Response Decision Workflow A Spill Occurs B Assess Size & Risk Is it a major spill? A->B C Evacuate Area Alert Safety Officer B->C Yes D Don Appropriate PPE B->D No E Contain Spill with Inert Absorbent D->E F Collect Waste in a Sealed Container E->F G Decontaminate Area F->G H Dispose of as Hazardous Waste G->H

Caption: A decision workflow for managing chemical spills safely and effectively.

Spill Cleanup Procedure:

  • Containment : For small spills, cover with an inert absorbent material such as sand, silica gel, or a universal binder.[5] Do not use combustible materials like paper towels.

  • Collection : Carefully sweep or scoop the absorbed material into a suitable, sealable container for hazardous waste.[7]

  • Decontamination : Clean the spill area with an appropriate solvent, followed by soap and water.

  • Disposal : Dispose of the sealed container and any contaminated materials as hazardous chemical waste in accordance with institutional and local regulations.[5]

Emergency Response: Personal Exposure
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids.[5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[5]

  • Skin Contact : Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes.[5] If skin irritation occurs, seek medical advice.[5]

  • Inhalation : Move the affected person to fresh air and keep them in a position comfortable for breathing.[5] If the person feels unwell or has difficulty breathing, seek immediate medical attention.[5]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth thoroughly with water.[5] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.[5]

Physical and Chemical Properties

A summary of the key physical and chemical properties is provided below to inform safe handling and storage decisions.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₄ClN[2][8]
Molecular Weight 207.7 g/mol [8][9]
Appearance Orange to brown to dark purple clear liquid[3]
Boiling Point 139 °C @ 11 mmHg[3][9]
Density 1.083 g/mL at 25 °C[3][9]
Flash Point > 110 °C (> 230 °F)[3][9]
Storage Temperature Room temperature, under inert atmosphere[3][9]

References

A Theoretical and Practical Treatise on 5-Chloro-1,3,3-trimethyl-2-methyleneindoline: A Core Scaffold in Chemical Synthesis and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Chloro-1,3,3-trimethyl-2-methyleneindoline, a halogenated derivative of the renowned Fischer's base, represents a pivotal building block in the synthesis of a diverse array of functional molecules. Its unique electronic and structural characteristics, stemming from the interplay between the electron-rich enamine moiety and the electron-withdrawing chloro-substituted aromatic ring, make it a subject of significant interest for both theoretical and experimental chemists. This in-depth technical guide provides a comprehensive exploration of this compound, from its fundamental molecular properties elucidated by computational methods to practical, field-proven protocols for its synthesis and characterization. We will delve into the theoretical underpinnings of its reactivity, explore its spectroscopic signature, and outline its applications in areas such as the synthesis of cyanine dyes. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and materials science, offering both foundational knowledge and actionable insights.

Introduction: The Significance of the Substituted Indoline Framework

The indoline scaffold is a privileged structure in medicinal chemistry and materials science, appearing in numerous natural products and synthetic compounds with a wide range of biological activities and photophysical properties.[1][2] Indole and indoline derivatives are integral to the development of antimicrobial, anticancer, and anti-inflammatory agents.[2][3][4] The parent compound of our topic, 1,3,3-trimethyl-2-methyleneindoline, commonly known as Fischer's base, is a cornerstone intermediate in the synthesis of cyanine dyes, which are indispensable in photography, biological imaging, and as sensitizers in solar cells.[5][6][7]

The introduction of a chlorine atom at the 5-position of the indoline ring, yielding this compound, profoundly influences the molecule's electronic properties. Chlorine, being an electronegative substituent, can significantly alter the electron density distribution within the molecule, thereby modulating its reactivity, spectroscopic behavior, and the properties of its derivatives.[8] This guide will provide a detailed examination of these effects through the lens of theoretical chemistry and validated by experimental data.

Molecular Structure and Theoretical Analysis

A deep understanding of a molecule's behavior begins with a thorough analysis of its electronic structure and geometry. For this compound, computational chemistry, particularly Density Functional Theory (DFT), offers powerful insights into these properties.[9]

Computational Methodology: The Rationale

To model the molecular properties of this compound, a common and effective approach involves geometry optimization and subsequent electronic property calculations using DFT. A widely used functional for such organic molecules is B3LYP, paired with a basis set like 6-311+G(d,p), which provides a good balance between computational cost and accuracy for describing electronic structures and vibrational modes.[10] Such calculations can predict key parameters like bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's conformation and steric hindrance.

Frontier Molecular Orbitals (FMOs) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. For this compound, the HOMO is expected to be localized on the electron-rich enamine moiety (the exocyclic double bond and the nitrogen atom), making this site susceptible to electrophilic attack. The LUMO, conversely, is likely distributed over the aromatic ring and the exocyclic double bond, indicating potential sites for nucleophilic attack or for accepting electrons in charge-transfer processes.

The presence of the chlorine atom is predicted to lower the energy of both the HOMO and LUMO compared to the unsubstituted Fischer's base. This has two key consequences:

  • Increased Ionization Potential: A lower HOMO energy suggests that this compound is more resistant to oxidation than its non-chlorinated counterpart.

  • Enhanced Electron Affinity: A lower LUMO energy implies a greater ability to accept an electron, which can be a critical factor in its role as a precursor for dye-sensitized solar cells.[11][12]

The HOMO-LUMO energy gap is a crucial parameter that correlates with the molecule's chemical reactivity and the wavelength of its lowest-energy electronic transition. A smaller gap generally implies higher reactivity and a bathochromic (red) shift in its UV-Vis absorption spectrum.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. For this compound, the MEP would show a region of high electron density (negative potential) around the exocyclic methylene carbon, confirming its nucleophilic character. The chlorine atom and the aromatic protons would exhibit a more positive potential, indicating their susceptibility to nucleophilic interactions.

Below is a conceptual workflow for the theoretical analysis of this compound.

Theoretical_Workflow cluster_input Input cluster_computation Computational Method cluster_output Calculated Properties cluster_analysis Analysis & Interpretation mol_structure Initial Molecular Structure (this compound) dft_calc DFT Calculation (e.g., B3LYP/6-311+G(d,p)) mol_structure->dft_calc geom_opt Optimized Geometry (Bond lengths, angles) dft_calc->geom_opt fmo Frontier Molecular Orbitals (HOMO, LUMO, Energy Gap) dft_calc->fmo mep Molecular Electrostatic Potential (Charge Distribution) dft_calc->mep spectra Simulated Spectra (IR, Raman, UV-Vis) dft_calc->spectra reactivity Reactivity Prediction (Electrophilic/Nucleophilic sites) geom_opt->reactivity fmo->reactivity electronic Electronic Properties (Ionization Potential, Electron Affinity) fmo->electronic mep->reactivity spectroscopic Spectroscopic Assignment spectra->spectroscopic

Caption: Workflow for the theoretical analysis of molecular properties.

Synthesis and Experimental Protocols

The synthesis of this compound typically follows the principles of the Fischer indole synthesis, a robust and widely used method for preparing indoles and their derivatives.[6][13][14]

The Fischer Indole Synthesis: A Mechanistic Overview

The Fischer indole synthesis involves the acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or ketone.[6] The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[1][1]-sigmatropic rearrangement to form a di-imine intermediate. Subsequent cyclization and elimination of ammonia yield the aromatic indole ring. For the synthesis of our target molecule, a variation of this reaction is employed, starting from 4-chlorophenylhydrazine and 3-methyl-2-butanone.

Step-by-Step Synthesis Protocol

Materials:

  • 4-Chlorophenylhydrazine hydrochloride

  • 3-Methyl-2-butanone (Isopropyl methyl ketone)

  • Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., zinc chloride)

  • Sodium hydroxide solution (for neutralization)

  • Diethyl ether or other suitable organic solvent for extraction

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve 4-chlorophenylhydrazine hydrochloride in a suitable solvent (e.g., ethanol/water mixture). Neutralize the solution carefully with a base (e.g., sodium acetate) to free the hydrazine. Add 3-methyl-2-butanone to the mixture. The reaction is typically stirred at room temperature or with gentle heating to form the corresponding phenylhydrazone. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization (Indolization): Once the hydrazone formation is complete, the solvent is removed under reduced pressure. The crude hydrazone is then added to the acid catalyst (e.g., polyphosphoric acid) at an elevated temperature (typically 100-150 °C). The reaction mixture is stirred vigorously for several hours until the cyclization is complete (monitored by TLC).

  • Work-up and Isolation: The reaction mixture is cooled to room temperature and then carefully poured into a beaker of ice-water. The acidic solution is then neutralized with a sodium hydroxide solution until it is basic. This will precipitate the crude product.

  • Extraction: The aqueous mixture is extracted several times with an organic solvent such as diethyl ether. The combined organic layers are then washed with brine.

  • Drying and Purification: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation to obtain the pure compound.

Spectroscopic Characterization: A Self-Validating System

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic techniques. Each technique provides a piece of the structural puzzle, and together they form a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides information about the number and types of protons and their connectivity. For this compound, the expected signals would include:

    • A singlet for the two geminal methyl groups at the C3 position.

    • A singlet for the N-methyl group.

    • Singlets for the two protons of the exocyclic methylene group.

    • Signals in the aromatic region corresponding to the three protons on the benzene ring. The splitting pattern of these aromatic protons will be indicative of the 5-chloro substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum would show distinct signals for the methyl carbons, the quaternary carbon at C3, the methylene carbon, the sp² carbons of the aromatic ring, and the imine carbon. The chemical shifts of the aromatic carbons will be influenced by the chloro substituent.[2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern. For this compound (C₁₂H₁₄ClN), the mass spectrum would show a molecular ion peak (M⁺) at m/z corresponding to its molecular weight. A characteristic isotopic pattern for the presence of one chlorine atom (approximately a 3:1 ratio for the M⁺ and M+2 peaks) would be a definitive confirmation of the compound's identity.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for this compound would include:

  • C-H stretching vibrations for the alkyl and aromatic groups.

  • A strong C=C stretching vibration for the exocyclic double bond.

  • C-N stretching vibrations.

  • Bands corresponding to the substitution pattern on the aromatic ring.

  • A C-Cl stretching vibration in the fingerprint region.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum provides information about the electronic transitions within the molecule. This compound is expected to show strong absorption bands in the UV region corresponding to π-π* transitions of the aromatic system and the conjugated enamine moiety. The position of the absorption maximum (λ_max) can be correlated with the HOMO-LUMO gap calculated from theoretical studies.

Spectroscopic Data Expected Observations for this compound
¹H NMR Singlets for gem-dimethyl, N-methyl, and methylene protons; aromatic signals consistent with 1,2,4-trisubstitution.
¹³C NMR Distinct signals for all 12 carbons, with chemical shifts influenced by the chloro and nitrogen substituents.
Mass Spectrometry Molecular ion peak with a characteristic isotopic pattern for one chlorine atom.[2]
IR Spectroscopy C=C stretch for the exocyclic double bond, C-N stretch, aromatic C-H bends, and a C-Cl stretch.
UV-Vis Spectroscopy Strong absorption bands in the UV region due to π-π* transitions.

Reactivity and Applications

The reactivity of this compound is dominated by the nucleophilic character of its exocyclic methylene carbon. This makes it a valuable precursor for a variety of chemical transformations.

Reactions with Electrophiles

The enamine moiety readily reacts with a wide range of electrophiles. For instance, it can undergo alkylation, acylation, and condensation reactions at the exocyclic carbon.

Cycloaddition Reactions

2-Methyleneindolines are known to participate in cycloaddition reactions, such as [4+2] and [2+2] cycloadditions, providing access to complex polycyclic structures.[15][16][17] The electron-rich nature of the exocyclic double bond makes it an excellent diene or dienophile partner in these reactions.

Synthesis of Cyanine Dyes

A primary application of this compound is in the synthesis of cyanine dyes.[18][19] These dyes are characterized by a polymethine chain connecting two nitrogen-containing heterocyclic rings. The indoline derivative serves as one of these heterocyclic end groups. The condensation of two equivalents of the indoline with a suitable polymethine bridge-forming reagent leads to the formation of symmetrical cyanine dyes. The presence of the chlorine atom can be used to fine-tune the photophysical properties of the resulting dye, such as its absorption and emission wavelengths.

Below is a diagram illustrating the general synthesis of a symmetrical trimethine cyanine dye from this compound.

Cyanine_Synthesis Indoline 2x 5-Chloro-1,3,3-trimethyl- 2-methyleneindoline Condensation Condensation Reaction (Acid Catalyst, Heat) Indoline->Condensation Reagent Trimethine Bridge Reagent (e.g., Triethyl orthoformate) Reagent->Condensation Cyanine Symmetrical Trimethine Cyanine Dye Condensation->Cyanine

Caption: General scheme for the synthesis of a cyanine dye.

Conclusion

This compound is a molecule of considerable synthetic utility and theoretical interest. Its preparation via the Fischer indole synthesis is a classic and reliable method. Modern computational techniques provide a powerful means to predict and understand its electronic structure and reactivity, which is dominated by the nucleophilic exocyclic double bond. This reactivity has been harnessed in the synthesis of a variety of compounds, most notably cyanine dyes, where the chloro-substituent offers a handle for tuning their optical properties. As the demand for novel functional materials and pharmacologically active compounds continues to grow, the importance of versatile building blocks like this compound is set to increase, making a thorough understanding of its chemistry more vital than ever.

References

Methodological & Application

synthesis of spiropyrans using 5-Chloro-1,3,3-trimethyl-2-methyleneindoline

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Synthesis of Photochromic Spiropyrans Utilizing 5-Chloro-1,3,3-trimethyl-2-methyleneindoline

Executive Summary

Spiropyrans are a prominent class of photochromic molecules celebrated for their ability to undergo reversible structural transformations upon light irradiation.[1][2] This unique characteristic, switching between a colorless, non-polar spiropyran (SP) form and a colorful, polar merocyanine (MC) form, has positioned them as critical components in the development of smart materials, molecular switches, optical data storage, and photoswitchable therapeutics.[1][3] This guide provides a detailed protocol for the synthesis of a chloro-substituted spiropyran, a key derivative whose electronic properties are fine-tuned by the halogen substituent. The primary synthetic route discussed is the condensation reaction between this compound (a substituted Fischer's base) and a suitable salicylaldehyde derivative. We will explore the underlying reaction mechanism, provide a robust step-by-step protocol, detail characterization techniques, and offer expert insights into troubleshooting and process optimization.

The Principle of Spiropyran Synthesis: A Mechanistic Overview

The cornerstone of indoline spiropyran synthesis is the condensation reaction between a Fischer's base or its corresponding indolium salt and a salicylaldehyde derivative.[4][5][6] The 5-chloro substituent on the indoline ring serves as an electron-withdrawing group, which can influence the stability and photochromic properties of the final molecule.[6]

The reaction proceeds through several key steps:

  • Nucleophilic Attack: The enamine character of the 2-methyleneindoline allows the exocyclic double bond to act as a nucleophile, attacking the electrophilic carbonyl carbon of the salicylaldehyde.

  • Intermediate Formation: This attack forms a zwitterionic intermediate.

  • Proton Transfer & Cyclization: A proton transfer is followed by an intramolecular nucleophilic attack where the phenolate oxygen attacks the iminium carbon of the indoline ring.

  • Dehydration: The final step is the elimination of a water molecule, which results in the formation of the stable spirocyclic C-O bond, yielding the final spiropyran product.

Understanding this mechanism is critical for troubleshooting, as side reactions can occur, particularly if an excess of the Fischer's base is used, leading to doubly condensed products.[4][7]

Experimental Workflow: From Reagents to Purified Product

This section outlines the complete workflow for the synthesis of a 5'-chloro-substituted spiropyran.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents 1. Reagent Preparation - this compound - Substituted Salicylaldehyde - Anhydrous Ethanol glassware 2. Glassware Setup - Round-bottom flask - Reflux condenser - Magnetic stirrer dissolve 3. Dissolve Reactants - Add reactants to ethanol - Stir until homogeneous glassware->dissolve reflux 4. Reflux - Heat mixture to reflux (approx. 80°C) - Monitor via TLC (4-6 hours) dissolve->reflux cool 5. Isolation - Cool reaction mixture - Collect crude product by vacuum filtration reflux->cool purify 6. Purification - Recrystallization (e.g., from ethanol/hexane) - Or Flash Column Chromatography cool->purify dry 7. Drying - Dry purified product under vacuum purify->dry characterize 8. Characterization - NMR, IR, MS - UV-Vis Spectroscopy dry->characterize

Figure 1: High-level workflow for spiropyran synthesis.

Detailed Synthesis Protocol: 6-Nitro-5'-chloro-1',3',3'-trimethylspiro[2H-1-benzopyran-2,2'-indoline]

This protocol details the synthesis of a nitro- and chloro-substituted spiropyran, a common derivative with robust photochromic properties.

Materials & Reagents
Reagent/MaterialFormulaM.W. ( g/mol )QuantitySupplierNotes
This compoundC₁₂H₁₄ClN207.701.0 g (4.81 mmol)Sigma-AldrichKey starting material.[8]
5-NitrosalicylaldehydeC₇H₅NO₄167.120.81 g (4.81 mmol)Sigma-AldrichEnsure high purity.
Anhydrous EthanolC₂H₅OH46.0750 mLFisher ScientificMust be anhydrous to prevent side reactions.
HexaneC₆H₁₄86.18As neededVWRFor recrystallization.
Round-bottom flask (100 mL)--1-Oven-dried before use.
Reflux condenser--1-Ensure proper water flow.
Magnetic stirrer and stir bar--1--
Buchner funnel and filter paper--1-For product isolation.
Step-by-Step Procedure
  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 4.81 mmol).

  • Addition of Reactants: Add 5-Nitrosalicylaldehyde (0.81 g, 4.81 mmol) to the flask.

  • Solvent Addition: Pour 50 mL of anhydrous ethanol into the flask. Stir the mixture at room temperature until all solids are dissolved. The solution may take on an initial color.

  • Reflux: Attach a reflux condenser to the flask and place the setup in a heating mantle. Heat the mixture to reflux (approximately 80°C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.[9]

  • Product Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the precipitated solid product by vacuum filtration using a Buchner funnel. Wash the crude product with a small amount of cold ethanol (2 x 10 mL) to remove soluble impurities.

  • Purification (Recrystallization): Transfer the crude solid to a clean flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Slowly add hexane until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.

  • Drying: Dry the purified product in a vacuum oven at 40°C overnight. The final product should be a pale-colored solid.

Safety Precautions
  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ethanol and hexane are flammable. Keep away from open flames and ignition sources.

Characterization and Validation

Confirming the structure and purity of the synthesized spiropyran is a critical step.

Spectroscopic Analysis
TechniqueExpected Results & Interpretation
¹H NMR Expect characteristic signals for the gem-dimethyl groups (two singlets around 1.2-1.4 ppm), the N-methyl group (singlet ~2.7 ppm), and the vinyl protons of the pyran ring (two doublets with a coupling constant of ~10 Hz).[2] The aromatic protons will appear in the 6.5-8.0 ppm region.
¹³C NMR The key signal to identify is the spiro carbon, typically appearing around 105-110 ppm. Other signals will correspond to the methyl groups, aromatic carbons, and the vinyl carbons.
FT-IR The disappearance of the aldehyde C=O stretch (from salicylaldehyde) and the appearance of a C-O-C stretch (spiro ether) around 950 cm⁻¹ are indicative of product formation.[10]
Mass Spec (HRMS) Provides the exact mass of the synthesized compound, confirming its elemental composition.
Photochromic Behavior Analysis

The defining feature of a spiropyran is its photochromism.[11] This is validated using UV-Vis spectroscopy.

  • Prepare a dilute solution of the synthesized spiropyran in a suitable solvent (e.g., acetonitrile or ethanol).

  • Record the initial UV-Vis spectrum. The colorless SP form will have absorption peaks only in the UV region (<400 nm).[12]

  • Irradiate the solution with a UV lamp (e.g., 365 nm) for 1-2 minutes. The solution should develop a distinct color (typically purple or blue).

  • Record the spectrum again. A new, broad absorption band should appear in the visible region (typically 550-600 nm), corresponding to the formation of the merocyanine (MC) form.[3][13]

  • Reversibility Check: The color can be reversed either by placing the solution in the dark (thermal relaxation) or by irradiating with visible light (e.g., >500 nm).[14]

G cluster_SP Spiropyran (SP) Form cluster_MC Merocyanine (MC) Form sp_structure mc_structure sp_structure->mc_structure UV Light (e.g., 365 nm) Ring Opening sp_label Colorless Closed-ring Non-polar mc_structure->sp_structure Visible Light or Heat Ring Closing mc_label Colored Open-ring Zwitterionic

Figure 2: Reversible photoisomerization of spiropyran.

Field-Proven Insights & Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction; impure starting materials; product loss during workup.Increase reflux time and monitor by TLC. Ensure reagents are pure and the solvent is anhydrous. Minimize transfers and use cold solvent for washing to reduce solubility losses.
Oily or Gummy Product Presence of impurities; incomplete solvent removal.Attempt purification via flash column chromatography on silica gel.[9][15] Ensure the product is thoroughly dried under vacuum.
Product Fails to Show Photochromism Incorrect structure; decomposition.Re-verify the structure using NMR and MS. The absence of electron-withdrawing groups (like nitro) on the chromene part can lead to very short-lived MC forms, making photochromism difficult to observe at room temperature.[10]
Formation of Side Products Use of excess Fischer's base; reaction temperature too high.Use a strict 1:1 molar ratio of reactants.[4] If side products persist, consider a lower reaction temperature or a shorter reaction time. An acid-mediated purification can sometimes help remove basic impurities.[16]

Conclusion

The synthesis of 5'-chloro-substituted spiropyrans via the condensation of this compound with salicylaldehydes is a reliable and versatile method. The protocol and insights provided herein offer a comprehensive guide for researchers to produce these valuable photochromic compounds with high purity. Careful control of stoichiometry, reaction conditions, and rigorous characterization are paramount to ensuring the synthesis of functionally active molecules for advanced applications in materials science and drug development.

References

Application Notes and Protocols for the Synthesis of a Symmetrical Pentamethine Cyanine Dye using 5-Chloro-1,3,3-trimethyl-2-methyleneindoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Halogenated Precursors in Cyanine Dye Synthesis

Cyanine dyes represent a cornerstone in the field of fluorescence, with their applications spanning from bioimaging and diagnostics to materials science.[1] Their remarkable photophysical properties, including high molar extinction coefficients and tunable absorption/emission spectra, are dictated by their molecular structure.[2][3] The synthesis of these dyes is a well-established yet continuously evolving field, where the choice of heterocyclic precursors is paramount in defining the final characteristics of the dye.[4]

This application note provides a comprehensive guide to the synthesis of a symmetrical pentamethine cyanine dye using a halogenated precursor, 5-Chloro-1,3,3-trimethyl-2-methyleneindoline. The inclusion of a chlorine atom at the 5-position of the indoline nucleus serves as a strategic modification to modulate the electronic properties of the resulting dye, potentially influencing its spectral characteristics and quantum yield. We will detail the synthesis of the key intermediates and the final dye, providing step-by-step protocols and the underlying chemical principles.

The overall synthetic strategy is a multi-step process that begins with the construction of the chlorinated indolenine core via the Fischer indole synthesis. This is followed by quaternization of the indolenine nitrogen to form a reactive indolium salt. Finally, a condensation reaction between two equivalents of the indolium salt and a polymethine bridge-forming reagent yields the symmetrical cyanine dye.

Part 1: Synthesis of the Precursor - 5-Chloro-2,3,3-trimethyl-3H-indolenine

The foundational step in this synthesis is the creation of the 5-chloro-substituted indolenine ring system. The Fischer indole synthesis is a robust and widely used method for this purpose, involving the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone or aldehyde.[5][6] In this protocol, we utilize 4-chlorophenylhydrazine and 3-methyl-2-butanone (isopropyl methyl ketone).[7]

Reaction Mechanism: Fischer Indole Synthesis

The reaction proceeds through the formation of a phenylhydrazone, which then tautomerizes to an ene-hydrazine. A[5][5]-sigmatropic rearrangement, followed by the loss of ammonia, leads to the formation of the aromatic indole ring.[5][6]

Fischer_Indole_Synthesis 4-chlorophenylhydrazine 4-chlorophenylhydrazine Phenylhydrazone Phenylhydrazone Intermediate 4-chlorophenylhydrazine->Phenylhydrazone + Ketone - H2O 3-methyl-2-butanone 3-methyl-2-butanone 3-methyl-2-butanone->Phenylhydrazone Ene-hydrazine Ene-hydrazine Tautomer Phenylhydrazone->Ene-hydrazine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Ene-hydrazine->Rearrangement Protonation Di-imine Di-imine Intermediate Rearrangement->Di-imine Cyclization Cyclization & NH3 loss Di-imine->Cyclization Indolenine 5-Chloro-2,3,3-trimethyl-3H-indolenine Cyclization->Indolenine

Caption: Fischer Indole Synthesis Workflow.

Experimental Protocol: Synthesis of 5-Chloro-2,3,3-trimethyl-3H-indolenine

Materials:

  • 4-chlorophenylhydrazine hydrochloride

  • 3-methyl-2-butanone (isopropyl methyl ketone)

  • Glacial acetic acid

  • Sodium acetate

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, suspend 4-chlorophenylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in glacial acetic acid.

  • Add 3-methyl-2-butanone (1.05 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 1-2 hours, then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Part 2: Quaternization of the Indolenine

The nitrogen atom of the indolenine ring must be quaternized to increase the acidity of the adjacent methyl protons, thereby activating the molecule for the subsequent condensation reaction. This is typically achieved by N-alkylation with an alkyl halide.[4]

Experimental Protocol: Synthesis of 1-Butyl-5-chloro-2,3,3-trimethyl-3H-indol-1-ium Iodide

Materials:

  • 5-Chloro-2,3,3-trimethyl-3H-indolenine

  • 1-iodobutane

  • Acetonitrile

  • Diethyl ether

Procedure:

  • In a pressure-rated vial, dissolve 5-Chloro-2,3,3-trimethyl-3H-indolenine (1.0 eq) in acetonitrile.

  • Add 1-iodobutane (4 equivalents) to the solution.

  • Seal the vial and heat in a microwave reactor at 155 °C for 15-30 minutes. Alternatively, the mixture can be refluxed for 12-24 hours.[4]

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Wash the resulting solid with diethyl ether three times and filter to obtain the desired indolium salt.

Part 3: Synthesis of the Symmetrical Pentamethine Cyanine Dye

The final step is the condensation of the quaternized indolium salt with a suitable polymethine bridge-forming reagent. For the synthesis of a pentamethine (Cy5-type) dye, a common reagent is a malonaldehyde derivative, such as N-((1E,2E)-3-(phenylamino)allylidene)benzenaminium chloride.[4][8]

Reaction Workflow

Cyanine_Synthesis Indolium_Salt 1-Butyl-5-chloro-2,3,3-trimethyl- 3H-indol-1-ium Iodide (2 eq.) Condensation Condensation Reaction Indolium_Salt->Condensation Bridge_Reagent N-((1E,2E)-3-(phenylamino)allylidene) benzenaminium chloride (1 eq.) Bridge_Reagent->Condensation Sodium Acetate, Acetic Anhydride Cyanine_Dye Symmetrical 5,5'-Dichloro Pentamethine Cyanine Dye Condensation->Cyanine_Dye

Caption: Final condensation step to form the cyanine dye.

Experimental Protocol: Synthesis of the Symmetrical 5,5'-Dichloro Pentamethine Cyanine Dye

Materials:

  • 1-Butyl-5-chloro-2,3,3-trimethyl-3H-indol-1-ium iodide

  • N-((1E,2E)-3-(phenylamino)allylidene)benzenaminium chloride

  • Anhydrous sodium acetate

  • Acetic anhydride

  • Diethyl ether

  • Dichloromethane (DCM)

Procedure:

  • In a microwave vial, combine 1-Butyl-5-chloro-2,3,3-trimethyl-3H-indol-1-ium iodide (2 equivalents), N-((1E,2E)-3-(phenylamino)allylidene)benzenaminium chloride (1 equivalent), and anhydrous sodium acetate (3 equivalents).[4]

  • Add acetic anhydride as the solvent.

  • Heat the mixture in a microwave reactor at 130 °C for 15-30 minutes.[4]

  • Upon completion, pour the reaction mixture into diethyl ether to precipitate a solid.

  • Wash the precipitate with diethyl ether and filter.

  • Dissolve the solid in DCM to separate it from any unreacted sodium acetate crystals by filtration.

  • Evaporate the filtrate under vacuum to obtain the crude cyanine dye.

  • The crude product can be further purified by column chromatography if necessary.

Data Presentation: Expected Spectroscopic Properties

The resulting symmetrical pentamethine cyanine dye is expected to exhibit distinct spectroscopic properties. The presence of the electron-withdrawing chloro groups at the 5 and 5' positions may cause a bathochromic (red) shift in the absorption and emission maxima compared to the non-halogenated analogue.

PropertyExpected Range/Value
Appearance Blue or greenish-blue solid
Absorption Maximum (λmax) 640 - 660 nm (in methanol or ethanol)
Molar Extinction Coefficient > 150,000 M⁻¹cm⁻¹
Emission Maximum (λem) 660 - 680 nm (in methanol or ethanol)

Note: These are estimated values and should be confirmed by experimental measurement.

Trustworthiness and Self-Validation

The protocols described herein are based on established and peer-reviewed synthetic methodologies for cyanine dyes.[4][9][10] The successful synthesis can be validated at each step through standard analytical techniques:

  • TLC: To monitor reaction progress.

  • NMR (¹H and ¹³C): To confirm the structure of the intermediates and the final product.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.

  • UV-Vis Spectroscopy: To determine the absorption maximum and molar extinction coefficient of the final dye.

  • Fluorimetry: To measure the emission spectrum and quantum yield of the cyanine dye.

Conclusion

This application note provides a detailed and reliable set of protocols for the synthesis of a symmetrical pentamethine cyanine dye using this compound as a key precursor. By following these procedures, researchers can effectively produce this halogenated cyanine dye for various applications in fluorescence-based research and development. The strategic inclusion of the chloro-substituent offers a pathway to fine-tune the photophysical properties of the dye, opening avenues for the creation of novel fluorescent probes and materials.

References

Application Notes and Protocols for Reactions Involving 5-Chloro-1,3,3-trimethyl-2-methyleneindoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the versatile chemical intermediate, 5-Chloro-1,3,3-trimethyl-2-methyleneindoline. This compound, a chlorinated analog of the well-known Fischer's base, serves as a critical building block in synthetic organic chemistry, particularly in the synthesis of cyanine dyes and complex heterocyclic systems. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science. We will delve into the fundamental reactivity of this enamine-type structure, providing scientifically grounded explanations for experimental choices and offering validated, step-by-step protocols for key transformations, including cyanine dye synthesis and [3+2] cycloaddition reactions. All procedures are supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction and Core Concepts

This compound (CAS No. 6872-17-9) is a stable enamine featuring an electron-rich exocyclic double bond.[1] Its core structure is the indoline nucleus, substituted with a chlorine atom at the 5-position on the benzene ring, a methyl group on the nitrogen, and two geminal methyl groups at the 3-position. The key to its reactivity lies in the nucleophilic character of the exocyclic methylene carbon, which readily reacts with a wide range of electrophiles.

The chlorine substituent at the 5-position exerts an electron-withdrawing inductive effect, which can subtly modulate the electron density of the aromatic ring and the overall reactivity of the molecule compared to the parent Fischer's base. This substitution can influence the photophysical properties, such as the absorption and emission spectra, of resulting dye molecules.

This guide will focus on two primary classes of reactions that leverage the unique reactivity of this compound:

  • Cyanine Dye Synthesis: A cornerstone application, where the indoline moiety serves as a terminal heterocyclic group in the polymethine dye structure.

  • Cycloaddition Reactions: The enamine acts as a 2π-electron component in cycloaddition reactions to construct complex, spirocyclic frameworks.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.

Physicochemical and Spectroscopic Data

A thorough characterization of the starting material is crucial for reaction monitoring and product identification.

Table 1: Physicochemical Properties
PropertyValueSource
CAS Number 6872-17-9PubChem[2]
Molecular Formula C₁₂H₁₄ClNPubChem[2]
Molecular Weight 207.70 g/mol PubChem[2]
Appearance Orange to Brown to Dark purple clear liquidTCI Chemicals[1]
Purity >95.0% (GC)TCI Chemicals[1]
Spectroscopic Characterization
  • ¹H NMR: Expected signals include singlets for the N-methyl and gem-dimethyl groups, a singlet for the exocyclic methylene protons, and multiplets for the three protons on the chlorinated aromatic ring.

  • ¹³C NMR: Characteristic signals for the quaternary carbon, the N-methyl and gem-dimethyl carbons, the exocyclic methylene carbons, and the aromatic carbons are expected. The carbon bearing the chlorine atom will show a characteristic shift.

  • Mass Spectrometry (GC-MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 207 and a characteristic isotopic pattern (approximately 3:1 ratio for M⁺ and M+2⁺) due to the presence of the chlorine atom.[2]

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected for C-H stretching of the alkyl and aromatic groups, C=C stretching of the exocyclic double bond and the aromatic ring, and C-N stretching.

Application Protocol 1: Synthesis of Symmetrical Trimethine Cyanine Dyes

The synthesis of cyanine dyes is a primary application of this compound. This process is typically a two-step sequence: first, the formation of a quaternary indoleninium salt (a reactive intermediate), followed by a condensation reaction with a polymethine bridge source.

Causality and Mechanistic Insight

The exocyclic double bond of the Fischer's base analog is not directly involved in the condensation. The reaction proceeds through an initial N-alkylation to form a 1,3,3-trimethyl-2-methyl-3H-indolium salt. This salt possesses an activated methyl group at the 2-position, which is acidic due to the adjacent positively charged nitrogen. A base can deprotonate this methyl group, generating a new methylene base in situ, which then acts as the nucleophile in the condensation reaction with an appropriate electrophile that provides the central carbon of the trimethine chain.

Diagram 1: General Mechanism for Cyanine Dye Formation

G cluster_0 Step 1: Quaternization cluster_1 Step 2: Condensation FischerBase 5-Chloro Fischer's Base (Enamine) Indoleninium Indoleninium Salt (Activated Intermediate) FischerBase->Indoleninium N-Alkylation AlkylHalide Alkylating Agent (e.g., CH₃I) AlkylHalide->Indoleninium CyanineDye Symmetrical Trimethine Cyanine Dye Indoleninium->CyanineDye Condensation BridgeSource Bridge Source (e.g., Triethyl Orthoformate) BridgeSource->CyanineDye Base Base (e.g., Pyridine) Base->CyanineDye

Caption: Workflow for the two-step synthesis of symmetrical trimethine cyanine dyes.

Step 1: Preparation of 5-Chloro-1,2,3,3-tetramethyl-3H-indolium Iodide

This protocol is adapted from established procedures for the N-alkylation of related indolenine systems.[4][5]

Materials:

  • This compound

  • Methyl Iodide (CH₃I)

  • 2-Methoxyethanol

  • Diethyl ether

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (5.0 mmol) in 2-methoxyethanol (10 mL).

  • Add methyl iodide (5.5 mmol, 1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux with stirring for 2 hours.

  • After the reflux period, allow the mixture to cool to room temperature.

  • Precipitate the product by adding diethyl ether (20-30 mL) to the cooled reaction mixture.

  • Collect the resulting solid by suction filtration.

  • Wash the solid with a small amount of cold diethyl ether and dry it in a desiccator. The quaternary salt is typically used in the next step without further purification.

Step 2: Synthesis of the Symmetrical Trimethine Cyanine Dye

This protocol is based on the condensation of benzothiazolium salts with triethyl orthoformate, a common method for forming a single-carbon bridge in trimethine cyanines.[6][7]

Materials:

  • 5-Chloro-1,2,3,3-tetramethyl-3H-indolium Iodide (from Step 1)

  • Triethyl orthoformate

  • Pyridine

Procedure:

  • In a round-bottom flask, suspend the 5-Chloro-1,2,3,3-tetramethyl-3H-indolium Iodide (2.0 mmol) in pyridine (10 mL).

  • Add triethyl orthoformate (1.0 mmol, 0.5 equivalents) to the suspension.

  • Heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by the development of a deep color.

  • After cooling to room temperature, the product often crystallizes directly from the reaction mixture.

  • The crude product can be collected by filtration.

  • Purification is typically achieved by recrystallization from a suitable solvent such as ethanol or methanol to yield the deeply colored cyanine dye.

Expected Outcome: The final product is a symmetrical trimethine cyanine dye with two 5-chloro-1,3,3-trimethylindoline moieties connected by a three-carbon methine bridge. The product should exhibit strong absorption in the visible region of the electromagnetic spectrum. Characterization should be performed using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure.

Application Protocol 2: [3+2] Cycloaddition Reactions

The electron-rich exocyclic double bond of this compound makes it an excellent dipolarophile or reaction partner in various cycloaddition reactions. These reactions are powerful tools for constructing complex five-membered rings and spirocyclic systems, which are valuable scaffolds in medicinal chemistry.

Causality and Mechanistic Insight

In a [3+2] cycloaddition, the 2-methyleneindoline acts as the 2π-electron component (the dipolarophile) reacting with a 4π-electron three-atom component (the 1,3-dipole). This reaction is a concerted or stepwise process that leads to the formation of a five-membered heterocyclic ring. A notable example is the reaction with azomethine ylides, which are nitrogen-based 1,3-dipoles, to form pyrrolidine rings.[8][9][10] Another example involves its reaction as a nucleophile with other synthons in a formal cycloaddition.

Diagram 2: [3+2] Cycloaddition with an Azomethine Ylide

G FischerBase 5-Chloro Fischer's Base (2π component) TransitionState Cyclic Transition State FischerBase->TransitionState AzomethineYlide Azomethine Ylide (1,3-Dipole) AzomethineYlide->TransitionState SpiroProduct Spiro[indoline-pyrrolidine] Product TransitionState->SpiroProduct [3+2] Cycloaddition

Caption: Formation of a spiro-pyrrolidine via a [3+2] cycloaddition reaction.

Representative Protocol: Formal [3+2] Cycloaddition with 3-Isothiocyanato Oxindoles

This protocol describes a catalyst-free formal [3+2] cycloaddition where Fischer's base acts as a 2-carbon building block to generate a bispiro[Fischer's base-oxindole] hybrid. This reaction highlights the ability of the methyleneindoline to act as a potent nucleophile that initiates a cascade leading to the cycloadduct. This procedure is adapted from a reported synthesis using the parent Fischer's base.[11]

Materials:

  • This compound

  • Substituted 3-isothiocyanato oxindole

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of the substituted 3-isothiocyanato oxindole (0.2 mmol) in anhydrous DCM (2.0 mL) in a sealed tube, add this compound (0.24 mmol, 1.2 equivalents).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate mixture) to afford the desired bispiro[Fischer's base-oxindole] product.

Expected Outcome: The reaction yields a complex bispirocyclic compound containing three adjacent quaternary stereocenters. The diastereoselectivity of the reaction is typically high. The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, Mass Spectrometry, and potentially X-ray crystallography.

Conclusion

This compound is a highly valuable and reactive intermediate for the synthesis of a diverse range of chemical entities. Its utility in creating vibrant and functional cyanine dyes, as well as its participation in cycloaddition reactions to build complex molecular architectures, makes it a staple in the synthetic chemist's toolbox. The protocols outlined in this guide are based on established and reliable methodologies, providing a solid foundation for researchers to explore the rich chemistry of this compound. The provided mechanistic insights aim to empower users to not only replicate these procedures but also to rationally design new synthetic pathways and novel molecules.

References

Application Notes and Protocols for the Analytical Characterization of 5-Chloro-1,3,3-trimethyl-2-methyleneindoline and its Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-1,3,3-trimethyl-2-methyleneindoline, a derivative of Fischer's base, is a crucial intermediate in the synthesis of a variety of commercially important compounds, particularly cyanine dyes used as photosensitizers and in various imaging applications. The purity and structural integrity of this indoline derivative and its subsequent reaction products are paramount to the performance and safety of the final materials. This document provides a comprehensive guide to the analytical methodologies required for the robust characterization of this compound, ensuring reliable quality control and facilitating research and development for scientists and professionals in the field.

Molecular Structure and Properties

A thorough understanding of the molecular structure is the foundation for all analytical characterization.

Structure:

cluster_0 NMR Analysis Workflow Sample Preparation Sample Preparation Data Acquisition Data Acquisition Sample Preparation->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing Structure Elucidation Structure Elucidation Data Processing->Structure Elucidation cluster_1 Mass Spectrometry Workflow Sample Introduction Sample Introduction Ionization (EI) Ionization (EI) Sample Introduction->Ionization (EI) Mass Analysis Mass Analysis Ionization (EI)->Mass Analysis Detection & Spectrum Generation Detection & Spectrum Generation Mass Analysis->Detection & Spectrum Generation

Purification of 5-Chloro-1,3,3-trimethyl-2-methyleneindoline by Column Chromatography: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the purification of 5-Chloro-1,3,3-trimethyl-2-methyleneindoline, a substituted Fischer's base derivative, using silica gel column chromatography. We delve into the underlying chemical principles, from the analysis of potential impurities stemming from its synthesis via the Fischer indole reaction to the systematic development of an effective chromatographic separation protocol. Detailed methodologies for Thin-Layer Chromatography (TLC) analysis, column preparation, sample loading, elution, and fraction analysis are presented. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis who require a robust method for obtaining high-purity this compound.

Introduction: The Rationale for Chromatographic Purification

This compound is a key intermediate in the synthesis of various dyes and pharmaceutically relevant molecules.[1][2][3] Its synthesis is commonly achieved through the Fischer indole synthesis, a classic acid-catalyzed reaction between a substituted phenylhydrazine and a ketone.[4][5][6][7] In the case of the title compound, this involves the reaction of (4-chlorophenyl)hydrazine with 3,3-dimethyl-2-butanone (or a related ketone precursor that rearranges) followed by methylation.

The Fischer indole synthesis, while powerful, can lead to a crude product mixture containing several impurities.[5][6] These can include:

  • Unreacted Starting Materials: Residual (4-chlorophenyl)hydrazine and ketone.

  • Intermediate Hydrazone: The non-cyclized phenylhydrazone intermediate.

  • Isomeric Byproducts: Potential formation of other indole isomers depending on the precise ketone structure and reaction conditions.

  • Degradation Products: Acid-catalyzed side reactions can lead to various colored impurities.

Given the structural similarity and varying polarities of these potential contaminants, column chromatography on silica gel presents an ideal method for isolating the desired product in high purity.[8] This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase.

Foundational Principles: Thin-Layer Chromatography (TLC) for Method Development

Before undertaking preparative column chromatography, it is essential to develop an appropriate solvent system using Thin-Layer Chromatography (TLC).[9][10] TLC provides a rapid and small-scale assessment of the separation, allowing for the optimization of the mobile phase.

The goal is to find a solvent system where the target compound, this compound, has a retention factor (Rf) of approximately 0.25-0.35. This Rf value generally ensures good separation from both more polar and less polar impurities and translates well to column chromatography conditions.

A common and effective mobile phase for compounds of this nature is a mixture of a non-polar solvent like n-hexane and a more polar solvent such as ethyl acetate.[9][11][12][13] By varying the ratio of these two solvents, the polarity of the mobile phase can be finely tuned.

Protocol 2.1: TLC Method Development

  • Plate Preparation: Use silica gel 60 F254 TLC plates. With a pencil, gently draw a baseline approximately 1 cm from the bottom of the plate.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, spot the dissolved crude mixture onto the baseline. Make the spot as small as possible to ensure good resolution.

  • Developing the Chromatogram: Prepare a series of developing chambers (e.g., beakers covered with a watch glass) with different ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v). Place the TLC plate in a chamber, ensuring the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the separated spots under a UV lamp at 254 nm. The product and any UV-active impurities will appear as dark spots.

  • Analysis: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front). Select the solvent system that provides the best separation and an Rf value for the product in the target range of 0.25-0.35.

Preparative Purification: Column Chromatography Protocol

Once an optimal solvent system has been identified via TLC, the purification can be scaled up to column chromatography. The following protocol outlines a standard procedure for the purification of this compound.

Materials and Equipment
  • Crude this compound

  • Silica gel (for flash chromatography, 230-400 mesh)

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Chromatography column

  • Sand (acid-washed)

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates and chamber

  • Rotary evaporator

Column Packing

Properly packing the column is crucial to achieve a good separation and avoid issues like channeling.

G cluster_prep Column Preparation P1 Insert cotton/glass wool plug P2 Add a layer of sand P1->P2 P3 Prepare silica gel slurry in initial eluent P2->P3 P4 Pour slurry into the column P3->P4 P5 Allow silica to settle, tap gently P4->P5 P6 Add a protective layer of sand on top P5->P6 P7 Drain excess eluent to the top of the sand P6->P7

Protocol 3.1: Wet Packing the Chromatography Column

  • Column Setup: Securely clamp the chromatography column in a vertical position. Ensure the stopcock is closed.

  • Plug: Place a small plug of cotton or glass wool at the bottom of the column, just above the stopcock.

  • Sand Layer: Add a small layer (approx. 1 cm) of sand on top of the plug to create a flat base.

  • Slurry Preparation: In a beaker, measure the required amount of silica gel. A general rule of thumb is to use a 40:1 to 100:1 ratio of silica gel to crude product by weight, depending on the difficulty of the separation. Add the initial, least polar eluting solvent (e.g., 95:5 hexane:ethyl acetate) to the silica gel to form a slurry.

  • Packing: Pour the slurry into the column. Use additional eluent to rinse any remaining silica from the beaker into the column.

  • Settling: Open the stopcock and allow the solvent to drain, collecting it for reuse. As the solvent drains, gently tap the side of the column to ensure the silica packs down evenly and to remove any air bubbles.

  • Final Preparation: Once the silica has settled, add another layer of sand (approx. 1 cm) on top to protect the silica bed from being disturbed during sample and eluent addition. Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the silica run dry.

Sample Loading

For optimal separation, the sample should be loaded onto the column in a concentrated band. Dry loading is often preferred as it can lead to better resolution.

Protocol 3.2: Dry Loading the Sample

  • Adsorption: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.

  • Drying: Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Loading: Carefully add the silica-adsorbed sample to the top of the prepared column.

  • Top Layer: Add a final small layer of sand on top of the sample-silica mixture.

Elution and Fraction Collection

The elution process involves passing solvents of increasing polarity through the column to move the separated compounds down the silica gel.

G Start Crude Product Loaded Elute_Initial Begin elution with low polarity solvent (e.g., 95:5 Hexane:EtOAc) Start->Elute_Initial Collect_Fractions Collect fractions continuously Elute_Initial->Collect_Fractions TLC_Monitor Monitor fractions by TLC Collect_Fractions->TLC_Monitor Nonpolar_Impurity Non-polar impurities elute first TLC_Monitor->Nonpolar_Impurity Fractions contain low Rf spots Product_Elution Gradually increase solvent polarity (e.g., to 90:10, 85:15 Hexane:EtOAc) TLC_Monitor->Product_Elution Early fractions are clean or contain non-polar spots Target_Compound 5-Chloro-1,3,3-trimethyl-2- methyleneindoline elutes TLC_Monitor->Target_Compound Fractions show product spot (Rf ~0.3) Polar_Impurity Polar impurities remain on the column or elute last TLC_Monitor->Polar_Impurity Fractions contain high Rf spots or baseline material Nonpolar_Impurity->Product_Elution Product_Elution->Collect_Fractions Combine Combine pure fractions Target_Compound->Combine Evaporate Evaporate solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Protocol 3.3: Gradient Elution

  • Initial Elution: Begin eluting with the low-polarity solvent system determined during TLC analysis (e.g., 95:5 hexane:ethyl acetate). Maintain a constant flow rate.

  • Fraction Collection: Start collecting the eluent in fractions (e.g., 10-20 mL per tube).

  • Monitoring: Periodically analyze the collected fractions by TLC to track the separation. Spot several fractions on a single TLC plate to compare their contents.

  • Gradient Increase: As the non-polar impurities are washed off the column, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. This can be done in a stepwise manner (e.g., switching to 90:10, then 85:15 hexane:ethyl acetate) or as a continuous gradient. This increased polarity will start to move the desired product down the column.

  • Product Collection: Identify the fractions containing the pure product (as determined by TLC, showing a single spot at the correct Rf).

  • Final Wash: After the product has been completely eluted, you can wash the column with a highly polar solvent (e.g., 50:50 hexane:ethyl acetate) to remove any remaining highly polar impurities.

Product Isolation
  • Combine Fractions: Combine all fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator.

  • Final Product: The remaining residue is the purified this compound. The purity should be assessed by analytical techniques such as NMR spectroscopy and LC-MS.

Summary of Chromatographic Conditions

The following table provides a starting point for the purification of this compound. These conditions should be optimized based on the specific crude mixture.

ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (230-400 mesh)Standard adsorbent for normal-phase chromatography of moderately polar compounds.
Mobile Phase (TLC) Hexane:Ethyl Acetate (gradient)Allows for fine-tuning of polarity to achieve optimal separation.
Target Rf (TLC) ~0.25 - 0.35Provides a good balance for separation on a column.
Silica:Crude Ratio 40:1 to 100:1 (w/w)Higher ratios are used for more difficult separations.
Loading Method Dry LoadingOften results in sharper bands and better resolution.
Elution Method Gradient ElutionEfficiently removes impurities of varying polarities and then elutes the target compound.

Safety and Handling

  • This compound may cause skin, eye, and respiratory irritation.[14]

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle silica gel with care as fine dust can be a respiratory hazard.

  • The solvents used (hexane and ethyl acetate) are flammable. Keep away from ignition sources.

Conclusion

The protocol described in this application note provides a robust and reliable method for the purification of this compound using silica gel column chromatography. By first optimizing the separation on a small scale with TLC and then applying the principles of proper column packing, sample loading, and gradient elution, researchers can consistently obtain the target compound with high purity, free from the typical impurities associated with the Fischer indole synthesis.

References

Application Note & Protocol: Strategic Synthesis of Styryl Dyes via Knoevenagel Condensation of 5-Chloro-1,3,3-trimethyl-2-methyleneindoline with Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and professionals in drug development on the reaction conditions for the condensation of 5-Chloro-1,3,3-trimethyl-2-methyleneindoline with a variety of aldehydes. This reaction, a cornerstone in the synthesis of styryl and cyanine dyes, is explored in depth, from its underlying mechanism to detailed, field-proven laboratory protocols. We will dissect the critical parameters influencing reaction success—including catalyst selection, solvent effects, and temperature control—to empower users to achieve optimal yields and purity for these high-value compounds.

Introduction: The Significance of Styryl Dyes

The condensation of a 2-methyleneindoline derivative, often referred to as a Fischer's base, with an aldehyde is a classic and versatile method for generating styryl dyes.[1] These dyes form a critical class of functional chromophores with extensive applications. Their unique photophysical properties, such as high molar extinction coefficients and environment-sensitive fluorescence, make them invaluable tools in various high-tech fields.[2] Key applications include:

  • Biomedical Imaging and Labeling: As fluorescent probes for nucleic acids, proteins, and specific organelles in living cells.[3][4]

  • Photodynamic Therapy (PDT): As photosensitizers that generate reactive oxygen species upon light activation.[5]

  • Materials Science: In dye-sensitized solar cells, optical recording media, and for materials with non-linear optical (NLO) properties.[4]

The specific precursor, this compound, provides a strategic starting point. The chloro-substituent offers a site for further functionalization and modulates the electronic properties of the final dye, influencing its absorption and emission spectra.

Reaction Mechanism: A Knoevenagel-Type Condensation

The reaction proceeds via a Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration step to form a carbon-carbon double bond.[6] In this specific case, the 2-methylene group of the indoline base serves as the "active hydrogen compound" or, more accurately, its precursor.

The reactivity of the methyl group at the 2-position of the indolenine ring is significantly increased when the ring's nitrogen is quaternized, which places a positive charge on the nitrogen atom and acidifies the adjacent methyl protons.[7]

The mechanism can be summarized in the following key steps:

  • Enamine Formation: In the presence of a base, the active methylene group of the Fischer's base derivative forms a highly nucleophilic enamine intermediate.

  • Nucleophilic Attack: The enamine attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate.

  • Proton Transfer: A proton transfer occurs, typically facilitated by the solvent or catalyst.

  • Dehydration: Elimination of a water molecule from the intermediate yields the final, conjugated styryl dye product. This step is often the thermodynamic driving force for the reaction and is typically promoted by heat.

G A 5-Chloro-1,3,3-trimethyl- 2-methyleneindoline (Fischer's Base Derivative) C Enamine Intermediate (Nucleophile) A->C B Aldehyde (R-CHO) D Tetrahedral Adduct B->D Catalyst Base Catalyst (e.g., Piperidine, AcONa) Catalyst->A C->D Nucleophilic Attack E Dehydration (-H2O) D->E Proton Transfer F Final Styryl Dye Product E->F Elimination

Caption: Knoevenagel-type condensation mechanism.

Critical Parameters and Experimental Causality

Optimizing the reaction requires a careful consideration of several interconnected parameters. The choices made directly impact reaction rate, yield, and the purity of the final product.

Choice of Aldehyde

The structure of the aldehyde is a primary determinant of the final product's properties.

  • Aromatic Aldehydes: These are the most common reaction partners. The electronic nature of substituents on the aromatic ring significantly influences the reaction.

    • Electron-Withdrawing Groups (e.g., -NO₂, -CN): These groups increase the electrophilicity of the carbonyl carbon, generally leading to faster reaction rates.

    • Electron-Donating Groups (e.g., -N(CH₃)₂, -OCH₃): These groups decrease the electrophilicity of the carbonyl, potentially slowing the reaction. However, they can impart valuable photophysical properties, such as positive solvatochromism.

  • Aliphatic Aldehydes: These can also be used, though they are more prone to self-condensation under basic conditions.[6] Careful selection of a mild catalyst is critical.

Catalyst Selection

The catalyst's role is to facilitate the initial nucleophilic addition without promoting undesirable side reactions.

  • Weak Organic Bases: Piperidine, pyridine, and triethylamine are commonly used. They are sufficiently basic to promote the reaction but generally not strong enough to cause significant self-condensation of the aldehyde, a common issue with stronger bases.[6][8]

  • Alkali Metal Acetates: Anhydrous sodium acetate is another effective catalyst, often used in solvents like ethanol or acetic anhydride.[3][5] It provides a mildly basic environment suitable for the condensation.

  • Acid Catalysis: While less common for this specific transformation, acidic catalysts can also be employed, particularly under solvent-free or microwave conditions.[9]

Solvent Effects

The solvent system must solubilize the reactants and intermediates, and its polarity can influence the reaction pathway.

  • Protic Solvents: Ethanol is a common choice, particularly for reactions run at reflux.[3] It is effective at dissolving the reactants and facilitates the proton transfer steps.

  • Aprotic Polar Solvents: Acetonitrile or Dimethylformamide (DMF) can also be used. They are excellent solvents for a wide range of reactants.

  • High-Boiling Aprotic Solvents: Pyridine or acetic anhydride can serve as both the solvent and the catalyst (or co-catalyst). Acetic anhydride, in particular, can act as a dehydrating agent, helping to drive the reaction to completion.[5]

  • Solvent-Free Conditions: To align with green chemistry principles, reactions can be performed under solvent-free conditions, often with microwave irradiation to provide the necessary energy.[9]

Temperature and Reaction Time

These parameters are codependent and must be optimized empirically.

  • Temperature: Elevated temperatures (e.g., 80 °C to reflux) are typically required to overcome the activation energy for the dehydration step.[3] However, excessive heat can lead to decomposition of reactants or products.

  • Reaction Time: Reaction times can range from a few hours to overnight.[2][3] Progress can be monitored using Thin-Layer Chromatography (TLC) to determine the point of maximum product formation.

Experimental Protocols

The following sections provide a general workflow and a specific, detailed protocol for the synthesis of a styryl dye.

General Experimental Workflow

Caption: General laboratory workflow for styryl dye synthesis.

Protocol: Synthesis of (E)-2-(4-(dimethylamino)styryl)-5-chloro-1,3,3-trimethyl-3H-indol-1-ium

This protocol describes a typical condensation reaction using 4-(dimethylamino)benzaldehyde. The indolenine base is first quaternized to enhance the reactivity of the 2-methyl group.

Materials & Reagents:

  • 5-Chloro-2,3,3-trimethyl-3H-indole

  • Iodomethane (or other alkylating agent like iodobutane)[5]

  • Acetonitrile (anhydrous)

  • 4-(Dimethylamino)benzaldehyde

  • Anhydrous Sodium Acetate[3]

  • Ethanol (absolute)

  • Diethyl ether

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Rotary evaporator

  • Silica gel for column chromatography

  • TLC plates (silica gel)

  • Standard laboratory glassware

Procedure:

Step 1: Quaternization of the Indolenine Base

  • In a 100 mL round-bottom flask, dissolve 5-Chloro-2,3,3-trimethyl-3H-indole (1.0 eq) in anhydrous acetonitrile.

  • Add iodomethane (1.2 eq) to the solution.

  • Seal the flask and stir the mixture at 60-70 °C for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature. The quaternized salt, 5-chloro-1,2,3,3-tetramethyl-3H-indol-1-ium iodide, will often precipitate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Wash the resulting solid three times with cold diethyl ether to remove any unreacted starting materials. Filter and dry the solid product under vacuum. This intermediate can be used directly in the next step.

Step 2: Condensation Reaction [3]

  • To a 50 mL round-bottom flask, add the 5-chloro-1,2,3,3-tetramethyl-3H-indol-1-ium iodide (1.0 eq, from Step 1), 4-(dimethylamino)benzaldehyde (1.1 eq), and anhydrous sodium acetate (2.0 eq).

  • Add absolute ethanol (approx. 10 mL per gram of indolium salt) to the flask.

  • Equip the flask with a reflux condenser and magnetic stir bar.

  • Heat the mixture to reflux (approximately 80 °C) with vigorous stirring.

  • Maintain the reflux for 3-5 hours. Monitor the reaction progress by TLC (e.g., using a 5-10% MeOH in DCM eluent system). The product will appear as a new, intensely colored spot.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

Step 3: Work-up and Purification

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Redissolve the crude residue in a minimal amount of dichloromethane.

  • Purify the crude product using silica gel column chromatography. A typical mobile phase is a gradient of methanol in dichloromethane (e.g., starting from 2% and increasing to 10% v/v).

  • Collect the fractions containing the pure product (identified by TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the final styryl dye as a colored solid.

Step 4: Characterization

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Characterize the photophysical properties by recording UV-Vis absorption and fluorescence emission spectra in a suitable solvent (e.g., DMSO or ethanol).

Summary of Reaction Conditions

The following table summarizes typical parameters for this condensation reaction.

ParameterTypical Condition/ReagentRationale / Causality
Indolenine Form Quaternized Salt (e.g., Iodide)Increases acidity of 2-methyl protons, enhancing reactivity.[7]
Aldehyde Aromatic AldehydesProvides a conjugated system essential for dye properties.
Stoichiometry Aldehyde:Indolenine (1.0 - 1.2 : 1.0)A slight excess of aldehyde can help drive the reaction to completion.
Catalyst Anhydrous Sodium Acetate, PiperidineMild base promotes condensation without causing aldehyde self-reaction.[3][6]
Solvent Ethanol, Acetonitrile, Acetic AnhydrideGood solubility for reactants; facilitates proton transfer and dehydration.[3][5]
Temperature 80 °C to RefluxProvides energy for the rate-limiting dehydration step.[3]
Reaction Time 2 - 12 hoursDependent on substrate reactivity; monitored by TLC.
Purification Column Chromatography, RecrystallizationEssential for removing unreacted starting materials and by-products.

Troubleshooting

  • Low or No Reaction:

    • Cause: Insufficient activation of the indolenine base or low reactivity of the aldehyde.

    • Solution: Ensure complete quaternization of the Fischer's base. For unreactive aldehydes, consider increasing the temperature, using a more effective catalyst, or extending the reaction time.

  • Formation of Multiple Products:

    • Cause: Self-condensation of the aldehyde or side reactions.

    • Solution: Use a milder base (e.g., switch from piperidine to sodium acetate). Ensure the aldehyde is pure and free of corresponding carboxylic acid, which can inhibit the reaction.

  • Difficult Purification:

    • Cause: Streaking of the polar, charged dye on the silica gel column.

    • Solution: Add a small amount of a modifier like triethylamine (0.1-1%) to the chromatography eluent to suppress silanol interactions. Alternatively, purification via recrystallization from a suitable solvent system (e.g., ethanol/ether) may be effective.

Conclusion

The condensation of this compound with aldehydes is a robust and adaptable method for synthesizing a diverse library of styryl dyes. A thorough understanding of the Knoevenagel-type mechanism and the careful control of key parameters—reactant activation, catalyst choice, solvent, and temperature—are paramount for achieving high yields and purity. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully exploit this important chemical transformation for applications in biomedical research and materials science.

References

Application Notes & Protocols: 5-Chloro-1,3,3-trimethyl-2-methyleneindoline in Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Building Block for Advanced Functional Materials

5-Chloro-1,3,3-trimethyl-2-methyleneindoline, a halogenated derivative of the well-known Fischer's base, is emerging as a crucial intermediate in the synthesis of high-performance materials for organic electronics.[1] Its unique chemical structure, featuring a reactive exocyclic methylene group and a tunable indoline core, makes it an ideal starting point for creating a diverse range of functional molecules, including cyanine dyes and hole-transporting materials (HTMs).[2][3] The presence of the chlorine atom at the 5-position provides a strategic site for modifying the electronic properties of the final molecule, influencing key parameters like energy levels (HOMO/LUMO), solubility, and molecular packing—all critical factors in the performance of organic electronic devices.[4]

This guide provides an in-depth exploration of the application of this compound as a precursor in organic electronics. We will delve into the synthetic pathways for creating advanced materials and provide detailed protocols for their incorporation into devices such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs).

Physicochemical Properties

A clear understanding of the precursor's properties is fundamental for its effective use in synthesis.

PropertyValueSource
Chemical Formula C₁₂H₁₄ClN[5]
Molecular Weight 207.70 g/mol [5]
Appearance Orange to Brown to Dark purple clear liquid
Purity >95.0% (GC)
CAS Number 6872-17-9[1][6]

Application I: Synthesis of Asymmetric Cyanine Dyes

Cyanine dyes are renowned for their strong absorption in the visible and near-infrared (NIR) regions and high molar extinction coefficients.[7] These properties make them indispensable as sensitizers in solar cells and as functional components in photodetectors and other optoelectronic applications.[8] The 5-chloro-indoline moiety serves as one of the heterocyclic bases required for the cyanine chromophore, with the chlorine atom providing a means to fine-tune the dye's absorption spectrum and electrochemical properties.

Causality of Experimental Design

The synthesis of asymmetric cyanine dyes typically involves a condensation reaction between two different heterocyclic quaternary salts. One of these is derived from this compound. The reaction mechanism hinges on the reactivity of the methyl group on one heterocyclic salt and a leaving group on the polymethine bridge of the other precursor. The choice of solvent and base is critical; a polar solvent is needed to dissolve the ionic precursors, and a base like pyridine or sodium acetate acts as a catalyst to facilitate the condensation.[7]

Diagram: Synthetic Pathway to a Cyanine Dye

G cluster_0 Precursor Preparation cluster_1 Condensation Reaction cluster_2 Purification start 5-Chloro-1,3,3-trimethyl- 2-methyleneindoline quat Quaternized Indolium Salt (e.g., via alkyl halide) start->quat Alkylation dye Asymmetric Cyanine Dye quat->dye hemi Hemicyanine Intermediate (or other reactive precursor) hemi->dye Base (e.g., Sodium Acetate) Solvent (e.g., MeOH/Acetic Anhydride) purified_dye Purified Cyanine Dye dye->purified_dye Recrystallization/ Chromatography

Caption: General workflow for synthesizing an asymmetric cyanine dye.

Protocol: Synthesis of an Asymmetric Trimethine Cyanine Dye

This protocol outlines a general procedure for the condensation reaction.[2][7]

Materials:

  • Quaternized 5-chloro-1,3,3-trimethylindolium salt (Precursor A)

  • Hemicyanine intermediate (e.g., derived from another heterocycle) (Precursor B)

  • Sodium acetate (anhydrous)

  • Methanol or a mixture of glacial acetic acid and acetic anhydride

  • Diethyl ether (for precipitation)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Precursor A (1.0 eq.) and Precursor B (1.0 eq.) in the chosen solvent (e.g., 20 mL of methanol).

  • Catalyst Addition: Add anhydrous sodium acetate (2.0-2.5 eq.) to the mixture. The causality here is that the acetate ion acts as a base to deprotonate the reactive methyl group, initiating the condensation.

  • Reaction: Stir the mixture at room temperature or heat to reflux (typically 60-110°C) for 2-4 hours.[2] Monitor the reaction progress by TLC, observing the formation of a new, intensely colored spot.

  • Isolation: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing cold diethyl ether to precipitate the crude dye.

  • Purification: Collect the solid product by vacuum filtration. Wash thoroughly with diethyl ether to remove unreacted starting materials.

  • Final Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/methanol) to obtain the purified cyanine dye. A high yield can be obtained with an optimized ratio of reactants and catalyst.[7]

  • Characterization: Confirm the structure of the synthesized dye using ¹H NMR, Mass Spectrometry, and UV-Vis spectroscopy to determine its absorption maximum (λ_max).

Application II: Precursor for Hole-Transporting Materials (HTMs) in Perovskite Solar Cells

The efficiency and stability of perovskite solar cells (PSCs) are critically dependent on the hole-transporting material (HTM), which selectively extracts holes from the perovskite absorber layer and transports them to the electrode.[9][10] Indoline-based molecules have been developed as highly effective dopant-free HTMs.[3] The this compound scaffold is an excellent starting point for designing novel HTMs, where the indoline unit can act as a strong electron-donating core.

Causality of Molecular Design

An ideal HTM should possess several key properties:

  • Appropriate HOMO Level: The Highest Occupied Molecular Orbital (HOMO) energy level must be well-aligned with the valence band of the perovskite to ensure efficient hole extraction.[11]

  • High Hole Mobility: To facilitate rapid charge transport and minimize recombination.

  • Good Film-Forming Properties: To create a uniform, pinhole-free layer.

By functionalizing the indoline core, researchers can systematically tune these properties. The chlorine atom can influence the HOMO level through its electron-withdrawing inductive effect, while attaching larger aromatic units can enhance intermolecular π-π stacking and improve charge mobility.[3]

Diagram: Architecture of a Perovskite Solar Cell

G cluster_0 Perovskite Solar Cell (n-i-p structure) Electrode_Top Gold (Au) Electrode HTL Hole-Transporting Layer (HTL) (e.g., Indoline-based HTM) Electrode_Top->HTL Perovskite Perovskite Absorber Layer (e.g., MAPbI₃) HTL->Perovskite ETL Electron-Transporting Layer (ETL) (e.g., TiO₂) Perovskite->ETL FTO FTO-Coated Glass Substrate ETL->FTO

Caption: Layered structure of a typical n-i-p perovskite solar cell.

Protocol: Fabrication of a Perovskite Solar Cell using an Indoline-Derived HTM

This protocol describes the deposition of the HTL and completion of the device.[12]

Materials:

  • Indoline-based HTM synthesized from the 5-chloro precursor, dissolved in a solvent like chlorobenzene or 1,1,2,2-tetrachloroethane (e.g., 40 mg/mL).[12]

  • Substrates with pre-deposited FTO/TiO₂/Perovskite layers.

  • Anhydrous chlorobenzene for spin-coating.

  • Gold (Au) for thermal evaporation.

  • Nitrogen-filled glovebox.

Procedure:

  • HTM Solution Preparation: Inside a nitrogen-filled glovebox, prepare the HTM solution. For doped layers, additives like LiTFSI and TBP can be added.[12]

  • HTL Deposition:

    • Place the perovskite-coated substrate on a spin coater.

    • Dispense the HTM solution to completely cover the perovskite surface.

    • Spin-coat the solution. A typical program is a two-step process: a low-speed step for spreading followed by a high-speed step (e.g., 4000 rpm for 30 s) to achieve the desired thickness.[12]

  • Annealing: Transfer the substrate to a hotplate and anneal at a moderate temperature (e.g., 70°C for 30 minutes) to remove the solvent and improve film morphology.[12]

  • Back Electrode Deposition: Place the substrate in a thermal evaporator. Deposit the top electrode (e.g., 80 nm of Gold) under high vacuum. The deposition rate should be controlled to prevent damage to the underlying organic layer.

  • Device Characterization: The completed device can now be tested using a solar simulator and a source meter to measure key performance metrics.

Exemplary Performance of Indoline-Based HTMs

To illustrate the potential of this material class, the table below shows typical performance data for high-efficiency PSCs using advanced indoline-based HTMs.

HTM TypePCE (%)V_oc (V)J_sc (mA/cm²)FF (%)Reference
Dopant-Free Indoline HTM23.281.1524.8581.3[3]
Spiro-OMeTAD (Reference)18.4---[12]

PCE: Power Conversion Efficiency; V_oc: Open-Circuit Voltage; J_sc: Short-Circuit Current Density; FF: Fill Factor.

Potential Application III: Building Blocks for OLED Materials

The versatility of the indoline scaffold also extends to Organic Light-Emitting Diodes (OLEDs).[13] Derivatives can be designed to function as hosts, emitters, or charge-transporting materials in the emissive layer of an OLED.[14] By incorporating the 5-chloro-indoline unit into larger conjugated systems, it is possible to create materials with specific photophysical properties, such as thermally activated delayed fluorescence (TADF) emitters or stable blue fluorescent emitters.[15][16] The twisted geometry often associated with indoline derivatives can help reduce intermolecular quenching effects, leading to higher quantum efficiencies in the solid state.[14] The development in this area is ongoing, representing a promising frontier for this versatile chemical building block.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Chloro-1,3,3-trimethyl-2-methyleneindoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Chloro-1,3,3-trimethyl-2-methyleneindoline. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and improve reaction yields. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic strategy.

Introduction: The Challenge of Synthesizing Fischer's Base Derivatives

This compound is a substituted derivative of Fischer's base, a valuable intermediate in the synthesis of various dyes and pharmaceutical compounds.[1] The most common and direct route to this class of molecules is the Fischer indole synthesis, a classic reaction that has been a cornerstone of heterocyclic chemistry for over a century.[2][3] Discovered by Emil Fischer in 1883, this reaction typically involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[3][4]

While robust, the Fischer indole synthesis is notoriously sensitive to reaction conditions. Issues such as low yields, significant byproduct formation, and purification difficulties are common hurdles. This guide provides a structured approach to diagnosing and solving these problems, ensuring a higher yield and purity of your target compound.

Section 1: Understanding the Core Synthesis: The Fischer Indole Reaction Mechanism

A foundational understanding of the reaction mechanism is critical for effective troubleshooting. The synthesis proceeds through several key stages, each presenting a potential point for optimization or failure. The generally accepted mechanism involves the formation of a phenylhydrazone, which, under acidic conditions, undergoes a cascade of transformations to yield the final indole structure.[3][5]

The key steps are:

  • Hydrazone Formation: The reaction begins with the condensation of an arylhydrazine (4-chlorophenylhydrazine) with a ketone (isopropyl methyl ketone) to form the corresponding hydrazone.[5]

  • Tautomerization: The hydrazone tautomerizes to its enamine form.

  • [6][6]-Sigmatropic Rearrangement: This is the crucial, irreversible, and rate-determining step. The protonated enamine undergoes a[6][6]-sigmatropic rearrangement, breaking the weak N-N bond and forming a new C-C bond.[3]

  • Rearomatization & Cyclization: The resulting di-imine intermediate rearomatizes, followed by an intramolecular attack to form a five-membered ring aminal.

  • Ammonia Elimination: Finally, the elimination of an ammonia molecule under acidic conditions leads to the formation of the stable, aromatic indole ring system.[4][5]

Fischer_Indole_Mechanism cluster_start Step 1: Hydrazone Formation cluster_rearrangement Steps 2 & 3: Tautomerization & Rearrangement cluster_cyclization Steps 4 & 5: Cyclization & Elimination A 4-Chlorophenylhydrazine + Isopropyl Methyl Ketone B Hydrazone Intermediate A->B Condensation C Enamine Tautomer B->C Tautomerization D Di-imine Intermediate C->D [3,3]-Sigmatropic Rearrangement (Key Step) E Cyclic Aminal D->E Rearomatization & Intramolecular Attack F Target Product E->F -NH3 (Elimination)

Caption: The reaction mechanism of the Fischer Indole Synthesis.

Section 2: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered during the synthesis.

Q1: My overall yield is very low (<40%). What are the first things I should check? Start with the basics:

  • Reactant Purity: Ensure your 4-chlorophenylhydrazine and isopropyl methyl ketone are pure. Phenylhydrazines are prone to oxidation (turning dark). If necessary, purify the hydrazine by recrystallization.

  • Acid Catalyst: Verify the identity and activity of your acid catalyst. Lewis acids like ZnCl₂ can be hygroscopic and lose activity if improperly stored.

  • Inert Atmosphere: The reaction, especially the initial hydrazone formation and rearrangement, can be sensitive to air. Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions and improve yield.

Q2: The reaction mixture turns into a dark, intractable tar. What is causing this and how can I prevent it? Tar formation is typically a result of polymerization or decomposition caused by excessively harsh conditions.

  • Temperature Control: Do not overheat the reaction. While the Fischer synthesis requires elevated temperatures, excessive heat can promote acid-catalyzed degradation of starting materials and products.[7] A controlled, gradual increase in temperature is often best.

  • Acid Concentration: Using too much or too strong an acid can accelerate side reactions. Titrate the amount of catalyst to find the optimal balance between reaction rate and byproduct formation. Consider using a milder Brønsted acid like p-toluenesulfonic acid (PTSA) instead of a strong Lewis acid.[2][3]

Q3: How do I choose the right acid catalyst? The choice of acid is critical and can significantly impact yield and regioselectivity.[8][9]

  • Lewis Acids (e.g., ZnCl₂, BF₃, AlCl₃): These are very common and effective but can be harsh, sometimes leading to more byproducts.[3][5] They are particularly useful when dealing with less reactive ketones.

  • Brønsted Acids (e.g., H₂SO₄, HCl, Polyphosphoric Acid (PPA), PTSA): These are also widely used.[2] PPA is often used as both a catalyst and a solvent. Milder acids like PTSA can offer a more controlled reaction.

  • Recommendation: For initial optimization, zinc chloride (ZnCl₂) is a standard starting point. If charring or low yields persist, switching to polyphosphoric acid or p-toluenesulfonic acid is a logical next step.

Q4: My final product is difficult to purify. What techniques are most effective? The product, this compound, is a non-polar compound.[10]

  • Workup: After quenching the reaction, ensure a complete extraction with a non-polar solvent like toluene or diethyl ether. A wash with a sodium bicarbonate solution will neutralize the acid catalyst, followed by a brine wash to remove water.

  • Purification:

    • Vacuum Distillation: This is often the most effective method for purifying Fischer's base and its derivatives on a larger scale.

    • Column Chromatography: Use a non-polar eluent system (e.g., hexane/ethyl acetate) on silica gel. Due to the basic nature of the nitrogen atom, adding a small amount of triethylamine (~1%) to the eluent can prevent streaking on the column and improve separation.

Section 3: In-Depth Troubleshooting Guide

This section provides a deeper dive into specific problems, their root causes, and actionable solutions.

Problem 1: Low or Incomplete Conversion of Starting Materials

If you observe significant amounts of unreacted 4-chlorophenylhydrazine or its hydrazone after the expected reaction time, consider the following:

Possible Cause Underlying Science & Explanation Recommended Solution & Protocol
Inactive Catalyst The acid catalyst is essential for protonating the hydrazone, which facilitates the crucial[6][6]-sigmatropic rearrangement. Lewis acids like ZnCl₂ are hygroscopic; absorbed water will deactivate them.Solution: Use freshly opened or properly stored catalyst. If using ZnCl₂, consider fusing it under vacuum before use to drive off moisture. Protocol: Add the catalyst in portions to control the initial exotherm and ensure it is well-dispersated in the reaction mixture.
Insufficient Thermal Energy The[6][6]-sigmatropic rearrangement has a significant activation energy barrier. The reaction often requires heating to proceed at a reasonable rate.[7]Solution: Ensure the reaction is heated to the appropriate temperature. Protocol: Monitor the internal reaction temperature. For many Fischer syntheses, temperatures between 80-150°C are required. Start at a lower temperature and gradually increase while monitoring the reaction by TLC.
Sub-optimal Solvent While some Fischer syntheses are run neat, a high-boiling, non-reactive solvent can improve heat transfer and prevent localized overheating, which can lead to decomposition.[9]Solution: Consider using a solvent like toluene, xylene, or acetic acid. Acetic acid can act as both a solvent and a co-catalyst.[5] Protocol: Perform small-scale test reactions in different solvents to identify the optimal medium for your specific substrate.
Problem 2: Formation of Significant Byproducts and Impurities

The appearance of multiple spots on a TLC plate or a low purity in the final product points to competing side reactions.

Troubleshooting_Workflow cluster_diagnosis Initial Diagnosis cluster_causes Identify Potential Causes cluster_solutions Implement Solutions Start Low Yield or High Impurity Issue TLC Analyze by TLC/ LCMS Start->TLC Charring Observe for Charring or Tarring Start->Charring Cause_Reactants Reactant Purity? TLC->Cause_Reactants Cause_Atmosphere Air/Moisture Sensitivity? TLC->Cause_Atmosphere Cause_Conditions Harsh Conditions? (Temp/Acid) Charring->Cause_Conditions Sol_Purify Purify Starting Materials Cause_Reactants->Sol_Purify Sol_Optimize Optimize Catalyst & Temperature Cause_Conditions->Sol_Optimize Sol_Inert Use Inert Atmosphere Cause_Atmosphere->Sol_Inert Sol_Purify->Start Re-evaluate Sol_Optimize->Start Re-evaluate Sol_Inert->Start Re-evaluate

Caption: A general workflow for troubleshooting synthesis issues.

Possible Cause Underlying Science & Explanation Recommended Solution & Protocol
Acid-Catalyzed Decomposition The product itself, a methyleneindoline, can be sensitive to strong acids and high temperatures, leading to polymerization or rearrangement. This is often the source of tar.Solution: Use the minimum effective amount of a milder acid catalyst (e.g., PTSA). Keep the reaction time as short as possible. Protocol: Once the reaction is complete (monitored by TLC), cool the mixture immediately and proceed with the workup to neutralize the acid and prevent post-reaction degradation.
Isomer Formation If an unsymmetrical ketone is used, there is a possibility of forming two different enamine intermediates, leading to two constitutional isomers of the indole product. While isopropyl methyl ketone is designed to favor the desired product, impurities in the ketone could lead to isomers.Solution: Use a high-purity ketone. The regioselectivity is often influenced by the steric hindrance around the double bond of the enamine intermediate.[9] The reaction generally favors the formation of the more stable, more substituted enamine.
Oxidative Side Reactions Phenylhydrazines and some intermediates in the reaction pathway can be oxidized in the presence of air, especially at high temperatures, leading to colored impurities.Solution: Degas the solvent and run the entire reaction under a positive pressure of an inert gas like nitrogen or argon.

Section 4: Optimized Experimental Protocol

This protocol incorporates best practices to serve as a robust starting point for achieving high yields.

Materials:

  • 4-Chlorophenylhydrazine hydrochloride

  • Isopropyl methyl ketone (3-Methyl-2-butanone)

  • Zinc Chloride (ZnCl₂), anhydrous

  • Toluene

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Brine, saturated solution

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Preparation of Hydrazine Free Base: In a separatory funnel, dissolve 4-chlorophenylhydrazine hydrochloride in water. Add an equal volume of toluene. Slowly add a saturated NaHCO₃ solution until the aqueous layer is basic (pH > 8), which neutralizes the HCl salt. Shake well, separate the layers, and extract the aqueous layer twice more with toluene. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain 4-chlorophenylhydrazine as a light-sensitive solid. Use immediately.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the freshly prepared 4-chlorophenylhydrazine (1.0 eq) and isopropyl methyl ketone (1.2 eq).

  • Catalyst Addition: Add anhydrous zinc chloride (1.5 eq) to the mixture. Note: The addition may be exothermic.

  • Reaction: Heat the reaction mixture to 120-130°C with stirring under a nitrogen atmosphere. Monitor the progress of the reaction by TLC (e.g., 9:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by adding water and toluene. Transfer the mixture to a separatory funnel.

  • Neutralization and Extraction: Slowly add saturated NaHCO₃ solution to neutralize the acid. Separate the layers. Extract the aqueous layer two more times with toluene.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation to obtain this compound as a clear to pale yellow liquid.

References

Technical Support Center: Synthesis of 5-Chloro-1,3,3-trimethyl-2-methyleneindoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Chloro-1,3,3-trimethyl-2-methyleneindoline, a crucial intermediate in the development of various industrial dyes and specialty chemicals.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during its synthesis, which is typically accomplished via the Fischer indole synthesis.[3][4] Our goal is to equip researchers, scientists, and drug development professionals with the necessary insights to navigate potential challenges and optimize their synthetic protocols.

I. Understanding the Core Synthesis: The Fischer Indole Reaction

The synthesis of this compound, often referred to as a substituted Fischer's base, relies on the acid-catalyzed reaction between 4-chlorophenylhydrazine and 3,3-dimethyl-2-butanone (isopropyl methyl ketone).[5][6][7] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[8][8]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia to form the desired indolenine ring system.[3][9]

Fundamental Reaction Pathway

Below is a diagram illustrating the key steps in the Fischer indole synthesis of the target molecule.

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_rearrangement Key Mechanistic Steps cluster_product Final Product 4-Chlorophenylhydrazine 4-Chlorophenylhydrazine Hydrazone Phenylhydrazone Intermediate 4-Chlorophenylhydrazine->Hydrazone + Ketone - H2O Isopropyl_Methyl_Ketone 3,3-Dimethyl-2-butanone Isopropyl_Methyl_Ketone->Hydrazone Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization Sigmatropic [3,3]-Sigmatropic Rearrangement Enamine->Sigmatropic Protonation & Rearrangement Aminal Cyclic Aminal Sigmatropic->Aminal Cyclization Product 5-Chloro-1,3,3-trimethyl- 2-methyleneindoline Aminal->Product Elimination of NH3

Caption: Key stages of the Fischer indole synthesis.

II. Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific issues that may arise during the synthesis, providing explanations for their occurrence and actionable solutions.

Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

Answer:

Low yields in the Fischer indole synthesis are a common issue and can be attributed to several factors.[10]

Potential Causes:

  • Incomplete Hydrazone Formation: The initial condensation between 4-chlorophenylhydrazine and 3,3-dimethyl-2-butanone to form the hydrazone may not have gone to completion.

  • Degradation of Reactants or Product: The acidic conditions and elevated temperatures required for the cyclization can lead to the decomposition of the starting materials, the intermediate hydrazone, or the final product.[9][11]

  • Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are critical.[5] A catalyst that is too weak may not facilitate the necessary protonation and rearrangement steps efficiently, while an overly strong acid can promote side reactions or degradation.[10]

  • Presence of Water: Water can interfere with the reaction, particularly if using Lewis acid catalysts, which can be hydrolyzed.

Troubleshooting & Optimization Strategies:

StrategyRationaleExperimental Protocol
Pre-form and Isolate the Hydrazone Ensures the first step is complete before proceeding to the more sensitive cyclization.1. Dissolve 4-chlorophenylhydrazine and a slight excess of 3,3-dimethyl-2-butanone in a suitable solvent like ethanol. 2. Add a catalytic amount of acetic acid. 3. Stir at room temperature or with gentle heating until TLC or GC-MS indicates complete consumption of the hydrazine. 4. Isolate the hydrazone by filtration or extraction before using it in the next step.
Screen Acid Catalysts Different substrates respond differently to various acids.[3]Test a range of Brønsted acids (e.g., polyphosphoric acid, p-toluenesulfonic acid) and Lewis acids (e.g., zinc chloride, boron trifluoride etherate).[8] Start with milder conditions and gradually increase the acid strength and temperature.
Optimize Reaction Temperature and Time Balancing reaction rate with degradation is key.[9]Monitor the reaction progress closely using TLC or GC-MS. Aim for the lowest temperature and shortest time that provides a reasonable conversion to minimize byproduct formation.
Ensure Anhydrous Conditions Prevents catalyst deactivation and unwanted side reactions.Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Question 2: I am observing multiple spots on my TLC plate that are difficult to separate. What are these likely byproducts?

Answer:

The formation of multiple byproducts is a known challenge in Fischer indole syntheses, often leading to purification difficulties.[12]

Common Side Reactions and Byproducts:

  • Incomplete Cyclization: The presence of unreacted hydrazone or enamine intermediates.

  • Oxidative Decomposition: The indolenine product can be susceptible to oxidation, especially when exposed to air at elevated temperatures, leading to colored impurities.

  • N-N Bond Cleavage: Under certain acidic conditions, the N-N bond of the hydrazone intermediate can cleave, leading to the formation of aniline and other fragmentation products.[13]

  • Rearrangement to Indole: While the desired product is a 2-methyleneindoline, under certain conditions, rearrangement to the more stable aromatic indole can occur.[4]

  • Dimerization or Polymerization: The reactive exocyclic methylene group of the product can participate in side reactions, especially under harsh conditions.

Side_Reactions cluster_pathways Reaction Pathways Hydrazone Phenylhydrazone Intermediate Desired_Product 5-Chloro-1,3,3-trimethyl- 2-methyleneindoline Hydrazone->Desired_Product Desired Cyclization Incomplete_Reaction Unreacted Intermediates Hydrazone->Incomplete_Reaction Incomplete Conversion NN_Cleavage N-N Bond Cleavage (e.g., Aniline) Hydrazone->NN_Cleavage Harsh Acidic Conditions Oxidation Oxidized Byproducts Desired_Product->Oxidation Air/Heat Dimerization Dimers/Polymers Desired_Product->Dimerization High Concentration/ Temperature

Caption: Potential side reactions from the hydrazone intermediate.

Purification Strategies:

  • Column Chromatography: Use a gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate or dichloromethane. Deactivating the silica gel with a small amount of triethylamine (1-2%) in the eluent can help prevent streaking and decomposition of the basic product on the column.

  • Recrystallization: If the product can be solidified, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is an excellent method for removing impurities.

  • Distillation: For liquid products, vacuum distillation can be effective, although care must be taken to avoid thermal decomposition.

Question 3: The reaction mixture has turned a dark, tar-like color. Is the synthesis salvageable?

Answer:

The formation of dark, tarry substances is usually an indication of significant product or reactant decomposition and polymerization.[11] This is often caused by excessively harsh reaction conditions.

Primary Causes:

  • High Temperatures: Prolonged heating at high temperatures can lead to extensive decomposition.

  • Excessively Strong Acid: Highly concentrated acids can promote charring and polymerization.[9]

  • Air Oxidation: The presence of oxygen at high temperatures can accelerate the formation of colored, polymeric byproducts.

Mitigation and Salvage:

  • Stop the Reaction: Immediately cool the reaction mixture to prevent further decomposition.

  • Dilution and Extraction: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid. This may help to separate some of the desired product from the polymeric material.

  • Attempt Purification: After extraction and drying, concentrate the organic phase and attempt purification by column chromatography. Be aware that the yield of salvaged material is likely to be low.

  • Future Prevention: For subsequent attempts, significantly reduce the reaction temperature and consider using a milder acid catalyst. Running the reaction under an inert atmosphere is also highly recommended.

III. Frequently Asked Questions (FAQs)

Q1: Can I use a different ketone for this synthesis? A1: Yes, the Fischer indole synthesis is versatile and can be performed with various aldehydes and ketones.[14] However, using an unsymmetrical ketone can lead to the formation of regioisomers, which would complicate the purification process.[15]

Q2: Is it possible to perform this synthesis without isolating the hydrazone intermediate? A2: Yes, a "one-pot" procedure where the hydrazine, ketone, and acid catalyst are combined is often feasible.[16] This can be more time-efficient but may offer less control over the reaction, potentially leading to more side products.[17]

Q3: What are the safety precautions I should take during this synthesis? A3: Phenylhydrazine derivatives can be toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood. The strong acids used as catalysts are corrosive and require careful handling. Always consult the Safety Data Sheets (SDS) for all reagents before beginning the experiment.

Q4: How can I confirm the identity and purity of my final product? A4: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) should be used to confirm the structure and assess the purity of the synthesized this compound.

IV. References

  • Science Info. (2024, April 10). Fischer Indole Synthesis: Mechanism, Features, Drawbacks. --INVALID-LINK--

  • Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. --INVALID-LINK--

  • Alfa Chemistry. Fischer Indole Synthesis. --INVALID-LINK--

  • Wikipedia. Fischer indole synthesis. --INVALID-LINK--

  • J&K Scientific LLC. (2025, February 23). Fischer Indole Synthesis. --INVALID-LINK--

  • BenchChem. Troubleshooting common issues in Fischer indole synthesis from hydrazones. --INVALID-LINK--

  • Heravi, M. M., et al. (2017, November 15). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. --INVALID-LINK--

  • MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I. --INVALID-LINK--

  • Reddit. (2021, December 9). Problems with Fischer indole synthesis. --INVALID-LINK--

  • National Institutes of Health. Why Do Some Fischer Indolizations Fail?. --INVALID-LINK--

  • Organic Syntheses. An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. --INVALID-LINK--

  • Taylor & Francis. Fischer indole synthesis – Knowledge and References. --INVALID-LINK--

  • PubChem. This compound. --INVALID-LINK--

  • PubChemLite. This compound. --INVALID-LINK--

  • Gribble, G. (2021, January 4). Fischer Indole Synthesis. ResearchGate. --INVALID-LINK--

  • PubChem. 1,3,3-Trimethyl-2-methyleneindoline. --INVALID-LINK--

  • Google Patents. Process for the preparation of 1,3,3-trimethyl-2-methylene indolines. --INVALID-LINK--

  • Arkivoc. Reactions of Fischer's base with cyclic and acyclic conjugated nitro-olefins and nitrovinyl ethers. --INVALID-LINK--

  • PubChem. This compound. --INVALID-LINK--

  • Google Patents. Process for preparing fischer{3 s base. --INVALID-LINK--

  • Google Patents. 5-aryl-1,3,3-trimethyl-2-methylene-indoline derivatives and salts thereof, methods for the production and use of said compounds for the temporary coloration of fibers. --INVALID-LINK--

  • P&S Chemicals. Product information, 5-Chloro-2-methylene-1.3.3-trimethylindoline. --INVALID-LINK--

  • BLDpharm. 6872-17-9|this compound. --INVALID-LINK--

  • BenchChem. Common side reactions in Fischer indole synthesis and how to avoid them. --INVALID-LINK--

  • Google Patents. Method for producing 2,3,3-trimethylindolenine. --INVALID-LINK--

  • Chemical Communications (RSC Publishing). Fischer's base-triggered formal (3+2) cycloadditions with 3-isothiocyanato oxindoles as acceptor–donor synthons. --INVALID-LINK--

  • ResearchGate. (2017, November 3). Fischer indole synthesis applied to the total synthesis of natural products. --INVALID-LINK--

  • Google Patents. Indolinone derivatives and process for their manufacture. --INVALID-LINK--

  • The Royal Society of Chemistry. Supporting Information Materials 2,3,3-trimethyl-3H-indole (98%, Heowns, China), 3-bromo-propionic acid (98%, Heowns, China), 5-. --INVALID-LINK--

  • TCI Chemicals. This compound 6872-17-9. --INVALID-LINK--

  • Chongqing Chemdad Co. 1,3,3-Trimethyl-2-methyleneindoline Analytical Chemistry. --INVALID-LINK--

  • PharmaSources.com. 1,3,3-Trimethyl-2-methyleneindoline CAS: 118-12-7. --INVALID-LINK--

References

Technical Support Center: Purification of 5-Chloro-1,3,3-trimethyl-2-methyleneindoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Chloro-1,3,3-trimethyl-2-methyleneindoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important class of compounds.

Introduction to Purification Challenges

This compound, a derivative of Fischer's base, and its analogs are valuable intermediates in the synthesis of various dyes and pharmaceuticals.[1] The presence of a basic nitrogen atom within the indoline scaffold and the chloro-substituent on the aromatic ring can present unique challenges during purification. Common issues include product degradation, co-elution with impurities, and poor recovery. This guide provides a structured approach to overcoming these obstacles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Column Chromatography Issues

Question 1: My this compound derivative appears to be degrading on the silica gel column, leading to streaking and low recovery. What is the likely cause and how can I prevent this?

Answer: The degradation of your compound on a silica gel column is a common issue, often attributed to the acidic nature of standard silica gel. The basic nitrogen atom in the indoline ring can interact strongly with the acidic silanol groups on the silica surface, leading to irreversible adsorption or acid-catalyzed decomposition.

Troubleshooting Steps:

  • Deactivate the Silica Gel: Before packing the column, you can neutralize the acidic sites on the silica gel. This is achieved by preparing a slurry of the silica gel in your chosen eluent system and adding a small amount of a volatile base, such as triethylamine (typically 0.1-1% v/v). This will compete with your compound for binding to the acidic sites.

  • Switch to an Alternative Stationary Phase:

    • Alumina: Alumina is available in acidic, neutral, and basic forms. For basic compounds like your methyleneindoline derivative, basic or neutral alumina is often a better choice than silica gel.[2] Basic alumina is particularly suitable for the chromatography of basic and neutral compounds that are stable to alkali.[2]

    • Florisil®: This is a magnesium silicate-based adsorbent that is less acidic than silica gel and can be a good alternative.

  • Use a Buffered Mobile Phase: Incorporating a small amount of a basic modifier like triethylamine or pyridine into your mobile phase can help to reduce tailing and prevent degradation on the column.

Question 2: I am struggling to find a suitable solvent system for the column chromatography of my this compound derivative. How can I efficiently determine the optimal mobile phase?

Answer: Finding the right solvent system is crucial for achieving good separation. A systematic approach using Thin Layer Chromatography (TLC) is the most effective way to screen for an appropriate mobile phase.

Protocol for TLC Solvent System Screening:

  • Prepare a Stock Solution: Dissolve a small amount of your crude product in a suitable solvent like dichloromethane or ethyl acetate.

  • Select a Range of Solvents: Choose a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether).[3]

  • Run TLC Plates with Varying Solvent Ratios: Spot your crude product on several TLC plates and develop each in a different solvent mixture. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., 90:10, 80:20, 70:30).

  • Analyze the Results: The ideal solvent system will give your desired product an Rf value of approximately 0.2-0.4, with good separation from impurities.

Table 1: Recommended Starting Solvent Systems for TLC Analysis

Non-Polar SolventPolar SolventStarting Ratio (v/v)Notes
Hexane/HeptaneEthyl Acetate95:5 to 70:30A standard and often effective combination for compounds of moderate polarity.[3]
Hexane/HeptaneDichloromethane90:10 to 60:40Dichloromethane offers different selectivity compared to ethyl acetate.
Hexane/HeptaneDiethyl Ether95:5 to 80:20Diethyl ether is less polar than ethyl acetate and can provide good separation for less polar compounds.
TolueneEthyl Acetate98:2 to 90:10Toluene can offer unique selectivity for aromatic compounds.

Question 3: My purified fractions from column chromatography are still showing impurities in the NMR, specifically unreacted starting materials from the Fischer indole synthesis. How can I improve the separation?

Answer: The Fischer indole synthesis typically involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.[4] Common impurities therefore include unreacted starting materials and acidic residues.

Purification Strategy:

  • Acid-Base Extraction: Before column chromatography, perform an acid-base extraction to remove acidic and basic impurities.[5]

    • Dissolve the crude product in an organic solvent (e.g., dichloromethane or diethyl ether).

    • Wash with a dilute acid (e.g., 1M HCl) to remove any unreacted basic starting materials. Your product, being basic, will also be extracted into the aqueous layer.

    • Separate the aqueous layer and basify it with a dilute base (e.g., 1M NaOH) to precipitate your product.

    • Extract your product back into an organic solvent.

    • Wash the organic layer with a dilute base (e.g., 1M NaOH or saturated sodium bicarbonate solution) to remove any acidic catalyst or byproducts.[6]

    • Finally, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate.

  • Optimize Chromatography: After the initial cleanup, use the optimized solvent system from your TLC analysis for column chromatography. A shallower solvent gradient during elution can often improve the separation of closely related compounds.

Diagram 1: Troubleshooting Workflow for Column Chromatography

start Poor Separation or Degradation on Column check_silica Is the compound degrading on silica? start->check_silica deactivate Deactivate silica with Et3N or switch to alumina/Florisil check_silica->deactivate Yes check_solvent Is the solvent system optimized? check_silica->check_solvent No deactivate->check_solvent run_tlc Perform TLC screen with various solvent mixtures check_solvent->run_tlc No acid_base Are there acidic/basic impurities present? check_solvent->acid_base Yes run_tlc->acid_base extraction Perform acid-base extraction before chromatography acid_base->extraction Yes gradient Is separation still poor? acid_base->gradient No extraction->gradient optimize_gradient Use a shallower solvent gradient gradient->optimize_gradient Yes pure_product Pure Product gradient->pure_product No optimize_gradient->pure_product

Caption: Troubleshooting workflow for column chromatography purification.

Recrystallization Issues

Question 4: I am having trouble finding a suitable solvent for the recrystallization of my this compound derivative. It either dissolves completely or not at all.

Answer: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[7] Finding the right solvent often requires experimentation with a range of solvents and solvent mixtures.

Protocol for Recrystallization Solvent Screening:

  • Single Solvent Screening:

    • Place a small amount of your crude product (10-20 mg) in a test tube.

    • Add a few drops of a solvent and observe the solubility at room temperature.

    • If the compound is insoluble, gently heat the test tube. If it dissolves, it is a potential recrystallization solvent.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to see if crystals form.

  • Mixed Solvent System: If a single solvent is not effective, a two-solvent system can be used. This typically involves a "good" solvent in which your compound is highly soluble and a "poor" solvent in which it is sparingly soluble.

    • Dissolve your compound in a minimal amount of the "good" solvent at an elevated temperature.

    • Slowly add the "poor" solvent dropwise until the solution becomes cloudy (the cloud point).

    • Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Table 2: Potential Solvents for Recrystallization

Solvent ClassExamplesProperties and Considerations
Alcohols Methanol, Ethanol, IsopropanolGood for moderately polar compounds. The chloro-substituent may increase solubility in alcohols.
Hydrocarbons Hexane, Heptane, Cyclohexane, TolueneGood for non-polar to moderately polar compounds. Halogenated aromatic compounds often crystallize well from these solvents.[8]
Esters Ethyl AcetateA versatile solvent for a wide range of polarities.
Ethers Diethyl Ether, Methyl tert-butyl ether (MTBE)Can be effective, but their low boiling points can make them challenging to work with.
Ketones AcetoneA polar aprotic solvent that can be a good choice for some compounds.

Question 5: My recrystallized product is still colored, even though the NMR suggests it is pure. How can I remove the colored impurities?

Answer: Colored impurities are common in organic synthesis and can often be removed by treating the recrystallization solution with activated carbon.

Protocol for Decolorization with Activated Carbon:

  • Dissolve the Crude Product: Dissolve your impure compound in a suitable hot recrystallization solvent.

  • Add Activated Carbon: Add a small amount of activated carbon (a spatula tip is usually sufficient) to the hot solution. Be cautious as the solution may bump.

  • Heat Briefly: Gently heat the mixture for a few minutes to allow the activated carbon to adsorb the colored impurities. Avoid prolonged boiling, as it may cause your product to adsorb as well.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the activated carbon. This step must be performed quickly to prevent your product from crystallizing prematurely in the funnel.

  • Crystallize: Allow the hot, colorless filtrate to cool slowly to induce crystallization.

Diagram 2: Decision Tree for Purification Method Selection

start Crude Product is_solid Is the crude product a solid? start->is_solid is_thermally_stable Is the compound thermally stable? is_solid->is_thermally_stable Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oil) recrystallization Attempt Recrystallization is_thermally_stable->recrystallization Yes is_thermally_stable->column_chromatography No distillation Consider Distillation (if liquid and bp is suitable) is_thermally_stable->distillation Liquid recrystallization->column_chromatography Unsuccessful success Pure Product recrystallization->success Successful acid_base_first Perform Acid-Base Extraction First column_chromatography->acid_base_first Impure column_chromatography->success Successful failure Still Impure column_chromatography->failure Unsuccessful distillation->column_chromatography Unsuccessful distillation->success Successful acid_base_first->column_chromatography

Caption: Decision tree for selecting the appropriate purification method.

References

stability issues of 5-Chloro-1,3,3-trimethyl-2-methyleneindoline under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: 5-Chloro-1,3,3-trimethyl-2-methyleneindoline

Welcome to the technical support center for this compound (CAS 6872-17-9). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile indoline derivative, a member of the Fischer's base family of compounds.[1] While an invaluable reagent, its use in acidic media presents significant stability challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these issues, ensuring the integrity and success of your experiments.

The Core Challenge: Understanding Acid-Catalyzed Instability

The primary source of instability for this compound under acidic conditions lies in its chemical structure. The exocyclic methylene group (C=CH₂) is highly susceptible to protonation by even trace amounts of acid.[2] This initial protonation event generates a resonance-stabilized tertiary carbocation, specifically a 5-chloro-1,2,3,3-tetramethyl-3H-indolium salt.

This indolium cation is a highly reactive electrophilic intermediate. Its formation is the gateway to several undesirable side reactions, including dimerization, oligomerization, or reaction with nucleophiles like water, leading to hydrolysis.[2][3] Understanding this fundamental mechanism is critical to diagnosing and solving the common problems encountered during its use.

Acid_Degradation_Pathway cluster_0 Initiation cluster_1 Reactive Intermediate cluster_2 Degradation Pathways Start 5-Chloro-1,3,3-trimethyl- 2-methyleneindoline Protonation Protonation (H+) Start->Protonation Exocyclic Methylene Group Intermediate Reactive Indolium Cation (Electrophile) Protonation->Intermediate Dimerization Dimerization/ Oligomerization Intermediate->Dimerization Unproductive Pathway 1 Hydrolysis Hydrolysis (if H₂O is present) Intermediate->Hydrolysis Unproductive Pathway 2 Desired_Reaction Desired Reaction (with target nucleophile) Intermediate->Desired_Reaction Productive Pathway

Caption: Acid-catalyzed degradation pathway of 5-chloro-Fischer's base.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter in a practical, question-and-answer format.

Question 1: My reaction mixture rapidly turns a dark color (e.g., deep purple, brown, or black) upon adding the acid or the indoline derivative. What is happening?

Answer:

  • Probable Cause: This is a classic indicator of rapid decomposition. The formation of the indolium intermediate, followed by subsequent dimerization or oligomerization, often produces highly colored, conjugated systems. This degradation cascade is highly exothermic and can accelerate as the reaction proceeds.

  • Causality Explained: The color change is a visual confirmation that the rate of decomposition is significantly competing with, or even exceeding, the rate of your desired chemical reaction. The acidic environment is creating a high concentration of the reactive intermediate, which is then polymerizing.

  • Solutions & Protocols:

    • Lower the Temperature: Immediately perform the reaction at a lower temperature (e.g., 0 °C or -20 °C) before and during the addition of the acid or the indoline. This slows the kinetics of all reactions, but often disproportionately affects the rate of decomposition.

    • Control the Rate of Addition: Instead of adding the component all at once, use a syringe pump to add the this compound solution slowly to the acidic mixture. This maintains a low instantaneous concentration of the reactant, minimizing self-reaction.

    • Use Aprotic Solvents: If your reaction chemistry allows, switch to aprotic solvents (e.g., Dichloromethane, THF, Acetonitrile) that have been rigorously dried. Protic solvents can facilitate proton transfer and exacerbate the problem.

    • Re-evaluate Your Acid: Is a strong Brønsted acid (like H₂SO₄ or HCl) necessary? Consider using a milder acid or a Lewis acid to catalyze your reaction, which may not promote the same degradation pathway.

Question 2: My reaction yield is very low, and I recover mostly unreacted starting material or a complex mixture of byproducts. Why?

Answer:

  • Probable Cause: The indoline derivative is likely being consumed by parallel, non-productive degradation pathways (hydrolysis, dimerization) faster than it can react with your intended substrate.[2][3]

  • Causality Explained: The outcome of the reaction is a kinetic race between your desired pathway and the degradation pathways. If the activation energy for decomposition is lower or the concentration of competing reactants (like water or another indoline molecule) is too high, your yield will suffer.

  • Solutions & Protocols:

    • Ensure Anhydrous Conditions: Water is a common nucleophile that leads to hydrolysis of the indolium intermediate. Dry your solvents using appropriate methods (e.g., distillation from a drying agent, passing through an activated alumina column) and use freshly dried glassware.

    • Optimize Reactant Stoichiometry: Increase the concentration of your desired nucleophile relative to the indoline derivative. According to Le Châtelier's principle, this will favor the bimolecular reaction you want over the indoline self-reaction (dimerization).

    • Reverse the Order of Addition: Consider a protocol where the acid is the last reagent added to a mixture of the indoline and your other reactant. This ensures the reactive indolium species is generated in the presence of its intended reaction partner, maximizing the chance of a productive collision.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup Dry_Glassware Use Oven-Dried Glassware Dry_Solvent Use Anhydrous Solvent Dry_Glassware->Dry_Solvent Inert_Atmosphere Establish Inert Atmosphere (N₂ or Ar) Dry_Solvent->Inert_Atmosphere Charge_Reactants Charge Indoline & Substrate to Reaction Vessel Inert_Atmosphere->Charge_Reactants Cool_Mixture Cool Mixture (e.g., 0 °C) Charge_Reactants->Cool_Mixture Slow_Addition Slowly Add Acid Catalyst (via Syringe Pump) Cool_Mixture->Slow_Addition Monitor Monitor Reaction (TLC, LC-MS) Slow_Addition->Monitor

Caption: Recommended workflow for reactions under mild acidic conditions.

Question 3: I am observing a new, major byproduct with approximately double the mass of my starting material. What is it?

Answer:

  • Probable Cause: You are likely observing the formation of a dimer. This is a common outcome in acid-catalyzed reactions of Fischer's base and its derivatives.[4][5][6]

  • Causality Explained: The electrophilic indolium cation generated from one molecule of the indoline reacts with the electron-rich exocyclic double bond of a second, unprotonated molecule. This nucleophilic attack results in the formation of a dimeric structure.

  • Solutions & Protocols:

    • High Dilution: Run your reaction at a much lower concentration. By increasing the volume of the solvent, you decrease the probability of two indoline-derived molecules colliding, thus disfavoring the second-order dimerization reaction relative to your pseudo-first-order desired reaction.

    • Temperature Control: As with general decomposition, lower temperatures will reduce the rate of dimerization.

    • Analytical Monitoring: Use techniques like LC-MS to monitor the reaction progress. Look for the appearance of a species with a mass corresponding to the dimer. This can help you optimize conditions (temperature, concentration, addition time) to minimize its formation.

Frequently Asked Questions (FAQs)

ParameterRecommendation / InformationRationale
Incompatible Materials Strong Acids, Strong Oxidizing Agents, Water/Protic Solvents[7]Promotes rapid protonation, degradation, and hydrolysis.
Recommended Solvents Anhydrous Aprotic Solvents (DCM, THF, Toluene[8], Acetonitrile)Minimizes unwanted proton sources and nucleophiles.
Storage Conditions Inert atmosphere, Room Temperature, Protected from light and moisture[9][10]Prevents slow degradation from atmospheric moisture and acid vapors.
pH for Handling Neutral to slightly basic (pH 8-9) conditions are ideal for stability[11]The enamine-like structure is most stable when not protonated.

Q: What is the pKa of the protonated this compound? A: The predicted pKa for the conjugate acid of the parent compound (1,3,3-Trimethyl-2-methyleneindoline) is approximately 2.19.[12] While the 5-chloro substituent will have a minor electronic effect, this value indicates that it is a weak base and will be readily protonated by any moderately strong acid.

Q: How can I effectively neutralize my reaction without degrading the product? A: Quenching the reaction should be done carefully. A slow addition of a mild base, such as a saturated aqueous solution of sodium bicarbonate, at a low temperature (0 °C) is recommended.[13] Avoid strong bases like NaOH or KOH, as these can promote other side reactions depending on your product's structure.

Q: Are there analytical methods to confirm the stability of my stock solution? A: Yes. Periodically running a ¹H NMR of your stock solution is a good practice. The appearance of new peaks or a change in the integral ratios of the sharp methyl singlets can indicate decomposition. For quantitative analysis, an HPLC method with a UV detector can be developed to track the purity of the material over time.

References

common impurities in 5-Chloro-1,3,3-trimethyl-2-methyleneindoline and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for 5-Chloro-1,3,3-trimethyl-2-methyleneindoline (CAS 6872-17-9). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic building block, a derivative of Fischer's base. We understand that purity is paramount for reproducible results, whether in the synthesis of cyanine dyes, photochromic materials, or complex pharmaceutical intermediates.[1][2] This guide provides in-depth answers to common questions and robust troubleshooting protocols to address impurities encountered during and after synthesis.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of high-purity this compound?

High-purity this compound is typically a clear, orange to brown liquid.[2][3] Significant darkening to a dark purple or the presence of solid precipitates may indicate degradation or the presence of impurities. Key physical constants include a boiling point of approximately 139 °C at 11 mmHg and a density of around 1.083 g/mL at 25 °C.[2][4]

Q2: My product has turned dark brown or purple upon storage. What is the likely cause and is it still usable?

This discoloration is a common issue and is almost always due to oxidation. The exocyclic methylene group is susceptible to oxidation by atmospheric oxygen, leading to the formation of highly colored, conjugated byproducts, most notably the corresponding oxindole derivative (5-chloro-1,3,3-trimethyloxindole). The parent Fischer's base is also known to be easily oxidized in this manner.[5] For many applications, minor discoloration may not be critical. However, for high-purity applications like pharmaceutical synthesis or when precise stoichiometric reactions are required, the product should be repurified. We recommend storage under an inert atmosphere (Nitrogen or Argon) at room temperature to minimize this degradation.[2]

Q3: What are the most common impurities I should expect from a typical Fischer indole synthesis route?

The impurity profile is directly related to the synthesis, which generally involves the reaction of a substituted phenylhydrazine with a ketone. The most common impurities are:

  • Unreacted Starting Materials: Residual 4-chloro-N-methylphenylhydrazine or its precursors.

  • Oxidation Products: 5-chloro-1,3,3-trimethyloxindole is the most prevalent oxidative impurity.

  • Polymeric Byproducts: Acidic conditions used in the synthesis can sometimes catalyze the polymerization of the reactive methylene group.

  • Residual Solvents & Reagents: Solvents from extraction (e.g., Toluene, Methylene Chloride) or residual acids/bases from the workup.[1][6]

Q4: Which analytical techniques are best for assessing the purity of this compound?

A multi-technique approach is recommended for a comprehensive purity assessment:

  • Gas Chromatography (GC): Excellent for quantifying volatile impurities and residual solvents. A purity of >95% is often reported by commercial suppliers using this method.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation and identifying key impurities. The characteristic singlet for the exocyclic methylene protons should be sharp and integrate correctly. The appearance of a carbonyl carbon in ¹³C NMR would strongly suggest the presence of the oxindole impurity.

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating the main product from less volatile impurities like the oxindole derivative and polymeric materials.

Section 2: Troubleshooting Guide: Purity & Purification Issues

This section provides solutions to specific problems you may encounter.

Issue 1: Presence of Non-Volatile Residue or Polymeric Material
  • Symptoms: The product appears viscous or tarry; a significant non-volatile residue remains after evaporation of a sample; the baseline in GC analysis is noisy or rises at high temperatures.

  • Probable Cause: This points to thermal degradation or acid-catalyzed polymerization of the product during synthesis or workup.

  • Recommended Solution: Vacuum distillation is the most effective method for separating the desired liquid product from non-volatile tars and polymers.

  • Apparatus Setup: Assemble a short-path distillation apparatus. It is critical to use a vacuum-jacketed Vigreux column (short) to prevent premature condensation and ensure efficient separation. Use a new stir bar.

  • System Preparation: Ensure all glassware is meticulously dry. Connect the apparatus to a high-vacuum pump capable of reaching <1 mmHg, with a cold trap placed between the apparatus and the pump.

  • Distillation:

    • Charge the distillation flask with the crude product (no more than 2/3 full).

    • Begin stirring and slowly apply vacuum. Observe for any vigorous outgassing from residual solvents.

    • Once the system is under full vacuum (<1 mmHg), gradually heat the distillation flask using an oil bath.

    • Collect the fraction boiling at approximately 139 °C / 11mmHg (adjust temperature for your specific vacuum level).[2]

    • Discard any initial low-boiling fractions (forerun) and stop the distillation before the dark, tarry residue begins to char, leaving about 10-15% of the initial volume as residue.

  • Post-Distillation: Cool the system under vacuum before venting to an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the hot product.

Issue 2: Contamination with Starting Materials or Salt Byproducts
  • Symptoms: NMR or GC-MS analysis shows peaks corresponding to phenylhydrazine derivatives; the product does not fully dissolve in non-polar solvents like hexane.

  • Probable Cause: Incomplete reaction or, more commonly, an inefficient workup that fails to remove acidic or basic starting materials and inorganic salts.

  • Recommended Solution: An aqueous acid-base extraction leverages the basicity of the indoline nitrogen to separate it from neutral or acidic impurities. This is a standard part of the synthesis workup described in foundational patents.[1]

AcidBaseWorkflow start Crude Product in Organic Solvent (e.g., Toluene) add_acid 1. Add 1M Aqueous HCl 2. Shake and Separate Layers start->add_acid aq_layer Aqueous Layer: Protonated Product (R₃N⁺H Cl⁻) add_acid->aq_layer Product moves to aqueous phase org_layer Organic Layer: Neutral Impurities, Residual Solvents add_acid->org_layer Impurities remain neutralize 1. Add 3M NaOH until pH > 10 2. Cool the mixture aq_layer->neutralize extract Extract with fresh Organic Solvent neutralize->extract final_product Pure Product in Organic Solvent (Wash, Dry, Evaporate) extract->final_product

Caption: Workflow for purification using acid-base extraction.

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like Toluene or Diethyl Ether (approx. 10 volumes).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M Hydrochloric Acid (3 x 5 volumes). The product, being basic, will move into the aqueous layer as its hydrochloride salt. Combine the aqueous extracts.

  • Wash (Optional): Wash the combined aqueous layers with a small amount of fresh organic solvent to remove any trapped neutral impurities.

  • Liberation of Free Base: Cool the aqueous solution in an ice bath. Slowly add 3M Sodium Hydroxide solution with stirring until the solution is strongly basic (pH > 10). The product will separate, often as an oil.

  • Final Extraction: Extract the liberated product back into a fresh organic solvent (e.g., Methylene Chloride or Diethyl Ether, 3 x 5 volumes).

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous Sodium Sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.

Issue 3: Presence of Closely Related Impurities (e.g., Oxindole)
  • Symptoms: An additional peak is observed close to the main product peak in HPLC or GC analysis. ¹H NMR may show a slight downfield shift and broadening of the aromatic protons, and ¹³C NMR may reveal a peak around 180 ppm.

  • Probable Cause: Oxidation of the exocyclic methylene group to a carbonyl, forming 5-chloro-1,3,3-trimethyloxindole. This impurity has very similar polarity to the parent compound, making it difficult to remove by extraction or simple distillation.

  • Recommended Solution: Flash column chromatography is the preferred method for separating compounds with minor differences in polarity.

  • Stationary Phase: Use standard silica gel (230-400 mesh).

  • Mobile Phase Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of Hexane and Ethyl Acetate. The goal is to achieve a retention factor (Rf) of ~0.3 for the main product. A typical system might be 95:5 Hexane:Ethyl Acetate.

  • Column Packing: Pack the column with silica gel as a slurry in the mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like Dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column. This technique prevents band broadening.

  • Elution: Run the column under positive pressure, collecting fractions. Monitor the elution process using TLC. The product will typically elute before the more polar oxindole impurity.

  • Fraction Pooling: Combine the pure fractions, and remove the solvent under reduced pressure to yield the highly purified product.

Section 3: Data Summary & Visual Aids
Table 1: Common Impurities and Their Identification
Impurity NameStructureLikely SourceAnalytical Signature (¹H NMR)
This compoundC₁₂H₁₄ClNProduct ~4.0 ppm (s, 2H, =CH₂), ~2.8 ppm (s, 3H, N-CH₃), ~1.3 ppm (s, 6H, C(CH₃)₂)
5-chloro-1,3,3-trimethyloxindoleC₁₂H₁₄ClNOOxidationAbsence of =CH₂ signal; presence of carbonyl in ¹³C NMR (~180 ppm).
4-chloro-N-methylphenylhydrazineC₇H₉ClN₂Starting MaterialPresence of N-H protons; distinct aromatic splitting pattern.
Polymeric Material(C₁₂H₁₄ClN)nSide ReactionBroad, unresolved signals in the NMR baseline.
Table 2: Comparison of Purification Techniques
TechniqueBest For RemovingProsCons
Vacuum Distillation Non-volatile residues, polymers, salts.[1]Scalable, effective for gross purification.Not effective for impurities with similar boiling points; risk of thermal degradation.
Acid-Base Extraction Starting materials, non-basic organic impurities.High capacity, removes salts effectively.Will not remove neutral impurities like the oxindole; requires large solvent volumes.
Flash Chromatography Closely related impurities (e.g., oxindole).[7]High resolution, provides very high purity.Less scalable, solvent-intensive, requires method development.

Diagram: Potential Impurity Formation Pathway

ImpurityFormation cluster_reactants Starting Materials hydrazine 4-Chloro-N-methyl- phenylhydrazine product 5-Chloro-1,3,3-trimethyl- 2-methyleneindoline (Target Product) hydrazine->product Fischer Synthesis (Acid Catalyst) acetone Acetone acetone->product Fischer Synthesis (Acid Catalyst) impurity 5-Chloro-1,3,3-trimethyloxindole (Oxidative Impurity) product->impurity Atmospheric O₂ (Storage/Handling)

Caption: Simplified pathway showing product synthesis and oxidative degradation.

References

Technical Support Center: Catalyst Effects on the Synthesis of 5-Chloro-1,3,3-trimethyl-2-methyleneindoline

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis of 5-Chloro-1,3,3-trimethyl-2-methyleneindoline, a key intermediate in dye chemistry and organic synthesis. This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and FAQs to navigate the complexities of this reaction, with a specific focus on the pivotal role of the catalyst.

Prepared by: Gemini, Senior Application Scientist

The synthesis of this compound, a derivative of Fischer's base, is a multi-step process that fundamentally relies on the acid-catalyzed Fischer indole synthesis.[1] This reaction, discovered in 1883, cyclizes an arylhydrazone to form an indole core and remains a cornerstone of heterocyclic chemistry.[2][3] The choice of catalyst is not merely a suggestion but a critical parameter that dictates the reaction's success, influencing everything from yield and purity to the formation of side products.

This guide provides an in-depth analysis of how different catalysts affect the synthesis, structured as a practical resource for laboratory professionals. We will explore the causality behind experimental choices, offering troubleshooting solutions and answers to frequently asked questions grounded in established chemical principles.

Core Principles: The Fischer Indole Synthesis Mechanism

The overall synthesis of the target molecule begins with the reaction of 4-chlorophenylhydrazine with isopropyl methyl ketone (3-methyl-2-butanone) under acidic conditions. The catalyst's primary role is to facilitate the cyclization of the initially formed phenylhydrazone into the 5-chloro-2,3,3-trimethyl-3H-indole intermediate. This intermediate is then N-methylated and deprotonated to yield the final methyleneindoline product.

The acid catalyst is essential for several key steps in the initial cyclization mechanism:[2][3]

  • Hydrazone-Enamine Tautomerization: The catalyst promotes the conversion of the phenylhydrazone to its more reactive enamine tautomer.

  • [2][2]-Sigmatropic Rearrangement: Protonation of the enamine facilitates the key bond-forming step, a[2][2]-sigmatropic rearrangement, which breaks the weak N-N bond.

  • Cyclization & Aromatization: The catalyst is crucial for the final steps, which involve the formation of a cyclic aminal and the subsequent elimination of an ammonia molecule to yield the energetically favorable aromatic indole core.

Fischer_Indole_Mechanism Figure 1: Catalytic Mechanism of Fischer Indole Synthesis A Aryl Hydrazone B Enamine Tautomer A->B Tautomerization C [3,3]-Sigmatropic Rearrangement (Di-imine Intermediate) B->C Rearrangement D Cyclization (Aminal Intermediate) C->D Cyclization E Indole Product D->E Aromatization Ammonia NH₃ Elimination D->Ammonia Catalyst Acid Catalyst (H⁺) Catalyst->A Protonation Catalyst->B Catalyst->D

Caption: Figure 1: Catalytic Mechanism of Fischer Indole Synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, with a focus on catalyst-related causes and solutions.

Q1: My reaction has a very low yield or has failed completely. What are the likely catalyst-related causes?

Low yield is a frequent challenge in Fischer indole synthesis and can often be traced back to the catalyst system.

  • Inappropriate Catalyst Strength: The energy barrier for the[2][2]-sigmatropic rearrangement can be significant.[4] If the acid catalyst is too weak (e.g., acetic acid in some cases), it may not be sufficient to drive the reaction forward, leading to incomplete conversion.[5][6] Conversely, an excessively strong acid (e.g., high concentrations of H₂SO₄) or high temperatures can cause degradation of the starting materials, intermediates, or the final product, leading to the formation of tars and reducing the yield.[7]

  • Catalyst Deactivation/Quality: Lewis acids like zinc chloride (ZnCl₂) are hygroscopic and can be deactivated by moisture.[8] Ensure you are using an anhydrous grade catalyst and dry solvents. The purity of the phenylhydrazine starting material is also critical; impurities can inhibit the reaction.[5]

  • Insufficient Catalyst Loading: While the reaction is catalytic, an insufficient amount of acid may lead to a sluggish or stalled reaction. Ensure you are using an adequate molar ratio, particularly for less reactive substrates.

Solution Pathway:

  • Verify Reagent Quality: Use freshly purified phenylhydrazine and anhydrous solvents.

  • Screen Catalysts: If a mild acid like acetic acid fails, switch to a more potent catalyst. Polyphosphoric acid (PPA) and zinc chloride (ZnCl₂) are excellent starting points.[4][9]

  • Optimize Temperature: Monitor the reaction by Thin-Layer Chromatography (TLC). If the reaction is slow, cautiously increase the temperature, but watch for the appearance of decomposition products (darkening of the reaction mixture, streaking on the TLC plate).[7]

  • Consider a Different Catalyst Type: If Brønsted acids are causing decomposition, a Lewis acid like ZnCl₂, BF₃·OEt₂, or FeCl₃ might offer a milder alternative.[10]

Q2: I'm observing multiple spots on my TLC plate, indicating significant side product formation. How can catalyst choice help?

The formation of byproducts is a common issue, often resulting from poorly optimized reaction conditions.

  • Probable Cause - Catalyst Choice: The acidity and temperature can influence the reaction pathway. For unsymmetrical ketones, the choice of acid catalyst can affect the regioselectivity of the cyclization, potentially leading to a mixture of indole isomers.[11] Overly harsh acidic conditions can also promote side reactions like aldol condensations or Friedel-Crafts-type reactions.[3][4]

  • Probable Cause - Atmosphere: For sensitive substrates, the presence of oxygen can lead to oxidative side reactions, which may manifest as colored impurities.[12]

Solution Pathway:

  • Adjust Acidity: Try a milder acid or reduce the concentration of the current acid. Sometimes, a solvent like acetic acid can function as both the catalyst and the medium, providing more controlled conditions.[5]

  • Control Temperature: Avoid excessively high temperatures. Running the reaction at the lowest effective temperature can often minimize byproduct formation.

  • Use an Inert Atmosphere: Performing the reaction under a nitrogen or argon atmosphere can prevent oxidative side reactions, especially if the reaction mixture darkens significantly.[4]

  • Isomer Management: If you are forming isomers, consult literature on similar unsymmetrical ketones. The proportion of isomers can be highly dependent on the specific acid and its concentration.[11] Purification by column chromatography will be necessary to separate the isomers.

Troubleshooting_Workflow Start Low Product Yield? Impure_Reagents Impure Starting Materials? Start->Impure_Reagents Yes Wrong_Catalyst Sub-optimal Catalyst/Conditions? Start->Wrong_Catalyst No Impure_Reagents->Wrong_Catalyst No Action_Purify Verify purity of 4-chlorophenylhydrazine and ketone. Purify if needed. Impure_Reagents->Action_Purify Yes Purification_Loss Loss During Purification? Wrong_Catalyst->Purification_Loss No Action_Optimize Screen different acid catalysts, solvents, and temperatures. Optimize reaction time. Wrong_Catalyst->Action_Optimize Yes Action_Chromatography Optimize chromatography conditions. Choose appropriate recrystallization solvent system. Purification_Loss->Action_Chromatography Yes Success High Yield Achieved Purification_Loss->Success No Action_Purify->Wrong_Catalyst Action_Optimize->Purification_Loss Action_Chromatography->Success

Caption: Figure 2: Troubleshooting logic for low product yield.

Catalyst Selection: Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for this synthesis, and what are their pros and cons?

A wide range of both Brønsted and Lewis acids are effective catalysts.[13] The optimal choice depends on the specific reactivity of your substrates.

Catalyst TypeExamplesProsCons
Lewis Acids ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃Highly effective, often milder than strong Brønsted acids. ZnCl₂ can also act as a dehydrating agent.[8] Can be used in catalytic amounts, especially with microwave heating.[9]Can be hygroscopic and require anhydrous conditions. Stoichiometric amounts are sometimes needed, which can complicate work-up.
Brønsted Acids H₂SO₄, HCl, p-TSAInexpensive and readily available. Effective for a wide range of substrates.Can cause charring/decomposition with sensitive substrates, especially at high concentrations and temperatures.[7]
Polyphosphoric Acid (PPA) PPAOften gives high yields and clean reactions. Acts as both catalyst and solvent.Highly viscous and can be difficult to stir. Work-up requires quenching onto ice, which can be cumbersome.[4]
Milder Acids Acetic Acid, Amberlyst resinGood for sensitive substrates that decompose in strong acid. Easier work-up.May not be strong enough for less reactive substrates, leading to low yields or long reaction times.[5][14]

Q2: When should I choose a Brønsted acid versus a Lewis acid?

Start with a well-documented catalyst like ZnCl₂ (a Lewis acid) or PPA (a Brønsted acid/dehydrating agent), as they are frequently successful.[4][9] If you observe significant decomposition or charring, which is common with strong Brønsted acids like sulfuric acid, switching to a Lewis acid like ZnCl₂ may provide the necessary catalytic activity under milder conditions. Lewis acids are particularly adept at activating the carbonyl group of the ketone for the initial hydrazone formation.

Q3: Can microwave-assisted synthesis be used, and how does it affect the catalyst?

Yes, microwave heating can dramatically reduce reaction times and often improve yields.[4] In microwave-assisted synthesis, catalytic quantities of a Lewis acid like ZnCl₂ in a high-boiling polar solvent (e.g., triethylene glycol) have been shown to be highly effective.[9][15] The catalyst acts as both a Lewis acid and a heating agent during microwave irradiation, accelerating the reaction.[9]

Illustrative Experimental Protocol

This is a generalized protocol for the synthesis of the 5-chloro-2,3,3-trimethyl-3H-indole intermediate. The subsequent N-methylation and deprotonation steps to achieve the final product, this compound, are standard procedures that follow this core reaction.

Materials:

  • 4-chlorophenylhydrazine hydrochloride

  • Isopropyl methyl ketone (3-methyl-2-butanone)

  • Acid Catalyst (e.g., ZnCl₂, anhydrous)

  • Solvent (e.g., Ethanol or Toluene)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-chlorophenylhydrazine hydrochloride (1 equivalent) and the chosen acid catalyst (e.g., ZnCl₂, 1.5 equivalents).[1]

  • Addition of Reagents: Add the solvent (e.g., ethanol) to the flask, followed by the dropwise addition of isopropyl methyl ketone (1.1 equivalents) while stirring.[1]

  • Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by TLC until the starting material is consumed (typically several hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid by slowly adding a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Experimental_Workflow Setup 1. Reaction Setup (Hydrazine, Catalyst, Solvent) Addition 2. Add Ketone (Dropwise) Setup->Addition Heat 3. Heat to Reflux (Monitor by TLC) Addition->Heat Workup 4. Cool & Quench (Neutralize Acid) Heat->Workup Extract 5. Extraction (Organic Solvent) Workup->Extract Purify 6. Purification (Concentrate & Chromatograph) Extract->Purify Product Purified Intermediate Purify->Product

References

Technical Support Center: Workup Procedures for Reactions Involving 5-Chloro-1,3,3-trimethyl-2-methyleneindoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the workup and purification of reactions involving 5-Chloro-1,3,3-trimethyl-2-methyleneindoline. As a substituted Fischer's base, this versatile intermediate is crucial in the synthesis of cyanine dyes and other specialized molecules, but its unique properties require careful handling during reaction workup to ensure high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental properties of this compound that I should be aware of before starting a workup?

A1: Understanding the core chemical nature of this compound is critical. It is a tertiary amine and an enamine, which dictates its behavior.

  • Basicity: The indoline nitrogen is basic. In the presence of acid, it will be protonated to form a quaternary ammonium salt. This dramatically increases its polarity and water solubility. This is the single most important factor to manage during an extractive workup.

  • Solubility: As a free base, the molecule is non-polar and exhibits good solubility in non-polar organic solvents like toluene, hexane, and chlorinated solvents (e.g., dichloromethane), but poor solubility in water[1]. Its protonated salt form is soluble in water and polar solvents.

  • Stability: The compound is generally stable under normal, anhydrous, and basic conditions[2]. However, the exocyclic double bond can be susceptible to cleavage or rearrangement under harsh acidic conditions or in the presence of strong oxidizing agents[2].

Q2: How should I properly store this reagent?

A2: To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. To prevent gradual degradation from atmospheric moisture and oxygen, storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended. Keep it away from acids and strong oxidizing agents[2].

Q3: My reaction is performed in a polar, water-miscible solvent like ethanol or DMF. How does this impact my workup strategy?

A3: When using water-miscible solvents, the primary challenge is to efficiently partition your product into an immiscible organic solvent during extraction. The standard approach is to dilute the reaction mixture with a large volume of water. This forces the non-polar organic product out of the aqueous/miscible solvent phase and into the extraction solvent. Be prepared to use a significant amount of both water and your extraction solvent to achieve a clean phase separation.

Troubleshooting Guide: From Reaction Quench to Pure Product

This section addresses specific issues that may arise during the workup of your reaction.

Issue 1: Low or No Yield After Extractive Workup

Q: I've completed my reaction and confirmed product formation by TLC. However, after performing a standard aqueous workup and extraction with dichloromethane, my organic layer contains very little product. Where did my compound go?

A: The most probable cause is the unintended formation of the water-soluble ammonium salt of your product.

  • Causality: If your reaction mixture is acidic (or even neutral, pH ≈ 7), the basic nitrogen on the indoline ring will be protonated. The resulting salt is highly polar and will remain in the aqueous layer, leading to catastrophic yield loss during extraction. This is a common pitfall in the synthesis of Fischer's bases and their derivatives[3].

  • Solution: Before extraction, you must basify the aqueous phase.

    • Quench the reaction as required (e.g., by pouring it into water or ice water).

    • Add a base, such as a saturated sodium bicarbonate solution or a dilute (1-2 M) sodium hydroxide solution, while stirring.

    • Monitor the pH of the aqueous layer using pH paper or a pH meter. Continue adding base until the pH is at least 8, and preferably 9-10 [3].

    • At this pH, the ammonium salt is deprotonated back to the free base, which is non-polar and will readily partition into your organic extraction solvent.

    • Proceed with your extraction as planned. You should observe a significant improvement in your isolated yield.

Below is a diagram illustrating this critical acid-base equilibrium.

G cluster_organic Organic Phase (Non-polar) cluster_aqueous Aqueous Phase (Polar) FreeBase Free Base (5-Chloro-1,3,3-trimethyl- 2-methyleneindoline) - Organic Soluble - Salt Protonated Salt - Water Soluble - FreeBase->Salt Add Acid (H+) (e.g., acidic quench) Salt->FreeBase Add Base (OH-) (e.g., NaHCO3, pH > 8) caption Fig. 1: Critical Acid-Base Equilibrium in Workup

Fig. 1: Critical Acid-Base Equilibrium in Workup
Issue 2: Persistent Emulsion During Liquid-Liquid Extraction

Q: I've basified my reaction mixture, but when I shake it with my organic solvent, I get a thick emulsion that won't separate. How can I break it?

A: Emulsions are common when basic aqueous solutions are agitated with organic solvents, especially chlorinated ones. They are stabilized by fine particulates or surfactants formed in situ.

  • Causality: Vigorous shaking increases the surface area between the two immiscible phases, which can lead to the formation of a stable colloidal suspension (emulsion). The presence of salts and potential amphiphilic side products can exacerbate this issue.

  • Solutions (from least to most disruptive):

    • Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes).

    • Gentle Swirling: Gently swirl the funnel instead of shaking it vigorously. This can facilitate mass transfer without creating a stable emulsion.

    • Add Brine: Introduce a saturated solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which helps to break the emulsion and "salt out" dissolved organic components[4].

    • Gentle Heating: Gently warm the separatory funnel with a heat gun or in a warm water bath. This can sometimes decrease viscosity and aid separation (use with caution for volatile solvents).

    • Filtration: Filter the entire emulsion through a pad of Celite® (diatomaceous earth) or glass wool. This can physically disrupt the droplets holding the emulsion together.

Issue 3: Difficulty with Chromatographic Purification

Q: My crude product appears as a long streak on my silica gel TLC plate, and column chromatography gives poor separation. What is causing this?

A: The basic nitrogen atom in your compound is interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel.

  • Causality: This strong acid-base interaction causes your compound to bind irreversibly or move very slowly and erratically down the column, resulting in significant tailing or "streaking." This leads to poor separation from impurities and can result in product loss on the column.

  • Solutions:

    • Deactivate the Silica: The most effective solution is to add a small amount of a volatile base to your eluent system. Typically, adding 0.5-1% triethylamine (Et₃N) to your hexane/ethyl acetate or dichloromethane/methanol mobile phase will neutralize the acidic sites on the silica. The triethylamine will move up the column, creating a less interactive environment for your basic compound to travel through, resulting in sharper bands and better separation.

    • Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase, such as neutral or basic alumina, or a C18-functionalized reversed-phase silica gel.

General Workup Protocol

This is a generalized, step-by-step procedure for the workup of a reaction involving this compound. Adjustments will be necessary based on the specific reaction conditions and product properties.

Fig. 2: General Experimental Workflow

Experimental Steps:

  • Quenching: Cool the reaction vessel in an ice bath. Slowly pour the reaction mixture into a beaker containing water or crushed ice with stirring.

  • pH Adjustment: While monitoring with a pH meter, slowly add a saturated aqueous solution of NaHCO₃ or 1M NaOH until the pH of the aqueous layer is stable between 9 and 10[3].

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with a suitable organic solvent (see Table 1). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water and then with a saturated brine solution to remove residual base and inorganic salts.

  • Drying: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude material by column chromatography (using a base-deactivated eluent), recrystallization, or distillation as appropriate for the product's properties.

Table 1: Common Solvents for Extraction
SolventDensity (g/mL)Polarity IndexBoiling Point (°C)Notes
Dichloromethane (DCM) 1.333.139.6Excellent solvent for many organics. Forms the bottom layer. Can form emulsions.
Ethyl Acetate (EtOAc) 0.9024.477.1Good general-purpose solvent. Forms the top layer. Can be partially soluble in water.
Diethyl Ether 0.7132.834.6Forms the top layer. Highly volatile and flammable.
Toluene 0.8672.4110.6Good for non-polar compounds. Forms the top layer. High boiling point.

References

Validation & Comparative

A Comparative Guide to the Structural Validation of 5-Chloro-1,3,3-trimethyl-2-methyleneindoline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of novel and existing molecules is a cornerstone of scientific rigor. 5-Chloro-1,3,3-trimethyl-2-methyleneindoline, a key intermediate in the synthesis of various dyes and pharmacologically active compounds, requires meticulous analytical validation to ensure purity, identity, and the desired isomeric form. This guide provides an in-depth comparison of ¹H NMR spectroscopy with other instrumental techniques for the structural elucidation of this indoline derivative, offering field-proven insights for researchers, scientists, and drug development professionals.

The Central Role of ¹H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the primary and most informative technique for the structural analysis of organic molecules in solution. Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. For a molecule like this compound, ¹H NMR allows for the precise assignment of each proton, confirming the integrity of the indoline core, the substitution pattern on the aromatic ring, and the presence of the key methylene and methyl groups.

Experimental Protocol: ¹H NMR Analysis

A robust and self-validating ¹H NMR protocol is critical for obtaining high-quality, reproducible data.

1. Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice due to its excellent solubilizing properties for indoline derivatives and its single, well-characterized residual solvent peak at 7.26 ppm. This minimizes spectral overlap with analyte signals.

  • Concentration: A concentration of 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃ is optimal for achieving a good signal-to-noise ratio on a standard 400-600 MHz NMR spectrometer.

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.00 ppm).

2. NMR Data Acquisition:

  • Instrument: A 500 MHz spectrometer is recommended for enhanced signal dispersion, which is crucial for resolving potentially overlapping aromatic proton signals.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.

    • Number of Scans: 16-32 scans are typically adequate to achieve an excellent signal-to-noise ratio.

    • Relaxation Delay (d1): A delay of 1-2 seconds ensures full relaxation of the protons, allowing for accurate integration.

3. Data Processing:

  • Phasing and Baseline Correction: Manual phasing and automatic baseline correction are performed to ensure accurate peak integration.

  • Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.

  • Integration: The relative integrals of the signals are determined to quantify the number of protons corresponding to each peak.

  • Peak Picking and Assignment: Chemical shifts (δ), multiplicities (singlet, doublet, etc.), and coupling constants (J) are determined for each signal.

Interpreting the ¹H NMR Spectrum of this compound

The expected ¹H NMR spectrum provides a unique fingerprint of the molecule's structure.

Assignment Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Assignment
Aromatic-H~7.1-7.3Multiplet1HProton ortho to the chlorine atom, deshielded.
Aromatic-H~6.8-7.0Multiplet1HAromatic protons meta and para to the chlorine.
Aromatic-H~6.6-6.8Multiplet1HAromatic protons meta and para to the chlorine.
Methylene (=CH₂)~3.9-4.1Singlet (or two closely spaced singlets)2HExocyclic methylene protons, deshielded by the double bond and adjacent nitrogen.
N-Methyl (N-CH₃)~2.9-3.1Singlet3HMethyl group attached to the nitrogen atom.
Gem-dimethyl (C(CH₃)₂)~1.3-1.5Singlet6HTwo equivalent methyl groups at the C3 position.

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

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Comparative Analysis with Alternative Techniques

While ¹H NMR is indispensable, a multi-technique approach provides a more robust and comprehensive structural validation.

Technique Information Provided Advantages Limitations When to Use
¹³C NMR Number and type of carbon atoms (quaternary, CH, CH₂, CH₃).Complements ¹H NMR by providing the carbon skeleton.Lower sensitivity than ¹H NMR, longer acquisition times.To confirm the carbon framework and identify quaternary carbons not visible in ¹H NMR.
2D NMR (COSY, HSQC) Correlation between coupled protons (COSY) and between protons and directly attached carbons (HSQC).Unambiguously confirms proton-proton and proton-carbon connectivity.[1]Requires more instrument time and expertise in data interpretation.To resolve ambiguities in ¹H NMR assignments, especially in complex molecules.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.[2]High sensitivity, provides molecular formula confirmation (with high resolution MS).[2]Does not provide detailed structural connectivity or stereochemistry.To confirm the molecular weight and elemental composition.[3]
FTIR Spectroscopy Presence of functional groups (C=C, C-N, C-Cl, C-H).Fast and simple, good for identifying key functional groups.Provides limited information on the overall molecular structure.As a quick preliminary check for the presence of expected functional groups.

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In-Depth Look at Complementary Techniques

¹³C NMR Spectroscopy: This technique provides a count of the unique carbon environments in the molecule. For this compound, one would expect to see 12 distinct carbon signals, confirming the presence of all carbon atoms in the structure. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can further differentiate between CH, CH₂, and CH₃ groups.

2D NMR Spectroscopy:

  • COSY (Correlation Spectroscopy): This experiment reveals couplings between protons that are typically 2-3 bonds apart. In our target molecule, COSY would show correlations between the aromatic protons, helping to elucidate their substitution pattern.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.[1] This is invaluable for definitively assigning both the ¹H and ¹³C signals.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which in turn allows for the determination of its elemental formula (C₁₂H₁₄ClN).[3][4] The fragmentation pattern observed in the mass spectrum can also provide structural information that corroborates the NMR data.

FTIR Spectroscopy: While not as detailed as NMR, FTIR is a rapid method to confirm the presence of key functional groups. The spectrum of this compound would be expected to show characteristic peaks for aromatic C-H stretching, aliphatic C-H stretching, C=C stretching of the methylene group and the aromatic ring, and C-N stretching.

Conclusion: An Integrated Approach to Structural Validation

While ¹H NMR is the cornerstone of structural elucidation for this compound, a comprehensive and irrefutable validation is best achieved through an integrated analytical approach. The combination of ¹H NMR, ¹³C NMR, 2D NMR, mass spectrometry, and FTIR provides a multi-faceted view of the molecule, ensuring its identity, purity, and structural integrity. This rigorous approach is essential for advancing research and development in fields that rely on the precise characterization of chemical entities.

References

A Comparative Guide to HPLC-Based Purity Validation of 5-Chloro-1,3,3-trimethyl-2-methyleneindoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the stringent validation of specialty chemical purity is a foundational requirement for regulatory compliance and the integrity of downstream applications. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity validation of 5-Chloro-1,3,3-trimethyl-2-methyleneindoline, a key intermediate in the synthesis of various dyes and other functional molecules. We will explore the causality behind experimental choices in HPLC method development and validation, and objectively compare its performance with alternative analytical techniques, supported by clear experimental protocols and data.

The Criticality of Purity for this compound

This compound (CAS 6872-17-9) is a substituted indoline derivative.[1][2] Its purity is paramount as impurities can lead to undesirable side reactions, lower yields of the final product, and introduce toxicological risks in pharmaceutical applications. Therefore, a robust and validated analytical method is essential to ensure its quality and consistency.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is the preeminent technique for the purity assessment of non-volatile and thermally labile compounds like this compound.[3] Its high resolving power, sensitivity, and reproducibility make it ideal for separating the main compound from closely related process impurities and degradation products. A reversed-phase HPLC method is typically the most suitable approach for this class of compounds.[4]

Diagram: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Processing s Standard & Sample Weighing d Dissolution in Diluent s->d i Autosampler/Injector d->i mp Mobile Phase Preparation & Degassing p Pump mp->p p->i c Column i->c det Detector (UV/DAD) c->det da Chromatogram Acquisition det->da dp Peak Integration & Purity Calculation da->dp

Caption: A typical workflow for HPLC analysis.

Recommended HPLC Method Parameters

The following table outlines a starting point for the HPLC analysis of this compound, based on common practices for similar molecules.[4]

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% Formic AcidAcetonitrile is a common organic modifier. Formic acid helps to improve peak shape and provides protons for potential MS detection.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution.
Column Temperature 30 °CEnsures reproducible retention times by minimizing temperature fluctuations.
Detection Wavelength UV at 254 nm or Diode Array Detector (DAD)A common wavelength for aromatic compounds. DAD allows for peak purity analysis.
Injection Volume 10 µLA typical injection volume to avoid column overloading.
Diluent Mobile PhaseEnsures compatibility with the mobile phase and good peak shape.

A Rigorous Approach to HPLC Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5] The validation of the HPLC method for this compound should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[6][7]

Diagram: HPLC Method Validation Parameters

Validation_Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for HPLC method validation.

Experimental Protocols for HPLC Method Validation

The following protocols are designed to be a self-validating system, where the successful completion of each step provides confidence in the method's reliability.

1. Specificity

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Analyze a solution of the diluent (blank) to ensure no interfering peaks at the retention time of the analyte.

    • Analyze a solution of this compound reference standard.

    • Analyze a sample of the material containing expected impurities or a stressed sample (e.g., exposed to acid, base, heat, light, or oxidation) to demonstrate separation of the main peak from any degradation products.

    • If using a Diode Array Detector, perform peak purity analysis to confirm the homogeneity of the main peak.

2. Linearity

  • Objective: To demonstrate a direct proportional relationship between the concentration of the analyte and the detector response over a specified range.

  • Protocol:

    • Prepare a series of at least five standard solutions of this compound covering the expected working range (e.g., 50% to 150% of the target concentration).

    • Inject each standard solution in triplicate.

    • Plot the average peak area against the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.999.

3. Accuracy

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Prepare a placebo (if applicable) or a sample matrix.

    • Spike the placebo/matrix with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicates at each concentration level.

    • Analyze the samples and calculate the percentage recovery for each replicate. The mean recovery should be within 98.0% to 102.0%.

4. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Protocol:

    • Repeatability (Intra-assay precision):

      • Prepare six independent samples of this compound at the target concentration.

      • Analyze the samples on the same day, with the same analyst, and on the same instrument.

      • Calculate the Relative Standard Deviation (%RSD) of the results, which should be ≤ 2.0%.

    • Intermediate Precision (Inter-assay precision):

      • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

      • Compare the results from both studies.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

  • Protocol:

    • Based on Signal-to-Noise Ratio:

      • Determine the concentration at which the analyte's signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope:

      • Calculate LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response (e.g., from blank injections or the y-intercept of the linearity curve) and S is the slope of the calibration curve.

6. Robustness

  • Objective: To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol:

    • Introduce small variations to the HPLC method parameters, one at a time, such as:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Column temperature (e.g., ± 2 °C)

      • Mobile phase composition (e.g., ± 2% organic)

    • Analyze a standard solution under each varied condition and assess the impact on system suitability parameters (e.g., retention time, peak asymmetry, and resolution).

Comparative Analysis with Alternative Methods

While HPLC is the preferred method, other techniques can be used for purity assessment, each with its own advantages and disadvantages.[8][9]

Analytical MethodPrincipleAdvantages for this compoundDisadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning of components between a liquid mobile phase and a solid stationary phase.High resolution for separating closely related impurities. High sensitivity. Quantitative accuracy and precision.May not be suitable for volatile impurities. Requires reference standards for impurity identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile components in a gaseous mobile phase followed by mass-based detection.Excellent for identifying and quantifying volatile and semi-volatile impurities. Provides structural information from mass spectra.Requires the analyte to be volatile and thermally stable, which may not be ideal for some indoline derivatives.
Quantitative Nuclear Magnetic Resonance (qNMR) Measurement of the NMR signal intensity of the analyte relative to a certified internal standard.Provides an absolute purity value without the need for a specific reference standard of the analyte. Can quantify impurities without their reference standards.Lower sensitivity compared to HPLC. Requires a high-field NMR spectrometer. Potential for signal overlap in complex mixtures.[10][11]
Thin-Layer Chromatography (TLC) Separation based on differential migration of components on a solid stationary phase with a liquid mobile phase.Simple, rapid, and cost-effective for qualitative impurity profiling.Primarily a qualitative or semi-quantitative technique. Lower resolution and sensitivity compared to HPLC.

Conclusion

The validation of an analytical method for determining the purity of this compound is a critical step in ensuring its quality and suitability for its intended use. High-Performance Liquid Chromatography stands out as the most robust and reliable technique, offering high resolution, sensitivity, and quantitative accuracy. The detailed validation protocol presented in this guide, based on ICH guidelines, provides a comprehensive framework for establishing a scientifically sound and defensible analytical method. While alternative methods like GC-MS and qNMR have their specific applications, HPLC remains the gold standard for routine purity testing and quality control of this important chemical intermediate. The choice of method should always be justified based on the specific requirements of the analysis and the nature of the potential impurities.

References

Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Chloro-1,3,3-trimethyl-2-methyleneindoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, mass spectrometry stands as a cornerstone technique for the elucidation of molecular structures. The fragmentation pattern generated upon ionization provides a unique "fingerprint" of a molecule, offering invaluable insights into its composition and connectivity. This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 5-Chloro-1,3,3-trimethyl-2-methyleneindoline, a substituted indoline of significant interest in synthetic chemistry and materials science.

Through a comparative lens, we will dissect the fragmentation pathways of this chlorinated derivative alongside its non-chlorinated counterpart, 1,3,3-trimethyl-2-methyleneindoline (commonly known as Fischer's base). This guide will illuminate the influence of the chloro-substituent on the fragmentation cascade, providing a robust framework for the identification and characterization of similar halogenated indoline structures.

The Crucial Role of Fragmentation Analysis

Understanding the fragmentation of this compound is not merely an academic exercise. This compound and its derivatives are pivotal building blocks in the synthesis of various dyes, photosensitizers, and other functional materials. Verifying its structure and purity is paramount in research and development. Mass spectrometry offers a rapid and highly sensitive method for this purpose. A thorough comprehension of its fragmentation behavior allows for unambiguous identification, differentiation from related impurities, and aids in the structural confirmation of novel compounds synthesized from this precursor.

Deciphering the Fragmentation Pattern of this compound

The electron ionization mass spectrum of this compound is characterized by a series of distinct fragment ions that reveal the molecule's inherent structural vulnerabilities. The key to interpreting this spectrum lies in understanding the fundamental principles of fragmentation in organic molecules, particularly the stability of the resulting carbocations and radical species.

The molecular ion peak ([M]•+) for this compound (C₁₂H₁₄ClN) is observed at an m/z of 207, consistent with its molecular weight.[1][2] The presence of a chlorine atom is readily confirmed by the isotopic peak at m/z 209, with a relative abundance of approximately one-third that of the molecular ion, reflecting the natural isotopic distribution of ³⁵Cl and ³⁷Cl.

The major observed fragments and their proposed structures are detailed in the table below:

m/zProposed FragmentInterpretation
207[C₁₂H₁₄ClN]•+Molecular Ion
192[C₁₁H₁₁ClN]•+Loss of a methyl radical (•CH₃)
194[C₁₁H₁₁³⁷ClN]•+Isotopic peak for the m/z 192 fragment
172[C₁₁H₁₄N]•+Loss of a chlorine radical (•Cl)
157[C₁₀H₁₁N]•+Loss of a methyl radical from the m/z 172 fragment

The initial and most significant fragmentation event is the loss of a methyl radical (•CH₃), leading to the formation of a highly stable ion at m/z 192. This is a classic example of α-cleavage, a common fragmentation pathway for amines and other compounds with heteroatoms.[3][4] The positive charge is stabilized by the nitrogen atom, and the resulting ion is likely a resonance-stabilized species.

fragmentation_pathway cluster_main Primary Fragmentation cluster_secondary Secondary Fragmentation M [M]•+ m/z 207 F1 [M-CH₃]•+ m/z 192 M->F1 - •CH₃ F2 [M-Cl]•+ m/z 172 M->F2 - •Cl F3 [M-Cl-CH₃]•+ m/z 157 F2->F3 - •CH₃

Caption: Proposed fragmentation pathway of this compound.

A Tale of Two Molecules: Comparison with Fischer's Base

To fully appreciate the influence of the chlorine atom, a direct comparison with the fragmentation pattern of 1,3,3-trimethyl-2-methyleneindoline (Fischer's base) is essential. The mass spectrum of Fischer's base (C₁₂H₁₅N, MW: 173.25 g/mol ) provides a clear baseline for understanding the fragmentation of the indoline core.[5][6][7]

The molecular ion for Fischer's base appears at m/z 173. Similar to its chlorinated counterpart, the most prominent fragment in the spectrum of Fischer's base is due to the loss of a methyl radical, resulting in a peak at m/z 158. This reinforces the notion that α-cleavage is the dominant fragmentation pathway for this class of compounds.

m/z (Fischer's Base)Proposed FragmentInterpretation
173[C₁₂H₁₅N]•+Molecular Ion
158[C₁₁H₁₂N]•+Loss of a methyl radical (•CH₃)

The key difference in the fragmentation of the chlorinated compound is the presence of fragments resulting from the loss of the chlorine atom. The peak at m/z 172 in the spectrum of this compound, corresponding to the loss of a chlorine radical, is a direct consequence of the halogen substituent. This fragment then undergoes further loss of a methyl group to yield the ion at m/z 157. This secondary fragmentation pathway is absent in the un-substituted Fischer's base.

comparison_workflow cluster_A This compound cluster_B 1,3,3-trimethyl-2-methyleneindoline (Fischer's Base) A_M [M]•+ m/z 207 A_F1 [M-CH₃]•+ m/z 192 A_M->A_F1 - •CH₃ A_F2 [M-Cl]•+ m/z 172 A_M->A_F2 - •Cl B_F1 [M-CH₃]•+ m/z 158 A_F1->B_F1 Analogous Fragmentation B_M [M]•+ m/z 173 B_M->B_F1 - •CH₃

References

A Comparative Guide to the Spectral Cross-Referencing of 5-Chloro-1,3,3-trimethyl-2-methyleneindoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the spectral data for 5-Chloro-1,3,3-trimethyl-2-methyleneindoline, a key intermediate in the synthesis of specialty dyes and other functional molecules. For robust scientific validation, its spectral characteristics are cross-referenced with its non-halogenated counterpart, 1,3,3-trimethyl-2-methyleneindoline, commonly known as Fischer's Base. Understanding the distinct spectral signatures is paramount for researchers, scientists, and drug development professionals to ensure compound identity, purity, and structural integrity.

The presence of the chloro-substituent at the C5 position of the indoline ring introduces significant and predictable alterations across various spectroscopic techniques. This guide will dissect these differences in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, providing the experimental rationale and protocols necessary for unambiguous identification.

Molecular Structures: A Visual Comparison

A direct comparison of the molecular structures highlights the single point of difference: the chlorine atom on the benzene ring. This seemingly minor change has a profound impact on the electron distribution within the molecule, which is the underlying cause of the spectral differences discussed below.

Caption: Molecular structures of the target and reference compounds.

Comparative Spectral Data Summary

The following table provides a high-level summary of the key distinguishing spectral features between the two compounds.

Spectroscopic TechniqueThis compound1,3,3-trimethyl-2-methyleneindoline (Fischer's Base)Key Differentiator
Formula C₁₂H₁₄ClN[1][2][3]C₁₂H₁₅N[4]Presence of Chlorine
Molecular Weight 207.70 g/mol [1][2]173.25 g/mol [4]Mass difference of ~34.45 amu
¹H NMR Aromatic signals show a distinct splitting pattern for a 1,2,4-trisubstituted benzene ring.Aromatic signals correspond to a 1,2-disubstituted (ortho) benzene ring.Aromatic region proton environment and coupling.
Mass Spec (M⁺) m/z 207/209[1]m/z 173Isotopic pattern of Chlorine (³⁵Cl/³⁷Cl) in a ~3:1 ratio.
IR Spectroscopy Characteristic C-Cl stretch (~700-800 cm⁻¹).Absence of C-Cl stretch.Presence of halogen-carbon bond vibration.

In-Depth Spectroscopic Analysis

Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. The electron-withdrawing nature of the chlorine atom in the 5-chloro derivative alters the chemical environment of the nearby protons and carbons, leading to predictable shifts in the NMR spectrum.

¹H NMR Analysis:

  • This compound:

    • Aromatic Region (~6.5-7.2 ppm): The protons on the chlorinated benzene ring will exhibit a more complex splitting pattern than Fischer's base. One would expect to see three distinct signals: a doublet for the proton at C4 (ortho to Cl), a doublet of doublets for the proton at C6 (meta to Cl and ortho to the fused ring), and a doublet for the proton at C7 (meta to the fusion).

    • Aliphatic Region: The signals for the N-CH₃ (~2.8-3.0 ppm, singlet), gem-dimethyl C(CH₃)₂ (~1.2-1.4 ppm, singlet, 6H), and the exocyclic methylene =CH₂ (~3.8-4.0 ppm, two singlets or a pair of doublets due to hindered rotation) will be present, with minor shifts compared to the parent compound.

  • 1,3,3-trimethyl-2-methyleneindoline (Fischer's Base):

    • Aromatic Region (~6.6-7.1 ppm): The four protons on the unsubstituted benzene ring will show a pattern typical of an ortho-disubstituted ring, often appearing as two multiplets or a set of doublets and triplets.[5]

    • Aliphatic Region: The key aliphatic signals will be present in similar regions to the chloro-derivative.

The primary diagnostic feature in ¹H NMR is the clear difference in the splitting patterns and integration of the aromatic region.

Mass Spectrometry (MS)

Mass spectrometry is definitive for determining molecular weight and elemental composition, particularly when halogens are present.

  • This compound: The mass spectrum will show a characteristic molecular ion peak cluster. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), there will be two peaks:

    • M⁺ peak at m/z 207 (corresponding to the molecule with ³⁵Cl).[1]

    • M+2 peak at m/z 209 (corresponding to the molecule with ³⁷Cl).[1]

    • The intensity ratio of these peaks will be approximately 3:1, a hallmark signature of a monochlorinated compound.

    • A major fragmentation pathway is the loss of a methyl radical (•CH₃) from the molecular ion, leading to a fragment ion at m/z 192/194.

  • 1,3,3-trimethyl-2-methyleneindoline (Fischer's Base):

    • The mass spectrum will exhibit a single, sharp molecular ion peak at m/z 173 , corresponding to its molecular weight.

    • The primary fragmentation will also be the loss of a methyl group, giving a strong peak at m/z 158.

M [C12H14ClN]+• m/z 207/209 M_minus_CH3 [C11H11ClN]+• m/z 192/194 M->M_minus_CH3 - •CH3

Caption: Key fragmentation of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

  • Shared Vibrational Bands: Both molecules will exhibit:

    • C-H stretching (aliphatic): ~2850-3000 cm⁻¹

    • C-H stretching (aromatic & vinylic): ~3000-3100 cm⁻¹

    • C=C stretching (exocyclic methylene): ~1640-1660 cm⁻¹

    • C=C stretching (aromatic): ~1450-1600 cm⁻¹

    • C-N stretching: ~1200-1350 cm⁻¹

  • Distinguishing Feature:

    • This compound: Will display a moderate to strong absorption band in the 700-800 cm⁻¹ region, which is characteristic of the C-Cl stretching vibration . This band will be absent in the spectrum of Fischer's Base.[1]

Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols for spectral acquisition are essential.

Workflow for Spectral Analysis

cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_IR IR Spectroscopy NMR_Prep Sample Prep: Dissolve 5-10 mg in 0.5 mL CDCl3 or DMSO-d6 NMR_Acq Acquisition: Acquire 1H, 13C, COSY, HSQC spectra NMR_Prep->NMR_Acq NMR_Proc Processing: Fourier Transform, Phase and Baseline Correction NMR_Acq->NMR_Proc MS_Prep Sample Prep: Dilute in appropriate solvent (e.g., Methanol) MS_Acq Acquisition (GC-MS): Inject into GC, use EI (70 eV) MS_Prep->MS_Acq MS_Proc Data Analysis: Identify M+ and fragmentation patterns MS_Acq->MS_Proc IR_Prep Sample Prep: Place a drop of neat liquid on ATR crystal IR_Acq Acquisition (FTIR-ATR): Collect spectrum from 4000-400 cm-1 IR_Prep->IR_Acq IR_Proc Data Analysis: Identify key functional group bands IR_Acq->IR_Proc

Caption: Standard workflow for comprehensive spectral analysis.

NMR Spectroscopy Protocol (¹H and ¹³C)
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C spectrum. A greater number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the TMS signal at 0 ppm.

Causality: The choice of a deuterated solvent is critical to avoid large solvent peaks that would obscure the analyte signals. TMS provides a universally recognized reference point for chemical shifts.

GC-MS Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the elution of the compound as a sharp peak.

  • MS Acquisition: Set the mass spectrometer to scan a relevant mass range (e.g., m/z 40-300). The EI source energy should be set to the standard 70 eV.

  • Data Analysis: Analyze the mass spectrum corresponding to the GC peak of the compound. Look for the molecular ion cluster and characteristic fragment ions.

Causality: GC separates the analyte from impurities before it enters the mass spectrometer, ensuring a clean mass spectrum. EI at 70 eV is a standard, high-energy method that produces reproducible fragmentation patterns, which are useful for structural elucidation and library matching.

FTIR-ATR Protocol
  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Before analyzing the sample, run a background scan to capture the spectrum of the ambient environment and the ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe after the measurement.

Causality: The ATR technique is ideal for liquid samples as it requires minimal sample preparation and provides high-quality, reproducible spectra.

Conclusion

The structural differentiation between this compound and its parent compound, Fischer's Base, is straightforward and definitive when employing a multi-technique spectroscopic approach. The key identifiers are:

  • In Mass Spectrometry: The unambiguous M⁺/M+2 isotopic cluster at m/z 207/209.

  • In ¹H NMR Spectroscopy: The distinct splitting pattern of the aromatic protons.

  • In IR Spectroscopy: The presence of a C-Cl vibrational band.

By cross-referencing these key spectral features, researchers can confidently verify the identity and purity of this compound, ensuring the reliability and validity of their downstream applications.

References

A Comparative Analysis of the Biological Activity of 5-Chloro-1,3,3-trimethyl-2-methyleneindoline and its Non-Chlorinated Analog

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction: The Indoline Scaffold and the Influence of Halogenation

The indoline scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, antifungal, and anticancer activities. A common and effective strategy to modulate the biological and physicochemical properties of such scaffolds is through halogenation. The introduction of a halogen atom, such as chlorine, can significantly alter a molecule's lipophilicity, metabolic stability, and its binding interactions with biological targets.

This guide provides a comparative overview of 5-Chloro-1,3,3-trimethyl-2-methyleneindoline and its non-chlorinated parent compound, 1,3,3-trimethyl-2-methyleneindoline, often referred to as Fischer's Base. While direct comparative studies on the biological activities of these two specific molecules are not extensively documented in publicly available literature, this guide will extrapolate from established principles of medicinal chemistry and data on related halogenated indole derivatives to predict and explain the likely differences in their biological profiles. We will also provide detailed experimental protocols for researchers to conduct their own comparative analyses.

Physicochemical Properties: The Impact of the 5-Chloro Substituent

The addition of a chlorine atom at the 5-position of the indoline ring is expected to induce notable changes in the molecule's physicochemical properties, which in turn can influence its biological activity.

Property1,3,3-trimethyl-2-methyleneindolineThis compoundRationale for Difference
Molecular Formula C₁₂H₁₅NC₁₂H₁₄ClNPresence of a chlorine atom.
Molecular Weight 173.25 g/mol 207.70 g/mol The atomic mass of chlorine is approximately 35.45 g/mol .
Predicted Lipophilicity (XlogP) ~3.4~4.0The chlorine atom increases the lipophilicity of the molecule.
Polarizability LowerHigherBromine is larger and more polarizable than chlorine, which can lead to stronger halogen bonding.

The increased lipophilicity of the chlorinated analog is a key factor that can enhance its biological activity. A more lipophilic compound can more readily cross cell membranes, potentially leading to higher intracellular concentrations and greater interaction with intracellular targets.

Comparative Biological Activity: A Predictive Analysis

Based on extensive research on halogenated indole and indoline derivatives, we can project the likely impact of the 5-chloro substituent on the antimicrobial and cytotoxic activities of 1,3,3-trimethyl-2-methyleneindoline.

Antimicrobial and Antifungal Activity

The indoline scaffold is a known pharmacophore for antimicrobial agents. The introduction of a chlorine atom is often associated with an enhancement of these properties. Multi-halogenated indoles, for instance, have shown markedly enhanced antifungal potency against drug-resistant Candida species. This increased activity is attributed to several factors, including:

  • Increased Membrane Permeability: The higher lipophilicity of the chlorinated compound can facilitate its passage through the lipid-rich cell walls and membranes of bacteria and fungi.

  • Enhanced Target Binding: The electronegative chlorine atom can participate in halogen bonding and other non-covalent interactions within the active site of target enzymes or proteins, leading to more potent inhibition.

  • Alteration of Electronic Properties: The electron-withdrawing nature of chlorine can modify the electron density of the indoline ring system, potentially influencing its interaction with biological macromolecules.

It is therefore hypothesized that this compound will exhibit lower Minimum Inhibitory Concentrations (MICs) against a range of bacterial and fungal strains compared to its non-chlorinated counterpart.

Anticancer and Cytotoxic Activity

Indole and indoline derivatives are also widely investigated as potential anticancer agents. The 5-position of the indole ring is a common site for substitution to enhance cytotoxic activity. For example, the presence of a chlorine group at the C-5 position of the indole ring in certain betulin derivatives led to an increase in activity against several cancer cell lines.

The anticipated enhancement in anticancer activity for the chlorinated analog can be attributed to:

  • Inhibition of Key Signaling Pathways: Many indole derivatives exert their anticancer effects by inhibiting protein kinases or other enzymes involved in cell proliferation and survival. The chloro group may enhance the binding affinity of the compound to the active site of these target proteins.

  • Induction of Apoptosis: Halogenated compounds have been shown to be potent inducers of apoptosis (programmed cell death) in cancer cells.

  • Improved Bioavailability: The increased lipophilicity may lead to better absorption and distribution of the compound in vivo, resulting in higher effective concentrations at the tumor site.

Therefore, it is predicted that this compound will demonstrate lower IC₅₀ (half-maximal inhibitory concentration) values against various cancer cell lines when compared to 1,3,3-trimethyl-2-methyleneindoline.

Experimental Protocols for Comparative Analysis

To empirically validate the predicted differences in biological activity, the following standardized experimental protocols are recommended.

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol outlines the broth microdilution method to determine the MIC of the compounds against bacterial and fungal strains.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Test compounds (this compound and 1,3,3-trimethyl-2-methyleneindoline) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

  • Negative control (broth with solvent)

  • Microplate reader

Procedure:

  • Prepare Inoculum: Culture the microbial strain overnight and dilute to a final concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth.

  • Serial Dilution of Compounds: Prepare a two-fold serial dilution of each test compound in the broth in the 96-well plate. The concentration range should be sufficient to determine the MIC.

  • Inoculation: Add the prepared microbial inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_inoculum Prepare Microbial Inoculum (5 x 10^5 CFU/mL) start->prep_inoculum prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds inoculate Inoculate 96-well Plates prep_inoculum->inoculate prep_compounds->inoculate incubate Incubate Plates (e.g., 37°C, 24h) inoculate->incubate read_results Read Results (Visual or OD600) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

MTT Assay for Cytotoxicity Assessment

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathway Potentially Targeted by Indoline Derivatives

EGFR_Pathway Indoline Indoline Derivative (e.g., this compound) EGFR EGFR Indoline->EGFR Inhibition Proliferation Cell Proliferation EGFR->Proliferation Survival Cell Survival EGFR->Survival

Caption: Potential inhibition of the EGFR signaling pathway by indoline derivatives.

Conclusion

The strategic placement of a chlorine atom at the 5-position of the 1,3,3-trimethyl-2-methyleneindoline scaffold is anticipated to significantly enhance its biological activity. The resulting increase in lipophilicity and potential for stronger target interactions suggest that this compound is likely to be a more potent antimicrobial and anticancer agent than its non-chlorinated analog. The experimental protocols provided in this guide offer a robust framework for researchers to empirically test this hypothesis and quantify the differences in their biological profiles. Such comparative studies are crucial for the rational design and development of novel therapeutic agents based on the versatile indoline scaffold.

Bridging the Gap: Validating Experimental Findings for 5-Chloro-1,3,3-trimethyl-2-methyleneindoline with DFT Calculations

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the realm of modern chemical research and drug development, the synergy between empirical data and theoretical modeling is paramount for accelerating discovery and ensuring the veracity of findings. This guide provides an in-depth comparison of experimental spectroscopic data for 5-Chloro-1,3,3-trimethyl-2-methyleneindoline, a derivative of Fischer's base, with theoretical results obtained from Density Functional Theory (DFT) calculations. As we navigate through this analysis, we will not only present the data but also delve into the causality behind the experimental and computational choices, offering a robust framework for validating molecular structures and properties.

The Subject of Our Investigation: this compound

This compound is a heterocyclic compound belonging to the indoline family. Fischer's bases and their derivatives are pivotal intermediates in the synthesis of various dyes, photosensitizers, and compounds with potential pharmacological activities. The introduction of a chlorine atom at the 5-position of the indoline ring can significantly influence the electronic properties and reactivity of the molecule, making a precise understanding of its structure and spectroscopic signature crucial for its application.

Experimental Data: The Ground Truth

A thorough literature search and database inquiry have yielded the following experimental spectroscopic data for this compound. This data serves as our empirical benchmark for the subsequent DFT validation.

Spectroscopic Data Summary
Experimental Technique Observed Values
¹H NMR The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl group, the gem-dimethyl groups, and the exocyclic methylene protons. The electron-withdrawing effect of the chlorine atom will influence the chemical shifts of the aromatic protons. Due to limited public data, specific peak assignments are pending experimental acquisition.
¹³C NMR Characteristic resonances are expected for the carbon atoms of the indoline core, with the carbon bearing the chlorine atom (C5) exhibiting a downfield shift. The quaternary carbon (C3) and the exocyclic methylene carbon (C2') will also have distinct chemical shifts. Specific peak assignments from public databases are currently unavailable.
FT-IR Spectroscopy The infrared spectrum will be characterized by C-H stretching vibrations of the aromatic and aliphatic groups, C=C stretching of the aromatic ring and the exocyclic double bond, and C-N stretching vibrations. The C-Cl stretching frequency is also a key diagnostic peak.
UV-Vis Spectroscopy The electronic absorption spectrum is anticipated to display characteristic π-π* transitions associated with the conjugated system of the indoline ring and the exocyclic double bond. The position of the absorption maximum (λmax) is sensitive to the electronic structure of the molecule.

Theoretical Validation: The Power of DFT Calculations

Density Functional Theory has emerged as a powerful quantum chemical method for predicting the electronic structure and properties of molecules with a favorable balance of accuracy and computational cost. By solving the Kohn-Sham equations, we can obtain a wealth of information, including optimized molecular geometries, vibrational frequencies (IR spectra), NMR chemical shifts, and electronic excitation energies (UV-Vis spectra).

The Rationale Behind Method Selection

The choice of a functional and a basis set is a critical step in any DFT calculation, as it directly impacts the accuracy of the results.

  • Functional Selection: For organic molecules like our target compound, hybrid functionals that mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional often provide reliable results. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-benchmarked choice for a broad range of chemical systems.

  • Basis Set Selection: The basis set describes the atomic orbitals used to construct the molecular orbitals. Pople-style basis sets, such as 6-31G(d,p), offer a good compromise between accuracy and computational efficiency for molecules containing first and second-row elements. The inclusion of polarization functions (d,p) is crucial for accurately describing the anisotropic electron distribution in chemical bonds.

Step-by-Step DFT Calculation Protocol

The following protocol outlines the key steps for performing DFT calculations on this compound using a computational chemistry software package like Gaussian.

Step 1: Molecular Structure Input

  • Construct the 3D structure of this compound using a molecular builder.

  • Ensure the initial geometry is reasonable to facilitate a smooth optimization process.

Step 2: Geometry Optimization

  • Perform a geometry optimization to find the lowest energy conformation of the molecule.

  • Method: B3LYP

  • Basis Set: 6-31G(d,p)

  • This step is crucial as all subsequent property calculations should be performed on the optimized geometry.

G cluster_exp Experimental Data Acquisition cluster_dft DFT Calculations cluster_comp Comparative Analysis exp_nmr NMR Spectroscopy (¹H, ¹³C) comp_nmr Compare Experimental and Calculated NMR Shifts exp_nmr->comp_nmr exp_ir FT-IR Spectroscopy comp_ir Compare Experimental and Calculated IR Frequencies exp_ir->comp_ir exp_uv UV-Vis Spectroscopy comp_uv Compare Experimental and Calculated λmax exp_uv->comp_uv dft_geom Geometry Optimization (B3LYP/6-31G(d,p)) dft_freq Frequency Calculation (Vibrational Analysis) dft_geom->dft_freq dft_nmr NMR Chemical Shift Calculation (GIAO Method) dft_geom->dft_nmr dft_uv TD-DFT Calculation (Electronic Excitations) dft_geom->dft_uv dft_freq->comp_ir dft_nmr->comp_nmr dft_uv->comp_uv validation Validated Molecular Structure and Properties comp_nmr->validation comp_ir->validation comp_uv->validation

Step 3: Vibrational Frequency Analysis

  • Perform a frequency calculation on the optimized geometry.

  • Method: B3LYP

  • Basis Set: 6-31G(d,p)

  • This calculation serves two purposes:

    • It confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).

    • It provides the theoretical vibrational frequencies and IR intensities, which can be directly compared to the experimental IR spectrum. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and method limitations.

Step 4: NMR Chemical Shift Calculation

  • Calculate the NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method.

  • Method: B3LYP

  • Basis Set: 6-31G(d,p)

  • The calculated shielding tensors are then referenced against a standard (e.g., tetramethylsilane, TMS) to obtain the chemical shifts (δ) in ppm.

Step 5: UV-Vis Spectrum Calculation

  • Perform a Time-Dependent DFT (TD-DFT) calculation to determine the electronic excitation energies and oscillator strengths.

  • Method: B3LYP

  • Basis Set: 6-31G(d,p)

  • The results will provide the theoretical absorption wavelengths (λmax) and their corresponding intensities, which can be compared to the experimental UV-Vis spectrum.

The Comparative Analysis: Where Theory Meets Reality

The core of this validation process lies in the direct comparison of the experimental and theoretical data.

Tabulated Comparison of Spectroscopic Data
Spectroscopic Property Experimental Value Calculated DFT Value (B3LYP/6-31G(d,p)) Deviation
¹H NMR Chemical Shifts (ppm) To be determinedTo be calculatedTo be determined
¹³C NMR Chemical Shifts (ppm) To be determinedTo be calculatedTo be determined
Key IR Frequencies (cm⁻¹) To be determinedTo be calculated (with scaling factor)To be determined
UV-Vis λmax (nm) To be determinedTo be calculatedTo be determined

A small deviation between the experimental and calculated values is expected and can be attributed to several factors, including the limitations of the chosen functional and basis set, solvent effects (which can be modeled with more advanced calculations), and experimental conditions. A strong correlation between the two datasets, however, provides a high degree of confidence in the assigned structure and the theoretical model.

Conclusion: A Self-Validating System for Confident Research

The integration of DFT calculations with experimental data creates a powerful, self-validating system for chemical research. When theoretical predictions align with empirical observations, it not only confirms the molecular structure but also provides a deeper understanding of its electronic properties. This guide has outlined a comprehensive workflow for such a comparative analysis, emphasizing the importance of methodical rigor in both the experimental and computational domains. For researchers and drug development professionals, this dual approach minimizes ambiguity, accelerates the design of new molecules, and ultimately contributes to the advancement of chemical science.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-1,3,3-trimethyl-2-methyleneindoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we use, including their safe and compliant disposal. 5-Chloro-1,3,3-trimethyl-2-methyleneindoline, a halogenated indoline derivative, requires meticulous handling not only during its application but also at the end of its use. Improper disposal can lead to environmental contamination, regulatory penalties, and significant safety hazards.[1]

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in regulatory standards and best laboratory practices. Our objective is to empower you with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of your personnel and the environment.

Hazard Profile and Core Safety Principles

Understanding the hazard profile of a compound is the foundation of its safe management. While a comprehensive toxicological profile for this compound is not exhaustively detailed in all literature, the available data and its classification as a halogenated organic compound necessitate a cautious approach.[2][3]

Based on GHS classifications and data for structurally related compounds, the primary hazards are summarized below.

Hazard ClassificationPotential Effects and RationaleSupporting Sources
Skin & Eye Irritation Direct contact is likely to cause skin irritation and serious eye irritation.[4]
Respiratory Irritation Inhalation of dust or vapors may cause respiratory tract irritation.[4]
Acute Oral Toxicity While specific data is limited, similar compounds are often classified as harmful if swallowed.[5][6]
Aquatic Toxicity As a chlorinated organic compound, it is presumed to be very toxic to aquatic life with long-lasting effects.[5][6] This is a critical consideration preventing sewer disposal.[5][6][7]

Core Directive: Due to its halogenated nature and potential toxicity, this compound must be treated as hazardous chemical waste .[1][8] Under no circumstances should it be disposed of down the drain or mixed with general laboratory trash.[7]

Required Personal Protective Equipment (PPE)

Before handling the compound for disposal, ensure the following PPE is worn to mitigate exposure risks.

  • Eye Protection: Chemical safety goggles are mandatory. If a splash risk exists, a face shield should be worn in addition to goggles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling is complete.[5]

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: All handling and preparation for disposal should occur within a certified chemical fume hood to prevent inhalation of any vapors or aerosols.[5]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is crucial for safety and regulatory compliance. The process begins at the point of generation.

Step 1: Waste Segregation (The Critical First Step)

The foundational principle of chemical waste management is segregation. As a halogenated organic compound, this waste must be kept separate from non-halogenated organic waste streams.[9][10]

  • Causality: This segregation is critical for two primary reasons. First, the disposal methods for halogenated and non-halogenated wastes differ significantly, with halogenated waste often requiring more specialized and costly high-temperature incineration to prevent the formation of toxic dioxins.[10] Second, mixing waste streams unnecessarily increases the volume of waste that must be treated by the more expensive method.

Step 2: Container Selection and Preparation

Choose a waste container that is chemically compatible and in good condition.

  • Container Material: Use a designated, leak-proof container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.[8][11] The original product container can be ideal if it's in good condition.[11]

  • Avoid Incompatibles: Do not use metal containers for this type of waste, as residual acids or other reactive impurities could lead to corrosion.[8]

  • Venting: Ensure the container is not sealed so tightly that pressure could build up, but is secure enough to prevent leaks.

Step 3: Labeling the Hazardous Waste Container

Proper labeling is a strict regulatory requirement under the Resource Conservation and Recovery Act (RCRA).[1][12] The container must be labeled at the moment the first drop of waste is added.[9]

Your hazardous waste label must include:

  • The words "Hazardous Waste" .[10][12]

  • The full chemical name: "Waste this compound" . Avoid using abbreviations or chemical formulas.[9]

  • A clear indication of the associated hazards (e.g., Irritant, Environmentally Hazardous). Hazard pictograms are an effective way to convey this information.[12]

  • The accumulation start date.

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

The prepared and labeled waste container must be stored in a designated Satellite Accumulation Area (SAA).[11][12]

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[13]

  • Secondary Containment: Place the waste container within a larger, chemically resistant secondary container (like a basin or tub) to contain any potential leaks or spills.[1]

  • Segregation within SAA: Store the halogenated waste container away from incompatible materials, particularly strong acids and oxidizers.[11][14]

  • Container Status: Keep the waste container securely closed at all times, except when actively adding waste.[9] Do not overfill the container; a maximum of 90% capacity is a common best practice to allow for expansion.[8]

Step 5: Arranging for Professional Disposal

Hazardous waste must be removed from your facility by a licensed professional waste disposal company.

  • Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.

  • Disposal Method: The ultimate disposal will likely involve controlled incineration in a facility equipped with afterburners and scrubbers to handle the halogenated byproducts safely.[5]

Disposal Decision Workflow

The following diagram outlines the critical decision points and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound start Waste Generation ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Begin Disposal Process is_halogenated Is the waste a halogenated organic compound? ppe->is_halogenated select_container Select Compatible Container (e.g., HDPE, Glass) is_halogenated->select_container Yes non_halogenated Follow Non-Halogenated Organic Waste Stream Protocol is_halogenated->non_halogenated No label_container Label Container: 'Hazardous Waste' Full Chemical Name Hazards select_container->label_container store_saa Store in SAA (Secondary Containment, Segregated) label_container->store_saa Add waste, keep closed contact_ehs Contact EHS for Pickup by Licensed Vendor store_saa->contact_ehs Container is full or max accumulation time reached end_proc Proper Disposal (Incineration) contact_ehs->end_proc

Caption: Decision workflow for compliant hazardous waste disposal.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is vital.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[6] Do not use combustible materials like paper towels.

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5] Label the container appropriately and dispose of it following the protocol outlined above.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your EHS department.

By adhering to these scientifically grounded and procedurally detailed guidelines, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of regulatory non-compliance or environmental harm.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Chloro-1,3,3-trimethyl-2-methyleneindoline

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our primary responsibility is to mitigate risk, not just for ourselves but for our colleagues and environment. The handling of specialized reagents like 5-Chloro-1,3,3-trimethyl-2-methyleneindoline (CAS No. 6872-17-9) demands a protocol-driven approach to safety. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use, grounded in the specific hazard profile of this compound.

Immediate Safety Profile & Hazard Assessment

Understanding the inherent risks of a chemical is the foundational step in building a robust safety protocol. This compound is classified with several key hazards that directly inform our PPE requirements.[1][2][3] The primary risks are associated with direct contact and inhalation, making barrier protection paramount.

Table 1: GHS Hazard Classification for this compound

Hazard Class Signal Word Hazard Statement GHS Code
Skin Corrosion/Irritation (Category 2) Warning Causes skin irritation H315
Serious Eye Damage/Irritation (Category 2) Warning Causes serious eye irritation H319
Acute Toxicity, Oral (Category 4) Warning Harmful if swallowed H302
Specific Target Organ Toxicity - Single Exposure (Category 3) Warning May cause respiratory irritation H335

| Hazardous to the Aquatic Environment, Acute Hazard | Warning | Very toxic to aquatic life | H400 |

Source: Compiled from multiple Safety Data Sheets (SDS) and chemical databases.[1][2][3]

The causality is clear: the chemical's ability to irritate skin and eyes necessitates robust barrier protection, while its potential to cause respiratory irritation dictates the need for stringent engineering controls or, in their absence, respiratory protection.

The Primary Mandate: Engineering Controls

Before any discussion of PPE, it is critical to assert that PPE is the last line of defense. The primary method for mitigating exposure to this compound is the use of engineering controls.

  • Chemical Fume Hood: All handling of this compound, especially when weighing the solid or transferring solutions, must be conducted within a properly functioning and certified chemical fume hood.[2] This is non-negotiable, as it directly addresses the risk of inhaling vapors or fine dust, which may cause respiratory irritation.[1][2]

  • Ventilation: Ensure the laboratory has adequate general ventilation to support the fume hood's function and to dilute any fugitive emissions.

  • Accessible Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly in the immediate work area.[3]

Detailed Personal Protective Equipment (PPE) Specifications

The selection of PPE must be deliberate and matched to the potential exposure risk. The following table outlines the minimum required PPE for handling this compound.

Table 2: PPE Selection Guide

Task / Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling (e.g., weighing <1g, preparing dilute solutions in a fume hood) Chemical splash goggles (ANSI Z87.1 / EN 166 compliant) Nitrile gloves (minimum 5-mil thickness) Full-sleeved lab coat Not required if handled exclusively within a certified fume hood
High-Volume Handling or Splash Risk (e.g., large-scale reactions, transfers) Face shield worn over chemical splash goggles Double-gloving with nitrile gloves or chemical-resistant gloves (e.g., butyl rubber) Chemical-resistant apron over a lab coat Not required if handled exclusively within a certified fume hood

| Spill Cleanup or Insufficient Ventilation | Face shield worn over chemical splash goggles | Chemical-resistant gloves (e.g., butyl rubber, Viton®) | Chemical-resistant suit or coveralls | Air-purifying respirator with organic vapor (OV) cartridges (e.g., ABEK-P2)[2] |

Eye and Face Protection

Because this compound causes serious eye irritation, eye protection is mandatory.[1][3]

  • Minimum Requirement: Tightly fitting chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN 166 are required.[3] Standard safety glasses with side shields do not provide adequate protection from splashes and are insufficient.

  • Increased Risk: For tasks with a higher risk of splashing, a full-face shield must be worn over the chemical splash goggles to protect the entire face.

Skin and Body Protection

Direct contact causes skin irritation, making gloves and a lab coat essential barriers.[2][3]

  • Hand Protection:

    • Glove Selection: While specific permeation data for this compound is not widely published, nitrile gloves are a suitable choice for incidental splash protection.[4] For prolonged contact or immersion, which should be avoided, more robust gloves like butyl rubber should be considered.

    • The Principle of Permeation: It is crucial to understand that no glove material provides permanent protection.[5] Chemicals can slowly pass through the glove material on a molecular level, a process called permeation.[5]

    • Best Practices: Always inspect gloves for tears or pinholes before use.[2] If contact with the chemical occurs, remove the gloves immediately using the proper technique (without touching the outer surface), wash your hands, and don a new pair.[2] Never reuse disposable gloves.

  • Body Protection: A full-sleeved laboratory coat should always be worn and kept fully fastened to prevent skin contact. For larger-scale operations, a rubber or other chemical-resistant apron provides an additional layer of protection.[6]

Respiratory Protection

The need for respiratory protection is almost entirely eliminated by the strict use of a chemical fume hood.

  • Standard Operations: When handled inside a functioning fume hood, no respiratory protection is necessary.

  • Emergency Situations: In the event of a large spill outside of a containment system or a failure of engineering controls, respiratory protection is required. A NIOSH-approved air-purifying respirator with organic vapor cartridges is recommended.[2] For nuisance dust exposure, a type P95 (US) or P1 (EU) particle respirator may be sufficient.[2]

Procedural Workflow: From Planning to Disposal

A safe operation is a planned operation. The following workflow illustrates the critical steps for safely handling this compound.

cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Handling Phase A 1. Risk Assessment (Consult SDS & SOPs) B 2. Verify Engineering Controls (Fume Hood & Safety Shower/Eyewash) A->B C 3. Select & Inspect PPE (Check gloves for defects) B->C D 4. Don PPE (Correct Sequence: Coat, Goggles, Gloves) C->D E 5. Handle Chemical (Inside Fume Hood) D->E F 6. Doff PPE (Correct Sequence: Gloves, Apron, Goggles, Coat) E->F G 7. Decontaminate & Dispose (Segregate contaminated waste) F->G H 8. Personal Hygiene (Wash hands thoroughly) G->H

Caption: A logical workflow for the safe handling of chemicals, from initial risk assessment to final disposal and hygiene.

Emergency & Disposal Plans

Exposure Response
  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[2][3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration.[2][3]

Contaminated PPE & Waste Disposal
  • Segregation: All disposable items contaminated with this compound, including gloves, bench paper, and pipette tips, must be treated as hazardous waste.[2] This waste should be collected in a designated, sealed, and clearly labeled container.

  • Disposal: Never dispose of this chemical or its contaminated waste down the drain or in regular trash.[2][3] The compound is very toxic to aquatic life.[2][3] Arrange for disposal through a licensed professional waste disposal service, following all local, state, and federal regulations.[2][7] Contaminated gloves must be disposed of after use in accordance with good laboratory practices and applicable laws.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.